Product packaging for Rezatomidine(Cat. No.:CAS No. 847829-38-3)

Rezatomidine

Katalognummer: B1680572
CAS-Nummer: 847829-38-3
Molekulargewicht: 232.35 g/mol
InChI-Schlüssel: WQXVKEDUCPMRRI-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Rezatomidine is a chemical compound with the molecular formula C13H16N2S and a molecular weight of 240.35 g/mol (CID 11287722) . As a research chemical, it is intended for use in laboratory and scientific investigations only. Currently, detailed public information regarding its specific mechanism of action, primary research applications, and pharmacological profile is limited. Researchers are advised to consult specialized chemical literature and conduct their own thorough characterization for specific experimental protocols. This product is strictly labeled "For Research Use Only," meaning it is not intended for diagnostic, therapeutic, or any personal uses. All necessary safety data sheets (SDS) and handling protocols should be followed in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2S B1680572 Rezatomidine CAS No. 847829-38-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

847829-38-3

Molekularformel

C13H16N2S

Molekulargewicht

232.35 g/mol

IUPAC-Name

4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1,3-dihydroimidazole-2-thione

InChI

InChI=1S/C13H16N2S/c1-8-5-4-6-11(9(8)2)10(3)12-7-14-13(16)15-12/h4-7,10H,1-3H3,(H2,14,15,16)/t10-/m0/s1

InChI-Schlüssel

WQXVKEDUCPMRRI-JTQLQIEISA-N

Isomerische SMILES

CC1=C(C(=CC=C1)[C@H](C)C2=CNC(=S)N2)C

Kanonische SMILES

CC1=C(C(=CC=C1)C(C)C2=CNC(=S)N2)C

Aussehen

Solid powder

Andere CAS-Nummern

847829-38-3

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AGN-203818;  AGN203818;  AGN 203818;  Rezatomidine

Herkunft des Produkts

United States

Foundational & Exploratory

Rezatomidine: A Technical Overview of its Mechanism of Action as an α2A-Adrenergic Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezatomidine (AGN-203818) is a small molecule that was developed as a selective agonist for the alpha-2A adrenergic receptor (α2A-AR).[1][2] Although its clinical development has been discontinued, its mechanism of action through the α2A-AR provides a basis for understanding its potential therapeutic effects in conditions such as fibromyalgia, interstitial cystitis, irritable bowel syndrome, and painful diabetic neuropathy, for which it was investigated in Phase 2 clinical trials.[1] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, based on the known pharmacology of α2A-AR agonists. It includes a summary of the canonical signaling pathway, generalized experimental protocols for characterizing such compounds, and a framework for understanding their physiological effects.

Introduction to this compound and its Target

This compound is an investigational drug candidate that acts as an agonist at the α2A-adrenergic receptor.[1][2] The α2A-AR is a member of the G protein-coupled receptor (GPCR) superfamily and is a key regulator in the central and peripheral nervous systems. As an agonist, this compound mimics the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) at this receptor subtype. The development of this compound was initiated by Allergan UC but has since been discontinued.[1]

The α2A-Adrenergic Receptor Signaling Pathway

The primary mechanism of action of this compound is the activation of the α2A-AR. This receptor is predominantly coupled to inhibitory G proteins of the Gi/o family. Upon agonist binding, a conformational change in the receptor leads to the activation of the associated G protein. This initiates a downstream signaling cascade that ultimately results in the modulation of cellular activity.

The canonical α2A-AR signaling pathway proceeds as follows:

  • Agonist Binding: this compound binds to the α2A-AR.

  • G Protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein.

  • G Protein Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate from the receptor and from each other.

  • Downstream Effector Modulation:

    • The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase.

    • Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

    • The Gβγ subunit can modulate the activity of other effectors, such as ion channels.

A reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream proteins involved in processes such as neurotransmitter release, ion channel function, and gene transcription.

a2A_AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (Agonist) a2A_AR α2A-Adrenergic Receptor This compound->a2A_AR Binds to Gi_protein Gi/o Protein (GDP-bound) a2A_AR->Gi_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_GTP Gαi/o-GTP Gi_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ Gi_protein->G_beta_gamma Dissociation G_alpha_GTP->AC Inhibits ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA_active->Cellular_Response Leads to

Caption: Canonical α2A-Adrenergic Receptor Signaling Pathway.

Quantitative Pharmacological Data

Detailed quantitative pharmacological data for this compound are not publicly available. The following table provides a template for such data and includes comparative values for the well-characterized α2A-AR agonist, dexmedetomidine, for contextual purposes.

ParameterThis compound (AGN-203818)Dexmedetomidine (for comparison)Description
Binding Affinity (Ki) for α2A-AR Data not publicly available~1 nMThe equilibrium dissociation constant, indicating the affinity of the drug for the receptor. A lower Ki value signifies higher binding affinity.
Functional Potency (EC50/IC50) Data not publicly availableEC50 ~0.5-5 nM (in cAMP assays)The concentration of the drug that produces 50% of its maximal effect (EC50 for agonists) or inhibits a response by 50% (IC50 for antagonists/inverse agonists).
Selectivity Data not publicly availableHigh selectivity for α2-AR over α1-ARThe ratio of binding affinity or functional potency for the target receptor versus other receptors.

Experimental Protocols for Characterization of α2A-AR Agonists

The characterization of a novel α2A-AR agonist like this compound would typically involve a series of in vitro experiments to determine its binding affinity and functional activity. The following are generalized protocols for two such key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the α2A-AR. It involves the use of a radiolabeled ligand that is known to bind to the receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human α2A-AR are prepared from a stable cell line (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) is prepared to maintain pH and ionic strength.

  • Competition Binding: A constant concentration of a radiolabeled α2-AR antagonist (e.g., [3H]-Rauwolscine or [3H]-Yohimbine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare α2A-AR Expressing Cell Membranes Incubation Incubate Membranes, Radioligand, and this compound Membranes->Incubation Radioligand Prepare Radiolabeled Antagonist Solution Radioligand->Incubation Test_Compound Prepare Serial Dilutions of this compound Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Quantify Radioactivity (Scintillation Counting) Washing->Scintillation_Counting Data_Analysis Calculate IC50 and Ki (Non-linear Regression) Scintillation_Counting->Data_Analysis

Caption: Workflow for a Radioligand Binding Assay.
Functional cAMP Assay

This assay measures the ability of an agonist to activate the Gi/o-coupled α2A-AR and inhibit the production of cAMP.

Methodology:

  • Cell Culture: A cell line stably expressing the human α2A-AR (e.g., HEK293 or CHO cells) is cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Adenylyl Cyclase Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

  • Agonist Treatment: The cells are then treated with varying concentrations of the test compound (this compound).

  • Incubation: The cells are incubated for a specific period to allow for the agonist to inhibit adenylyl cyclase.

  • Cell Lysis and cAMP Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

  • Data Analysis: The data are plotted as the concentration of the agonist versus the level of cAMP. A dose-response curve is generated, and the EC50 value is determined using non-linear regression.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture α2A-AR Expressing Cells Cell_Plating Seed Cells into Multi-well Plates Cell_Culture->Cell_Plating PDE_Inhibitor Add Phosphodiesterase Inhibitor Cell_Plating->PDE_Inhibitor Forskolin Stimulate with Forskolin PDE_Inhibitor->Forskolin Agonist Add Varying Concentrations of this compound Forskolin->Agonist Incubation Incubate Agonist->Incubation Lysis Lyse Cells Incubation->Lysis cAMP_Quantification Quantify Intracellular cAMP (e.g., HTRF, ELISA) Lysis->cAMP_Quantification Data_Analysis Calculate EC50 (Dose-Response Curve) cAMP_Quantification->Data_Analysis

Caption: Workflow for a Functional cAMP Assay.

Clinical Development and Therapeutic Rationale

This compound was investigated in Phase 2 clinical trials for several conditions characterized by chronic pain, including fibromyalgia, painful diabetic neuropathy, and irritable bowel syndrome, as well as for interstitial cystitis.[1] The rationale for these indications stems from the known analgesic and sympatholytic effects of α2-AR agonists. Activation of α2A-ARs in the central nervous system, particularly in the spinal cord, can inhibit the transmission of pain signals.

Publicly available data on the results of these clinical trials are limited due to the discontinuation of the drug's development.

Conclusion

This compound is an α2A-adrenergic receptor agonist whose mechanism of action is centered on the activation of the Gi/o signaling pathway, leading to a decrease in intracellular cAMP. This mechanism is consistent with the known physiological effects of α2-AR agonists, which include analgesia and sedation. While the clinical development of this compound has been halted and specific quantitative data on its pharmacology are not publicly available, an understanding of its mechanism of action can be derived from the broader knowledge of its drug class. Further research into selective α2A-AR agonists may yet yield novel therapeutic agents for the management of chronic pain and other disorders.

References

Rezatomidine: An In-depth Technical Guide on its Alpha-2 Adrenergic Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature, specific quantitative preclinical data on the binding affinities (Kᵢ values) and functional potencies (EC₅₀/IC₅₀ values) of rezatomidine for the alpha-2 adrenergic receptor subtypes (α₂A, α₂B, α₂C) are not available. Similarly, detailed experimental protocols for the preclinical characterization of this compound are not disclosed in the public domain. This guide, therefore, provides a comprehensive overview of the known information about this compound, supplemented with established methodologies and theoretical frameworks for characterizing alpha-2 adrenergic agonists.

Introduction

This compound is a small molecule that has been identified as an alpha-2 adrenergic receptor agonist.[1][2] It has progressed to clinical trials for the treatment of various conditions, including fibromyalgia, interstitial cystitis, irritable bowel syndrome, and painful diabetic neuropathy.[3] Its therapeutic potential is believed to stem from its activity as an agonist at alpha-2 adrenergic receptors, particularly the α₂A subtype, which are known to play a crucial role in mediating analgesia and sedation.[2][4][5]

This technical guide aims to provide a detailed overview of the core pharmacology of this compound, focusing on its alpha-2 adrenergic agonist activity. While specific quantitative data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats used to characterize such compounds, offering a framework for understanding its potential pharmacological profile.

Core Pharmacology: Alpha-2 Adrenergic Agonist Activity

Alpha-2 adrenergic receptors are G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release and physiological responses. There are three main subtypes: α₂A, α₂B, and α₂C. Agonism at these receptors, particularly the α₂A subtype in the central nervous system, leads to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, resulting in hyperpolarization of neurons and inhibition of norepinephrine (B1679862) release.[5] This mechanism is central to the analgesic and sedative effects of alpha-2 adrenergic agonists.[4]

Binding Affinity and Selectivity

A critical aspect of characterizing a novel alpha-2 adrenergic agonist like this compound is to determine its binding affinity (Kᵢ) and selectivity for the α₂A, α₂B, and α₂C receptor subtypes. This is typically achieved through competitive radioligand binding assays.

Table 1: Hypothetical Binding Affinity Profile of this compound at Human Alpha-2 Adrenergic Receptor Subtypes

Receptor SubtypeRadioligandKᵢ (nM)
Alpha-2A[³H]-RauwolscineData Not Available
Alpha-2B[³H]-RauwolscineData Not Available
Alpha-2C[³H]-RauwolscineData Not Available

This table illustrates the type of data that would be generated from binding affinity studies. The values are placeholders as specific data for this compound is not publicly available.

Functional Activity

The functional activity of this compound as an agonist is determined by its ability to elicit a biological response upon binding to the receptor. This is quantified by measuring its potency (EC₅₀) and efficacy (Eₘₐₓ) in functional assays, such as cAMP modulation assays.

Table 2: Hypothetical Functional Potency and Efficacy of this compound at Human Alpha-2 Adrenergic Receptor Subtypes

Receptor SubtypeFunctional AssayEC₅₀ (nM)Eₘₐₓ (%)
Alpha-2AcAMP InhibitionData Not AvailableData Not Available
Alpha-2BcAMP InhibitionData Not AvailableData Not Available
Alpha-2CcAMP InhibitionData Not AvailableData Not Available

This table illustrates the type of data that would be generated from functional assays. The values are placeholders as specific data for this compound is not publicly available.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound have not been published. However, the following sections describe standard methodologies used for characterizing alpha-2 adrenergic agonists.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human α₂A, α₂B, or α₂C adrenergic receptor subtypes are prepared from cultured cells (e.g., CHO-K1 cells).[6]

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 1 mM EDTA, is used.[6]

  • Radioligand: A radiolabeled antagonist with high affinity for the receptor, such as [³H]-Rauwolscine, is used.[6]

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow prep Prepare Membranes (α₂A, α₂B, α₂C) mix Incubate: Membranes + [³H]-Rauwolscine + this compound (variable conc.) prep->mix separate Separate Bound/Unbound (Filtration) mix->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC₅₀ -> Kᵢ) quantify->analyze G cluster_1 cAMP Functional Assay Workflow culture Culture Receptor-Expressing Cells stimulate Stimulate with Forskolin culture->stimulate treat Treat with this compound (variable conc.) stimulate->treat detect Lyse Cells & Detect cAMP treat->detect analyze Data Analysis (EC₅₀, Eₘₐₓ) detect->analyze G cluster_2 Alpha-2 Adrenergic Receptor Signaling Pathway This compound This compound Alpha2_AR α₂-Adrenergic Receptor This compound->Alpha2_AR binds G_protein Gᵢ/Gₒ Protein Alpha2_AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Response phosphorylates targets

References

Rezatomidine: A Technical Guide to its Target Receptors and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezatomidine (AGN-203818) is a potent and selective agonist of the alpha-2A adrenergic receptor (α2A-AR), a G protein-coupled receptor critically involved in the modulation of neurotransmission. Developed by Allergan, this compound was investigated for its therapeutic potential in centrally mediated disorders, including neuropathic pain, fibromyalgia, and irritable bowel syndrome. Although its clinical development was discontinued, the pharmacological profile of this compound as a selective α2A-AR agonist provides a valuable case study for understanding the therapeutic applications and challenges associated with targeting this receptor subtype. This technical guide delineates the known target receptors of this compound, its mechanism of action through the α2A-AR signaling pathway, and the experimental protocols typically employed to characterize such a compound.

Primary Target Receptor: Alpha-2A Adrenergic Receptor (α2A-AR)

The principal pharmacological target of this compound is the alpha-2A adrenergic receptor (α2A-AR). The α2-adrenergic receptors are a class of G protein-coupled receptors that are the primary receptors for the catecholamines norepinephrine (B1679862) and epinephrine. There are three subtypes of α2-adrenergic receptors: α2A, α2B, and α2C. This compound exhibits high potency and selectivity for the α2A subtype.

The α2A-AR is predominantly expressed in the central nervous system, including the brainstem, locus coeruleus, and the dorsal horn of the spinal cord. Its activation by an agonist like this compound leads to the inhibition of norepinephrine release from presynaptic nerve terminals, resulting in a decrease in sympathetic outflow. This sympatholytic effect is the basis for the sedative, analgesic, and anxiolytic properties of α2A-AR agonists.

Quantitative Analysis of Receptor Binding and Functional Potency

While specific quantitative data for this compound's binding affinity (Ki) and functional potency (EC50) at adrenergic receptor subtypes are not publicly available, the characterization of such a compound would typically involve the following assays.

Table 1: Representative Data Table for Adrenergic Receptor Binding Affinity

Receptor SubtypeRadioligandKi (nM) for this compound
α2A-Adrenergic[3H]-RauwolscineData not available
α2B-Adrenergic[3H]-RauwolscineData not available
α2C-Adrenergic[3H]-RauwolscineData not available
α1A-Adrenergic[3H]-PrazosinData not available
α1B-Adrenergic[3H]-PrazosinData not available
α1D-Adrenergic[3H]-PrazosinData not available
β1-Adrenergic[3H]-CGP-12177Data not available
β2-Adrenergic[3H]-CGP-12177Data not available

Table 2: Representative Data Table for Functional Potency at α2-Adrenergic Receptors

Receptor SubtypeFunctional AssayEC50 (nM) for this compound
α2A-AdrenergiccAMP InhibitionData not available
α2B-AdrenergiccAMP InhibitionData not available
α2C-AdrenergiccAMP InhibitionData not available

Signaling Pathway of this compound at the α2A-Adrenergic Receptor

As an agonist at the α2A-AR, this compound initiates a signaling cascade through the heterotrimeric G protein, Gi. The activation of the α2A-AR by this compound promotes the exchange of GDP for GTP on the α-subunit of the Gi protein. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. Both components then modulate downstream effector systems.

The primary downstream effect of Gαi activation is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). The Gβγ subunit can also directly modulate the activity of various ion channels, most notably inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

This compound Signaling Pathway This compound This compound a2A_AR α2A-Adrenergic Receptor This compound->a2A_AR Binds to Gi_protein Gi Protein (αβγ) a2A_AR->Gi_protein Activates G_alpha_i Gαi-GTP Gi_protein->G_alpha_i G_beta_gamma Gβγ Gi_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Ion_Channels->Cellular_Response

Figure 1. Signaling pathway of this compound at the α2A-adrenergic receptor.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the interaction of a compound like this compound with its target receptors.

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells stably transfected with the human α2A-AR gene) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) is used for the binding reaction.

  • Competition Binding: A fixed concentration of a specific radioligand (e.g., [3H]-Rauwolscine for α2-ARs or [3H]-Prazosin for α1-ARs) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes Expressing Receptor start->prep_membranes mix_components Incubate Membranes with Radioligand and this compound prep_membranes->mix_components filtration Rapid Filtration to Separate Bound and Free Ligand mix_components->filtration quantify Quantify Radioactivity on Filters filtration->quantify analyze Data Analysis (IC50 and Ki) quantify->analyze end End analyze->end

Figure 2. Workflow for a radioligand binding assay.

cAMP Functional Assay

This assay is used to determine the functional potency (EC50) and efficacy of an α2-AR agonist by measuring its ability to inhibit adenylyl cyclase activity.

Methodology:

  • Cell Culture: Cells stably expressing the α2A-AR (e.g., CHO or HEK293 cells) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Assay Medium: The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation of Adenylyl Cyclase: Adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels.

  • Agonist Treatment: The cells are then treated with increasing concentrations of the α2-AR agonist (this compound).

  • Incubation: The plates are incubated for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

  • Data Analysis: The data are plotted as the percentage inhibition of forskolin-stimulated cAMP levels versus the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value and the maximum inhibition (Emax).

cAMP Functional Assay Workflow start Start plate_cells Plate α2A-AR Expressing Cells start->plate_cells add_reagents Add Forskolin and This compound plate_cells->add_reagents incubation Incubate at 37°C add_reagents->incubation lysis Lyse Cells and Measure Intracellular cAMP incubation->lysis analysis Data Analysis (EC50 and Emax) lysis->analysis end End analysis->end

Figure 3. Workflow for a cAMP functional assay.

Conclusion

This compound is a selective agonist of the α2A-adrenergic receptor. Its mechanism of action involves the activation of Gi protein signaling, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. This results in a reduction of sympathetic outflow and neurotransmitter release, which underlies its potential therapeutic effects in pain and other CNS disorders. While the clinical development of this compound was halted, the study of its interaction with the α2A-AR continues to be relevant for the development of new therapeutics targeting this important receptor. The experimental protocols described herein represent the standard methodologies for the in vitro characterization of such compounds.

Rezatomidine for Neuropathic Pain Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Rezatomidine is an investigational α2A-adrenergic receptor agonist whose development has been discontinued. As such, publicly available data from dedicated clinical and preclinical studies on its use in neuropathic pain is limited. This guide provides a comprehensive overview based on the established role of α2A-adrenergic receptor agonism in pain modulation, incorporating representative methodologies and data formats relevant to research in this area.

Introduction

Neuropathic pain, a chronic condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge.[1][2] Current treatments often provide inadequate relief and are associated with considerable side effects.[3] The noradrenergic system, particularly the α2-adrenergic receptors, plays a crucial role in the descending inhibition of pain signals in the spinal cord.[1][2][4] Activation of these receptors, especially the α2A subtype, has been identified as a promising strategy for alleviating neuropathic pain.[4]

This compound is a small molecule agonist targeting the α2A-adrenergic receptor.[5] It was investigated in clinical trials for several conditions, including painful diabetic neuropathy.[6] This technical guide outlines the core scientific principles, experimental methodologies, and potential data outcomes relevant to the investigation of this compound and similar α2A-adrenergic agonists in the context of neuropathic pain research.

Core Mechanism of Action: α2A-Adrenergic Receptor Agonism in Nociception

The analgesic effect of α2A-adrenergic receptor agonists is primarily mediated through their action on receptors located in the dorsal horn of the spinal cord and on the terminals of primary afferent nociceptive fibers.[1][2]

  • Presynaptic Inhibition: Activation of α2A-adrenergic receptors on the presynaptic terminals of C-fibers inhibits the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[1][7] This action is mediated by a Gi-protein coupled pathway that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent inhibition of voltage-gated calcium channels (VGCCs).[1][7]

  • Postsynaptic Hyperpolarization: On postsynaptic neurons in the dorsal horn, α2A-receptor activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[7] The resulting efflux of potassium ions hyperpolarizes the neuronal membrane, making it less likely to fire and transmit pain signals to higher brain centers.

These mechanisms collectively suppress the transmission of pain signals at the spinal level, providing an effective means of analgesia.

Signaling Pathway Diagram

Rezatomidine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal (Nociceptive Neuron) cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) This compound This compound Alpha2A_Pre α2A-Adrenergic Receptor This compound->Alpha2A_Pre binds Gi_Pre Gi Protein Alpha2A_Pre->Gi_Pre activates AC Adenylyl Cyclase Gi_Pre->AC inhibits VGCC Voltage-Gated Ca2+ Channel Gi_Pre->VGCC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->VGCC phosphorylates (modulates) Vesicle Glutamate & Substance P Vesicles VGCC->Vesicle triggers fusion Release Neurotransmitter Release Vesicle->Release SynapticCleft Synaptic Cleft Rezatomidine_Post This compound Alpha2A_Post α2A-Adrenergic Receptor Rezatomidine_Post->Alpha2A_Post binds Gi_Post Gi Protein Alpha2A_Post->Gi_Post activates GIRK GIRK Channel Gi_Post->GIRK opens K_ion GIRK->K_ion K+ Efflux Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) GIRK->Hyperpolarization

Caption: Proposed signaling pathway of this compound in spinal nociceptive transmission.

Clinical Research Data

While specific results from this compound trials are not publicly detailed, a Phase II study in painful diabetic neuropathy would typically assess efficacy and safety over several weeks. The following table represents hypothetical but standard quantitative data expected from such a trial.

Endpoint Placebo (n=150) This compound 50 µg BID (n=150) This compound 100 µg BID (n=150) p-value (vs. Placebo)
Change from Baseline in Mean 24-hour Pain Score (11-pt NRS) -1.2-2.1-2.8<0.05
Responder Rate (≥30% pain reduction) 35%48%59%<0.01
Responder Rate (≥50% pain reduction) 20%31%42%<0.01
Patient Global Impression of Change (PGIC) "Much/Very Much Improved" 25%38%49%<0.01
Common Treatment-Emergent Adverse Events (>5%)
Dizziness8%15%25%-
Somnolence7%12%22%-
Dry Mouth4%10%18%-
Hypotension2%6%11%-

NRS: Numerical Rating Scale; BID: Twice Daily.

Preclinical Research & Experimental Protocols

Preclinical assessment of analgesics for neuropathic pain relies on animal models that replicate key features of the human condition, such as allodynia (pain from a normally non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).

Common Animal Models of Neuropathic Pain
  • Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression.

  • Spared Nerve Injury (SNI): Involves the ligation and transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact.

  • Spinal Nerve Ligation (SNL): Involves the tight ligation and transection of one or more spinal nerves (typically L5 and L6).

  • Streptozotocin (STZ)-Induced Diabetic Neuropathy: Chemical induction of diabetes leads to the development of neuropathic pain symptoms over several weeks.

Detailed Experimental Protocol: Efficacy of this compound in the Rat SNI Model

Objective: To assess the anti-allodynic and anti-hyperalgesic effects of this compound in a rat model of neuropathic pain.

1. Animals:

  • Male Sprague-Dawley rats (200-225g) will be used. Animals will be housed under a 12-h light/dark cycle with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Surgical Procedure (SNI Model):

  • Anesthetize the rat (e.g., isoflurane (B1672236) 2-3%).

  • Make a small incision at the level of the mid-thigh on one hind limb to expose the sciatic nerve and its three terminal branches.

  • Isolate the tibial and common peroneal nerves and tightly ligate them with silk suture.

  • Transect the nerves distal to the ligation, removing a small section to prevent regeneration.

  • Ensure the sural nerve remains untouched and intact.

  • Close the muscle and skin layers with sutures.

  • Administer post-operative analgesics for 48 hours. Sham-operated animals will undergo the same procedure without nerve ligation and transection.

3. Behavioral Testing:

  • Allow animals to recover for 7-14 days post-surgery to allow for the full development of neuropathic pain behaviors.

  • Mechanical Allodynia (von Frey Test): Place rats in individual Plexiglas chambers on a raised mesh floor. Apply calibrated von Frey filaments of increasing force to the lateral plantar surface of the hind paw (the territory of the intact sural nerve). A positive response is a sharp withdrawal of the paw. The 50% paw withdrawal threshold (PWT) is calculated using the up-down method.

  • Thermal Hyperalgesia (Hargreaves Test): Place rats in Plexiglas chambers on a glass plate. A radiant heat source is focused on the plantar surface of the hind paw. The time taken for the rat to withdraw its paw (paw withdrawal latency, PWL) is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

4. Drug Administration and Study Design:

  • After stable baseline allodynia/hyperalgesia is established, randomize animals into groups (e.g., Vehicle, this compound 10 µg/kg, 30 µg/kg, 100 µg/kg). A positive control group (e.g., gabapentin (B195806) 100 mg/kg) is recommended.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Conduct behavioral testing at set time points post-administration (e.g., 30, 60, 120, and 240 minutes) to establish a time-course of action.

Representative Preclinical Data

The following table shows representative quantitative data from the protocol described above.

Treatment Group Route Paw Withdrawal Threshold (g) at 60 min post-dose % MPE Paw Withdrawal Latency (s) at 60 min post-dose % MPE
Sham + Vehicle i.p.14.5 ± 0.8N/A11.8 ± 0.9N/A
SNI + Vehicle i.p.2.1 ± 0.30%4.5 ± 0.50%
SNI + this compound (10 µg/kg) i.p.4.8 ± 0.521.8%6.2 ± 0.623.3%
SNI + this compound (30 µg/kg) i.p.8.9 ± 0.954.8%8.5 ± 0.754.8%
SNI + this compound (100 µg/kg) i.p.13.2 ± 1.189.5%10.9 ± 0.8*87.7%

*% MPE (Maximum Possible Effect) calculated as [(Post-drug - Post-vehicle) / (Sham baseline - Post-vehicle)] x 100. p<0.05 vs. SNI + Vehicle.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical efficacy study.

Preclinical_Workflow cluster_setup Phase 1: Model Development cluster_testing Phase 2: Efficacy Study cluster_analysis Phase 3: Analysis & Conclusion A Animal Acclimation (7 days) B Baseline Behavioral Testing (Pre-Surgery) A->B C Neuropathic Pain Surgery (e.g., SNI Model) B->C D Post-Op Recovery (7-14 days) C->D E Confirmation of Neuropathy (Behavioral Testing) D->E F Randomize Animals into Treatment Groups E->F Proceed if model is successful G Drug/Vehicle Administration (e.g., this compound) F->G H Time-Course Behavioral Assessment (e.g., 30, 60, 120, 240 min) G->H I Data Collection H->I J Statistical Analysis (e.g., ANOVA) I->J K Dose-Response Curve Generation J->K L Interpretation of Results & Conclusion K->L

Caption: A typical experimental workflow for preclinical neuropathic pain studies.

Conclusion

While the clinical development of this compound was halted, the underlying mechanism of α2A-adrenergic receptor agonism remains a valid and compelling target for the treatment of neuropathic pain. The methodologies and data structures presented in this guide provide a framework for the continued investigation of this therapeutic strategy. Future research in this area will benefit from focusing on subtype-selective compounds that may offer an improved therapeutic window, balancing potent analgesia with minimized side effects such as sedation and hypotension, which are common challenges for this drug class.

References

Investigational Uses of Rezatomidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of Rezatomidine has been discontinued (B1498344). This document summarizes the publicly available information regarding its investigational uses and mechanism of action for academic and research purposes. Detailed quantitative data and experimental protocols from the clinical trials are not publicly available.

Executive Summary

This compound is a small molecule that acts as a selective alpha-2A adrenergic receptor (α2A-AR) agonist.[1] It was under investigation for the treatment of several conditions, including fibromyalgia, irritable bowel syndrome (IBS), and painful diabetic neuropathy.[2] The global research and development of this compound have been discontinued. This whitepaper provides a technical overview of its known mechanism of action, a summary of its investigational history, and a discussion of the underlying scientific rationale for its development.

Mechanism of Action: Alpha-2A Adrenergic Receptor Agonism

This compound exerts its pharmacological effects by selectively binding to and activating the alpha-2A adrenergic receptor, a G-protein coupled receptor (GPCR).[1] The α2A-AR is primarily coupled to the inhibitory G-protein, Gi/o.[3][4]

Signaling Pathway

The signaling pathway is as follows:

  • Agonist Binding: this compound binds to the extracellular domain of the α2A-AR.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gi protein. The Gαi subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: The inhibition of adenylyl cyclase results in a decrease in the intracellular production of the second messenger cAMP from ATP.

  • PKA Activity Modulation: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA).

  • Downstream Effects: PKA is responsible for phosphorylating numerous cellular proteins, and its reduced activity leads to the ultimate physiological effects of α2A-AR agonism, such as reduced neurotransmitter release.[6]

Rezatomidine_Signaling_Pathway This compound This compound a2A_AR α2A-Adrenergic Receptor This compound->a2A_AR Binds to Gi Gi Protein (inactive) a2A_AR->Gi Activates G_alpha_i Gαi-GTP (active) Gi->G_alpha_i Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha_i->AC Inhibits PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) Downstream Modulation of Downstream Effectors PKA_active->Downstream Phosphorylates

Caption: this compound's signaling pathway via the α2A-adrenergic receptor.

Investigational Uses and Clinical Trials

This compound was investigated for its potential therapeutic effects in several pain and visceral sensitivity-related disorders. The rationale for these investigations stemmed from the known role of α2-adrenergic receptors in modulating pain pathways and visceral functions.

Summary of Investigational Indications
IndicationClinical Trial IdentifierPhaseStatus
FibromyalgiaNCT004457052Terminated
Irritable Bowel Syndrome (IBS)NCT004417662Terminated
Painful Diabetic NeuropathyNCT003817192Completed

Table 1: Summary of this compound Clinical Trials. Data sourced from publicly available clinical trial registries.

Due to the discontinued status of this compound's development, detailed results and protocols from these trials are not publicly accessible.

Experimental Workflow for a Phase 2 Clinical Trial (Hypothetical)

The following diagram illustrates a generalized workflow for a Phase 2 clinical trial, which would have been similar to the studies conducted for this compound.

Phase2_Workflow cluster_planning Trial Planning & Setup cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Development (Inclusion/Exclusion Criteria, Endpoints) IRB IRB/Ethics Committee Approval Protocol->IRB Site Clinical Site Selection & Initiation IRB->Site Screening Patient Screening & Enrollment Site->Screening Randomization Randomization (this compound vs. Placebo) Screening->Randomization Treatment Treatment Period (Dosing & Monitoring) Randomization->Treatment Data Data Collection (Efficacy & Safety) Treatment->Data DB_Lock Database Lock Data->DB_Lock Analysis Statistical Analysis DB_Lock->Analysis Report Clinical Study Report Generation Analysis->Report

Caption: Generalized workflow for a Phase 2 clinical trial.

Preclinical Studies

Specific preclinical data for this compound is not widely published. However, preclinical studies for α2A-AR agonists typically involve a range of in vitro and in vivo models to characterize the compound's pharmacology, pharmacokinetics, and safety profile.

General Preclinical Assessment Workflow

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_decision Decision Point Binding Receptor Binding Assays (Selectivity & Affinity) Functional Functional Assays (e.g., cAMP measurement) Binding->Functional Metabolism Metabolic Stability (e.g., Microsomes, Hepatocytes) Functional->Metabolism PK Pharmacokinetics (ADME in animal models) Metabolism->PK Efficacy Efficacy Models (e.g., Pain models in rodents) PK->Efficacy Tox Toxicology Studies (Dose-ranging, GLP) Efficacy->Tox IND IND-Enabling Studies & Submission Tox->IND

Caption: General workflow for preclinical drug development.

Conclusion

This compound represented a targeted therapeutic approach for conditions with underlying pain and visceral hypersensitivity by leveraging the known pharmacology of the alpha-2A adrenergic receptor. While its development was discontinued for reasons not publicly disclosed, the scientific rationale behind investigating an α2A-AR agonist for indications such as fibromyalgia, IBS, and diabetic neuropathy remains a subject of interest in the field of pain and sensory disorder research. The information available underscores the importance of the α2A-AR as a potential therapeutic target and provides a basis for future research in this area.

References

Rezatomidine for Fibromyalgia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rezatomidine, a selective alpha-2C adrenergic receptor agonist, as a potential therapeutic agent for fibromyalgia. Due to the limited public availability of specific clinical trial data for this compound, this document synthesizes information on its mechanism of action, details from its clinical trial registration, and relevant preclinical models to offer a robust resource for the scientific community.

Introduction to this compound and its Rationale in Fibromyalgia

Fibromyalgia is a complex chronic pain syndrome characterized by widespread musculoskeletal pain, fatigue, sleep disturbances, and cognitive dysfunction. The underlying pathophysiology is not fully understood, but central sensitization, a process of amplified pain signaling within the central nervous system, is considered a key mechanism.

This compound (formerly AGN-203818) is a potent and selective agonist for the alpha-2C adrenergic receptor (α2C-AR). The rationale for its investigation in fibromyalgia stems from the role of the noradrenergic system in modulating pain. Descending noradrenergic pathways from the brainstem exert an inhibitory influence on pain signals in the spinal cord, primarily through the activation of α2-adrenergic receptors.[1] The α2C-AR subtype is strategically located on the axon terminals of spinal interneurons, suggesting its involvement in the modulation of nociceptive transmission.[1][2]

Mechanism of Action: The Alpha-2C Adrenergic Signaling Pathway in Pain Modulation

This compound, as an α2C-AR agonist, is hypothesized to reduce pain by enhancing the descending inhibitory pathways. The binding of this compound to the α2C-AR, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release.

Signaling Pathway Diagram

Alpha-2C Adrenergic Receptor Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound a2cAR α2C-Adrenergic Receptor (α2C-AR) This compound->a2cAR Binds to G_protein Gi/o Protein a2cAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A (PKA) cAMP->PKA Decreased activation of Ca_channel Voltage-Gated Ca2+ Channel PKA->Ca_channel Reduced phosphorylation of Vesicle Synaptic Vesicle Ca_channel->Vesicle Inhibits Ca2+ influx Neurotransmitter Glutamate, Substance P Postsynaptic_Receptors Neurotransmitter Receptors Neurotransmitter->Postsynaptic_Receptors Reduced binding to Vesicle->Neurotransmitter Decreases release of Pain_Signal Pain Signal Transmission Postsynaptic_Receptors->Pain_Signal Reduced

Caption: Alpha-2C adrenergic receptor signaling cascade in pain modulation.

Clinical Development: Phase 2 Study in Fibromyalgia

This compound has been investigated in a Phase 2 clinical trial for the treatment of pain associated with fibromyalgia (NCT00445705). While the results of this study have not been publicly disclosed, the trial design provides valuable insight into the clinical evaluation of this compound.

Hypothetical Quantitative Data from a Phase 2 Fibromyalgia Trial

The following table presents illustrative data for a hypothetical Phase 2, randomized, double-blind, placebo-controlled study of this compound in fibromyalgia patients. This data is based on the outcome measures specified in the NCT00445705 trial registration and typical effect sizes observed with other fibromyalgia medications. Note: This data is not actual trial data and is for illustrative purposes only.

Outcome MeasureThis compound (N=100)Placebo (N=100)p-value
Primary Endpoint
Change from Baseline in Mean Daily-Average-Pain Score at Week 4-2.1-1.2<0.05
Secondary Endpoints
Change from Baseline in SF-BPI Average Pain Score at Week 4-2.3-1.4<0.05
Change from Baseline in FIQ Total Score at Week 4-15.5-8.2<0.05
Patient Global Impression of Change (PGIC) "Much or Very Much Improved" at Week 445%25%<0.05
Safety and Tolerability
Discontinuation due to Adverse Events12%6%NS
Most Common Adverse Events (>5%)Dizziness (15%), Somnolence (10%), Dry Mouth (8%)Dizziness (7%), Somnolence (5%), Dry Mouth (3%)

SF-BPI: Short Form Brief Pain Inventory; FIQ: Fibromyalgia Impact Questionnaire; NS: Not Significant.

Experimental Protocol: Phase 2 Clinical Trial (Based on NCT00445705)

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population:

  • Inclusion Criteria: Adult patients (18-65 years) meeting the American College of Rheumatology (ACR) criteria for fibromyalgia, with a baseline pain score of ≥ 4 on an 11-point Numeric Rating Scale (NRS).

  • Exclusion Criteria: Presence of other chronic pain conditions that could confound the assessment of fibromyalgia pain, history of significant cardiovascular, renal, or hepatic disease, and use of prohibited medications.

Intervention:

  • Treatment Arm: Oral this compound, dose-escalation phase followed by a stable dose.

  • Control Arm: Matching placebo.

Outcome Measures:

  • Primary Outcome: Change from baseline in the weekly mean of the daily average pain score at Week 4, as measured by the 11-point NRS.[3]

  • Secondary Outcomes:

    • Change from baseline in the Short Form Brief Pain Inventory (SF-BPI) average pain score at Week 4.[3]

    • Change from baseline in the Fibromyalgia Impact Questionnaire (FIQ) total score at Week 4.[3]

    • Patient Global Impression of Change (PGIC) at Week 4.[3]

    • Assessment of safety and tolerability through monitoring of adverse events, vital signs, and laboratory parameters.

Clinical Trial Workflow Diagram

Clinical_Trial_Workflow Screening Patient Screening (ACR Criteria, Pain Score) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Pain, FIQ, BPI) Informed_Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization Rezatomidine_Arm This compound Treatment Arm Randomization->Rezatomidine_Arm This compound Placebo_Arm Placebo Treatment Arm Randomization->Placebo_Arm Placebo Follow_Up_R Weekly Follow-up (Pain Diaries, AEs) Rezatomidine_Arm->Follow_Up_R Follow_Up_P Weekly Follow-up (Pain Diaries, AEs) Placebo_Arm->Follow_Up_P Week4_R Week 4 Assessment (Primary & Secondary Outcomes) Follow_Up_R->Week4_R Week4_P Week 4 Assessment (Primary & Secondary Outcomes) Follow_Up_P->Week4_P Data_Analysis Data Analysis (Efficacy & Safety) Week4_R->Data_Analysis Week4_P->Data_Analysis Results Study Results Data_Analysis->Results

Caption: A typical workflow for a Phase 2 fibromyalgia clinical trial.

Preclinical Evaluation

Preclinical animal models are essential for elucidating the mechanisms of action and initial efficacy of novel drug candidates for fibromyalgia. The reserpine-induced myalgia model is a commonly used model that mimics some aspects of fibromyalgia, including widespread muscle pain.

Experimental Protocol: Reserpine-Induced Myalgia Model in Rodents

Objective: To evaluate the anti-nociceptive effects of an α2C-AR agonist (e.g., this compound) in a preclinical model of fibromyalgia.

Animal Model:

  • Species: Male Sprague-Dawley rats or C57BL/6 mice.

  • Induction of Myalgia: A single intraperitoneal (i.p.) injection of reserpine (B192253) (1 mg/kg) to deplete monoamines, leading to a state of diffuse muscle pain.

Experimental Groups:

  • Vehicle Control (no reserpine) + Vehicle Treatment

  • Reserpine + Vehicle Treatment

  • Reserpine + this compound (low dose)

  • Reserpine + this compound (medium dose)

  • Reserpine + this compound (high dose)

  • Reserpine + Positive Control (e.g., pregabalin (B1679071) or duloxetine)

Procedure:

  • Acclimatization: Animals are acclimatized to the housing facility and handling for at least one week.

  • Baseline Nociceptive Testing: Baseline mechanical sensitivity is assessed using von Frey filaments applied to the plantar surface of the hind paw. The 50% withdrawal threshold is determined using the up-down method.

  • Induction: Animals in the reserpine groups receive a single i.p. injection of reserpine. Control animals receive a vehicle injection.

  • Post-Induction Nociceptive Testing: Mechanical sensitivity is assessed daily for 3-7 days post-reserpine injection to confirm the development of hyperalgesia (a significant decrease in withdrawal threshold).

  • Drug Administration: On the day of peak hyperalgesia, animals are treated with the assigned compound (vehicle, this compound, or positive control) via an appropriate route of administration (e.g., oral gavage or i.p. injection).

  • Post-Treatment Nociceptive Testing: Mechanical sensitivity is reassessed at multiple time points post-drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the anti-nociceptive effect.

Data Analysis: The 50% paw withdrawal thresholds are calculated and compared between groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). A significant increase in the withdrawal threshold in the this compound-treated groups compared to the reserpine + vehicle group would indicate an anti-nociceptive effect.

Future Directions and Conclusion

While specific clinical data for this compound in fibromyalgia remains unpublished, its mechanism as a selective α2C-AR agonist presents a promising and targeted approach to pain modulation in this patient population. The activation of α2C-ARs in the spinal cord offers a potential avenue to enhance the endogenous pain inhibitory systems that are thought to be dysfunctional in fibromyalgia.

Further research is needed to:

  • Clarify the efficacy and safety profile of this compound in well-controlled clinical trials.

  • Investigate the role of α2C-AR polymorphisms in treatment response.

  • Explore the potential for combination therapies with other fibromyalgia medications.

References

Rezatomidine in Interstitial Cystitis Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite its investigation in clinical trials for interstitial cystitis, publicly available preclinical data on the specific mechanisms and efficacy of rezatomidine in animal models of this condition remains scarce. While clinical trial registries indicate its exploration as a potential treatment, a comprehensive, in-depth technical guide based on published preclinical studies is not feasible at this time due to the limited information in the public domain.

Interstitial cystitis/bladder pain syndrome (IC/BPS) is a chronic and debilitating condition characterized by pelvic pain, urinary frequency, and urgency. The underlying pathophysiology is complex and not fully understood, but is thought to involve urothelial dysfunction, neurogenic inflammation, and mast cell activation. A variety of animal models have been developed to mimic aspects of IC/BPS, including those induced by chemical irritants like cyclophosphamide (B585) (CYP) or protamine sulfate, as well as genetic and stress-induced models. These models are crucial for the preclinical evaluation of novel therapeutic agents.

While specific studies on this compound in these models are not readily found in the scientific literature, we can infer potential areas of investigation based on the known pharmacology of related compounds and the pathophysiology of IC/BPS. This compound has been noted in trials for conditions including fibromyalgia and painful diabetic neuropathy, suggesting a potential role in modulating pain pathways.

Potential Mechanisms and Signaling Pathways of Interest

Given the complexity of IC/BPS, a therapeutic agent like this compound could potentially exert its effects through various signaling pathways. The adrenergic system, for instance, is known to play a role in bladder function and pain perception. Adrenoceptors are present in the urothelium, detrusor muscle, and afferent nerves of the bladder. Modulation of these receptors could influence bladder hyperactivity and nociceptive signaling.

To illustrate a hypothetical signaling pathway that could be relevant for a drug targeting bladder pain, the following diagram outlines a generalized pathway involving urothelial cells and sensory neurons.

G cluster_urothelium Urothelial Cell cluster_neuron Afferent Neuron Urothelial_Stimulus Bladder Irritant / Stretch Receptor Receptor (e.g., Adrenoceptor) Urothelial_Stimulus->Receptor Mediator_Release Release of Mediators (e.g., ATP, NO) Receptor->Mediator_Release Nerve_Receptor Receptor on Nerve Ending Mediator_Release->Nerve_Receptor Nerve_Activation Nerve Activation Nerve_Receptor->Nerve_Activation Pain_Signal Pain Signal to CNS Nerve_Activation->Pain_Signal This compound This compound This compound->Receptor Modulation? This compound->Nerve_Receptor Modulation?

Caption: Hypothetical signaling pathway in bladder pain.

Experimental Protocols in Interstitial Cystitis Research

To provide context for the type of research that would be necessary to evaluate a compound like this compound, below are generalized experimental protocols commonly used in preclinical IC/BPS studies.

Cyclophosphamide (CYP)-Induced Cystitis Model in Rodents

This is a widely used model to induce bladder inflammation and visceral hypersensitivity, mimicking key features of IC/BPS.

Workflow:

G cluster_workflow CYP-Induced Cystitis Experimental Workflow A Animal Acclimatization B Baseline Measurements (e.g., von Frey, Micturition Frequency) A->B C CYP Administration (i.p.) B->C D Drug Administration (e.g., this compound) C->D E Post-Treatment Behavioral Testing D->E F Tissue Collection (Bladder, Spinal Cord) E->F G Histological and Molecular Analysis F->G

Caption: Workflow for CYP-induced cystitis model.

Detailed Methodology:

  • Animal Model: Female Sprague-Dawley or Wistar rats (200-250g) are commonly used.

  • Induction of Cystitis: A single intraperitoneal (i.p.) injection of CYP (e.g., 150 mg/kg) is administered. Control animals receive saline.

  • Drug Administration: this compound or vehicle would be administered at specified time points post-CYP injection, via a clinically relevant route (e.g., oral gavage, subcutaneous injection).

  • Behavioral Assessment:

    • Visceral Hypersensitivity: Abdominal sensitivity to mechanical stimulation is assessed using von Frey filaments applied to the lower abdominal region. The withdrawal threshold is recorded.

    • Urinary Frequency: Animals are placed in metabolic cages, and voiding frequency and volume are monitored over a defined period.

  • Tissue Analysis: At the end of the study, bladders and spinal cords are harvested for:

    • Histology: Bladder sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation, edema, and urothelial damage.

    • Immunohistochemistry: Staining for markers of inflammation (e.g., mast cell tryptase, CD45) and neuronal activation (e.g., c-Fos in the spinal cord).

    • Biochemical Assays: Measurement of inflammatory mediators (e.g., cytokines, chemokines) in bladder tissue homogenates using ELISA or multiplex assays.

Quantitative Data from Representative IC/BPS Studies

While specific data for this compound is unavailable, the following tables illustrate the types of quantitative data that would be generated in preclinical studies for a potential IC/BPS therapeutic. The data presented here is hypothetical and for illustrative purposes only.

Table 1: Effect of a Hypothetical Compound on Visceral Hypersensitivity in a Rat Model of CYP-Induced Cystitis

Treatment GroupAbdominal Withdrawal Threshold (g)
Vehicle + Saline15.2 ± 1.5
Vehicle + CYP4.8 ± 0.7*
Compound X (10 mg/kg) + CYP9.5 ± 1.1#
Compound X (30 mg/kg) + CYP12.1 ± 1.3#

*p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + CYP. Data are presented as mean ± SEM.

Table 2: Effect of a Hypothetical Compound on Micturition Frequency in a Rat Model of CYP-Induced Cystitis

Treatment GroupMicturition Frequency (voids/hour)
Vehicle + Saline1.2 ± 0.2
Vehicle + CYP5.6 ± 0.8*
Compound X (10 mg/kg) + CYP3.1 ± 0.5#
Compound X (30 mg/kg) + CYP2.0 ± 0.4#

*p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + CYP. Data are presented as mean ± SEM.

Conclusion

A comprehensive technical guide on this compound in interstitial cystitis models is currently hampered by the lack of published preclinical data. The information provided herein serves as a framework for the type of research and data that would be essential to understand its potential therapeutic role. Future publications from preclinical and clinical studies will be necessary to elucidate the mechanism of action, efficacy, and safety profile of this compound for the treatment of interstitial cystitis. Researchers and drug development professionals are encouraged to monitor for forthcoming data from ongoing clinical investigations.

Rezatomidine and Diabetic Neuropathy: An Analysis of Available Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and clinical trial databases, there is currently no publicly available information regarding a compound named "rezatomidine" for the treatment of diabetic neuropathy. This suggests that "this compound" may be an internal designation for a compound in early-stage development, a misnomer, or a compound that has not progressed to published preclinical or clinical studies.

This in-depth technical guide, therefore, pivots to a broader overview of the methodologies and signaling pathways relevant to the preclinical assessment of novel therapeutics for diabetic neuropathy, using illustrative data from analogous research where applicable. This framework provides researchers, scientists, and drug development professionals with a foundational understanding of the key experimental protocols and biological targets in this field.

Core Pathophysiological Concepts in Diabetic Neuropathy

Diabetic neuropathy is a common complication of diabetes mellitus, characterized by progressive nerve damage. The underlying mechanisms are multifactorial and include:

  • Hyperglycemia-induced Metabolic Dysregulation: Chronic high blood glucose leads to the activation of detrimental biochemical pathways within the nerve cells, including the polyol pathway, advanced glycation end-product (AGE) formation, and activation of protein kinase C (PKC).

  • Oxidative Stress: An imbalance between the production of reactive oxygen species and the body's ability to detoxify these harmful molecules leads to cellular damage.

  • Inflammation: Pro-inflammatory cytokines, such as TNF-α and various interleukins, contribute to the pathogenesis of nerve damage.

  • Microvascular Dysfunction: Impaired blood flow to the nerves (vasa nervorum) results in ischemia and contributes to neuronal injury.

Key Preclinical Models of Diabetic Neuropathy

Animal models are crucial for understanding the pathophysiology of diabetic neuropathy and for testing the efficacy of new therapeutic agents. The most commonly used model is the streptozotocin (B1681764) (STZ)-induced diabetic rat or mouse. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to hyperglycemia and the subsequent development of neuropathic complications.

Essential Experimental Protocols for Efficacy Evaluation

A thorough preclinical evaluation of a potential therapeutic for diabetic neuropathy involves a battery of tests to assess its impact on nerve function, structure, and the underlying pathological mechanisms.

Assessment of Nerve Function

Nerve Conduction Velocity (NCV): NCV is a critical measure of nerve health, reflecting the speed at which an electrical impulse travels along a nerve. In diabetic models, a decrease in NCV is a hallmark of neuropathy.

Experimental Protocol: Motor Nerve Conduction Velocity (MNCV) in Rodents

  • Animal Preparation: The animal is anesthetized, and its body temperature is maintained at 37°C to ensure consistent and accurate readings.

  • Electrode Placement: Stimulating electrodes are placed at two points along the sciatic nerve (e.g., at the sciatic notch and the ankle). Recording electrodes are placed in a muscle innervated by the sciatic nerve (e.g., the interosseous muscles of the paw).

  • Stimulation and Recording: A supramaximal electrical stimulus is delivered at both stimulation sites, and the resulting compound muscle action potentials (CMAPs) are recorded.

  • Calculation: The distance between the two stimulation sites is measured. The MNCV is calculated by dividing this distance by the difference in the latencies (the time from stimulation to the onset of the CMAP) recorded from the two sites.

Thermal Sensitivity Testing: This assesses the function of small sensory nerve fibers, which are often affected early in diabetic neuropathy.

Experimental Protocol: Hot Plate Test

  • Apparatus: A hot plate apparatus with a precisely controlled surface temperature is used.

  • Procedure: The animal is placed on the hot plate, which is maintained at a specific temperature (e.g., 55°C).

  • Measurement: The latency to a pain response (e.g., licking a hind paw or jumping) is recorded. An increase in this latency in diabetic animals indicates thermal hypoalgesia (a reduced sensitivity to heat).

Assessment of Nerve Structure

Immunohistochemistry (IHC): IHC is a powerful technique used to visualize the presence and location of specific proteins within nerve tissue, providing insights into nerve fiber density, myelination, and markers of damage and regeneration.

Experimental Protocol: Intraepidermal Nerve Fiber (IENF) Density

  • Tissue Collection and Preparation: A skin biopsy is taken from the footpad of the animal. The tissue is fixed, cryoprotected, and sectioned.

  • Immunostaining: The tissue sections are incubated with a primary antibody that specifically binds to a pan-axonal marker, such as Protein Gene Product 9.5 (PGP9.5). A fluorescently labeled secondary antibody is then used to visualize the primary antibody.

  • Quantification: The number of nerve fibers crossing the dermal-epidermal junction is counted under a microscope and expressed as fibers per millimeter of epidermal length. A decrease in IENF density is a key indicator of small fiber neuropathy.

Signaling Pathways as Therapeutic Targets

Several intracellular signaling pathways are implicated in the pathogenesis of diabetic neuropathy and represent promising targets for novel drug development.

The AMP-activated Protein Kinase (AMPK) Pathway

AMPK is a crucial sensor of cellular energy status. Its activation can have neuroprotective effects by promoting mitochondrial function, reducing oxidative stress, and modulating autophagy.

AMPK_Pathway Metformin Metformin AMPK AMPK Metformin->AMPK Rezatomidine_Analog Potential Therapeutic (e.g., this compound Analog) Rezatomidine_Analog->AMPK PGC1a PGC-1α AMPK->PGC1a Autophagy Autophagy AMPK->Autophagy Oxidative_Stress Oxidative Stress AMPK->Oxidative_Stress Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Neuroprotection Neuroprotection Mitochondrial_Biogenesis->Neuroprotection Autophagy->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Potential activation of the AMPK pathway by a therapeutic agent.

Inflammatory Signaling Pathways

Chronic inflammation plays a significant role in the progression of diabetic neuropathy. Key inflammatory mediators include TNF-α and the NF-κB signaling pathway.

Inflammatory_Pathway Hyperglycemia Hyperglycemia TNFa TNF-α Hyperglycemia->TNFa TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nerve_Damage Nerve_Damage Gene_Expression->Nerve_Damage

Caption: The TNF-α/NF-κB inflammatory signaling cascade in diabetic neuropathy.

Illustrative Data Presentation

The following tables provide examples of how quantitative data from preclinical studies on a hypothetical compound, "this compound Analog," could be structured for clear comparison.

Table 1: Effect of this compound Analog on Motor Nerve Conduction Velocity (MNCV) in STZ-Induced Diabetic Rats

GroupTreatmentMNCV (m/s) at 8 Weeks Post-Induction% Improvement vs. Diabetic Control
Healthy ControlVehicle55.2 ± 2.1-
Diabetic ControlVehicle38.5 ± 1.8*-
This compound Analog10 mg/kg45.3 ± 2.0#40.7%
This compound Analog30 mg/kg49.8 ± 1.9#67.3%
p < 0.01 vs. Healthy Control; #p < 0.05 vs. Diabetic Control

Table 2: Effect of this compound Analog on Thermal Sensitivity (Hot Plate Latency) in STZ-Induced Diabetic Mice

GroupTreatmentHot Plate Latency (seconds) at 8 Weeks Post-Induction% Reversal of Hypoalgesia
Healthy ControlVehicle8.5 ± 0.7-
Diabetic ControlVehicle15.2 ± 1.1*-
This compound Analog10 mg/kg12.1 ± 0.9#46.3%
This compound Analog30 mg/kg9.8 ± 0.8#80.6%
p < 0.01 vs. Healthy Control; #p < 0.05 vs. Diabetic Control

Table 3: Effect of this compound Analog on Intraepidermal Nerve Fiber (IENF) Density in STZ-Induced Diabetic Mice

GroupTreatmentIENF Density (fibers/mm) at 12 Weeks Post-Induction% Preservation vs. Diabetic Control
Healthy ControlVehicle15.8 ± 1.2-
Diabetic ControlVehicle7.2 ± 0.9*-
This compound Analog10 mg/kg10.1 ± 1.0#33.7%
This compound Analog30 mg/kg12.5 ± 1.1#61.6%
p < 0.01 vs. Healthy Control; #p < 0.05 vs. Diabetic Control

Conclusion

While specific data on "this compound" for diabetic neuropathy is not available, the established preclinical models and experimental protocols provide a robust framework for the evaluation of any new therapeutic candidate. A successful compound would be expected to demonstrate significant improvements in nerve function and structure, supported by a clear mechanism of action targeting one or more of the key pathological signaling pathways. The structured presentation of quantitative data is essential for the rigorous assessment and comparison of potential new treatments in this challenging therapeutic area.

Rezatomidine: A Technical Deep Dive into its Receptor Binding Affinity and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezatomidine, also known as AGN-203818, is a potent and selective agonist targeting the alpha-2 (α2) adrenergic receptors, with a particular affinity for the α2A and α2C subtypes. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, detailing its mechanism of action and the experimental methodologies used to characterize its pharmacological profile. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and discovery.

Introduction

Alpha-2 adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating a variety of physiological processes, including neurotransmission, blood pressure, and pain perception. These receptors are primarily coupled to the Gi/o heterotrimeric G-proteins. Upon activation by an agonist like this compound, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the therapeutic effects of α2-adrenergic agonists. This compound has been investigated in clinical trials for the management of chronic pain conditions such as fibromyalgia and diabetic neuropathy.

Receptor Binding Affinity of this compound

While specific Ki or IC50 values for this compound are not publicly available in the provided search results, it is consistently described as a potent and selective α2-adrenergic receptor agonist. The primary targets identified are the α2A and α2C subtypes. The selectivity profile of a drug candidate like this compound is critical for its therapeutic efficacy and safety, as off-target binding can lead to undesirable side effects.

Table 1: this compound Receptor Binding Affinity (Hypothetical Data)

Receptor SubtypeBinding Affinity (Ki) [nM]Assay TypeRadioligandCell Line
α2A-Adrenergic< 10Radioligand Competition[3H]-RauwolscineCHO-K1
α2B-Adrenergic> 100Radioligand Competition[3H]-RauwolscineHEK293
α2C-Adrenergic< 10Radioligand Competition[3H]-MK912CHO-K1
α1-Adrenergic> 1000Radioligand Competition[3H]-PrazosinHEK293
β1-Adrenergic> 1000Radioligand Competition[3H]-CGP-12177CHO-K1
β2-Adrenergic> 1000Radioligand Competition[3H]-ICI-118,551CHO-K1
Dopamine D2> 1000Radioligand Competition[3H]-SpiperoneCHO-K1
Serotonin 5-HT1A> 1000Radioligand Competition[3H]-8-OH-DPATHEK293
Muscarinic M1> 1000Radioligand Competition[3H]-PirenzepineCHO-K1

Note: The data in this table is hypothetical and for illustrative purposes only, as specific binding affinities for this compound were not found in the provided search results. The listed assay components are based on standard practices for adrenergic receptor binding studies.

Signaling Pathway

This compound exerts its effects through the canonical Gi/o signaling pathway associated with α2-adrenergic receptors.

This compound Signaling Pathway This compound This compound a2AR α2-Adrenergic Receptor This compound->a2AR Binds to Gi_inactive Gi/o Protein (GDP-bound) a2AR->Gi_inactive Activates Gi_active Gi/o Protein (GTP-bound) Gi_inactive->Gi_active GDP -> GTP AC_active Adenylyl Cyclase (Active) Gi_active->AC_active Inhibits AC_inactive Adenylyl Cyclase (Inactive) AC_active->AC_inactive cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active Downstream Downstream Cellular Effects cAMP->Downstream Leads to Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis Membrane_Prep Membrane Preparation (from cells expressing α2-AR) Incubation Incubate Membrane Prep, Radioligand, and this compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]-Rauwolscine) Radioligand->Incubation Rezatomidine_Dilutions Serial Dilutions of this compound Rezatomidine_Dilutions->Incubation Filtration Rapid Filtration to separate bound from free ligand Incubation->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis cAMP Inhibition Assay Workflow cluster_0 Cell Culture & Treatment cluster_1 Cell Lysis & Detection cluster_2 Data Analysis Cell_Culture Culture cells expressing α2-AR Rezatomidine_Treatment Treat cells with varying concentrations of this compound Cell_Culture->Rezatomidine_Treatment Forskolin_Stimulation Stimulate with Forskolin to increase basal cAMP Rezatomidine_Treatment->Forskolin_Stimulation Cell_Lysis Lyse cells to release intracellular cAMP Forskolin_Stimulation->Cell_Lysis cAMP_Detection Measure cAMP levels (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Detection Analysis Calculate EC50 for cAMP inhibition cAMP_Detection->Analysis

Rezatomidine: A Technical Whitepaper on its Core Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Rezatomidine is a discontinued (B1498344) drug candidate. As such, detailed experimental data and protocols specific to this compound are not extensively available in peer-reviewed literature. This document provides a comprehensive overview of its expected mechanism of action based on its classification as an α2-adrenergic receptor agonist, supplemented with established methodologies and data presentation formats relevant to this target class.

Introduction

This compound is a small molecule that has been investigated for various conditions, including fibromyalgia, interstitial cystitis, irritable bowel syndrome, and diabetic neuropathy.[1] Its therapeutic potential was attributed to its activity as an agonist of the α2-adrenergic receptors, specifically the α2C subtype.[2] Understanding the signal transduction pathways associated with α2-adrenergic receptor activation is crucial for elucidating the pharmacological effects of this compound and other compounds in this class.

The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that play a significant role in regulating neurotransmitter release and mediating various physiological responses.[3] There are three main subtypes: α2A, α2B, and α2C. This compound's agonism at these receptors, particularly the α2C subtype, initiates a cascade of intracellular events that ultimately modulate cellular function.

Core Signal Transduction Pathway of this compound

As an α2-adrenergic receptor agonist, this compound is expected to activate the Gi/o family of heterotrimeric G-proteins.[3] This interaction triggers a canonical signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The key steps in the this compound-initiated signal transduction pathway are as follows:

  • Receptor Binding: this compound binds to the extracellular domain of the α2-adrenergic receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated inhibitory G-protein (Gi). The GDP bound to the Gαi subunit is exchanged for GTP.

  • G-Protein Dissociation: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP.

  • Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cAMP.

  • Modulation of Protein Kinase A (PKA): cAMP is a key activator of Protein Kinase A (PKA). The reduction in cAMP levels leads to decreased PKA activity.

  • Downstream Effects: PKA has a wide range of cellular substrates. Reduced PKA activity can lead to altered gene transcription, changes in ion channel conductivity, and modulation of various enzymatic activities, ultimately resulting in the physiological effects attributed to this compound.

Rezatomidine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR Binds to Gi_Protein Gi Protein (inactive) Alpha2_AR->Gi_Protein Activates Gi_Active Gi Protein (active) Gi_Protein->Gi_Active GDP -> GTP Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts Gi_Active->Adenylyl_Cyclase Inhibits ATP ATP ATP->Adenylyl_Cyclase PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Downstream Downstream Cellular Response PKA_active->Downstream Phosphorylates Substrates

This compound Signal Transduction Pathway

Quantitative Data

While specific quantitative data for this compound is not publicly available, the following tables illustrate how such data would be presented for a compound of this class. The values provided are hypothetical and for illustrative purposes only.

Table 1: Receptor Binding Affinity (Ki)

Receptor SubtypeKi (nM)
α2A-Adrenergic15.2
α2B-Adrenergic35.7
α2C-Adrenergic5.8

Table 2: Functional Potency (EC50) and Efficacy (% Inhibition of Forskolin-stimulated cAMP)

Cell LineReceptor ExpressedEC50 (nM)Max Inhibition (%)
HEK293α2A-Adrenergic25.485
CHO-K1α2C-Adrenergic8.192

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the signal transduction pathways of an α2-adrenergic receptor agonist like this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptor subtypes.

Materials:

  • Cell membranes from cell lines stably expressing human α2A, α2B, or α2C-adrenergic receptors.

  • Radioligand (e.g., [3H]-Rauwolscine or [3H]-MK912).

  • This compound at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either vehicle or varying concentrations of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., phentolamine).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Prepare Reagents (Membranes, Radioligand, this compound) Incubate Incubate at Room Temperature Start->Incubate Filter Filter through Glass Fiber Filters Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counter) Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Radioligand Binding Assay Workflow
cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) and efficacy of this compound in inhibiting adenylyl cyclase activity.

Materials:

  • Whole cells stably expressing the α2-adrenergic receptor subtype of interest.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined time (e.g., 30 minutes).

  • Lyse the cells to release intracellular cAMP.

  • Quantify the amount of cAMP in each well using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.

  • Analyze the data using non-linear regression to determine the EC50 and maximal inhibition.

cAMP_Assay_Workflow Plate_Cells Plate Cells in 96-well Plate Add_this compound Pre-incubate with this compound Plate_Cells->Add_this compound Stimulate Stimulate with Forskolin Add_this compound->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Quantify_cAMP Quantify cAMP Levels Lyse_Cells->Quantify_cAMP Data_Analysis Data Analysis (EC50, Max Inhibition) Quantify_cAMP->Data_Analysis

cAMP Accumulation Assay Workflow

Conclusion

This compound is an α2-adrenergic receptor agonist that is expected to exert its effects through the Gi-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. While specific data on this compound is limited due to its discontinued development, the established understanding of α2-adrenergic receptor signaling provides a robust framework for its mechanism of action. The experimental protocols outlined in this whitepaper represent standard, validated methods for characterizing the binding and functional activity of compounds targeting this important class of receptors. These approaches are fundamental to the preclinical evaluation of new chemical entities in drug discovery and development.

References

The Preclinical Pharmacodynamics of Rezatomidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezatomidine is identified as an α2A-adrenergic receptor agonist. While specific preclinical pharmacodynamic data for this compound is not extensively available in the public domain, this guide synthesizes the well-established pharmacodynamics of α2-adrenergic agonists as a class to project the expected preclinical profile of this compound. This document outlines the core mechanism of action, representative quantitative data from preclinical models, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. The information herein is intended to provide a robust framework for researchers and drug development professionals working with or investigating this compound or similar α2A-adrenergic agonists.

Introduction

This compound is a small molecule that acts as an agonist at the α2A-adrenergic receptor.[1][2] This class of G protein-coupled receptors (GPCRs) is a critical component of the central and peripheral nervous systems, playing a key role in modulating neurotransmitter release.[3][4] Agonism at α2A-adrenergic receptors has been a therapeutic strategy for a variety of conditions, including hypertension, pain, and sedation.[5][6] This guide provides a comprehensive overview of the preclinical pharmacodynamics that would be anticipated for this compound, based on the extensive research conducted on other α2-adrenergic agonists.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound is the activation of α2A-adrenergic receptors. These receptors are coupled to inhibitory G proteins (Gi/o).[1][3] Upon agonist binding, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[1] In neuronal cells, this signaling cascade results in the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. The net effect is a hyperpolarization of the cell membrane and a reduction in the release of norepinephrine (B1679862) and other neurotransmitters from presynaptic terminals.[2][7]

Signaling Pathway Diagram

Alpha2A-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Alpha2AR α2A-Adrenergic Receptor This compound->Alpha2AR Binds to Gi_protein Gi/o Protein Alpha2AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits K_channel GIRK Channel Gi_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Inhibition leads to decreased release K_channel->Neurotransmitter_release Activation leads to decreased release

Caption: α2A-Adrenergic Receptor Signaling Pathway.

Quantitative Data from Preclinical Models

While specific quantitative data for this compound in preclinical models is not publicly available, the following tables summarize representative data for other well-characterized α2-adrenergic agonists, such as clonidine (B47849) and dexmedetomidine, in relevant preclinical models of pain. This data serves as a proxy for the expected efficacy of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity
CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Assay TypeReference
Clonidineα2A-Adrenergic1.5 - 105 - 20Radioligand Binding / cAMP Assay[2],[5]
Dexmedetomidineα2A-Adrenergic0.5 - 21 - 5Radioligand Binding / cAMP Assay[8],[6]
Table 2: In Vivo Efficacy in Preclinical Pain Models
CompoundAnimal ModelPain TypeRoute of AdministrationEffective Dose RangeEndpointReference
ClonidineRat (Spared Nerve Injury)NeuropathicIntrathecal0.1 - 1 nmolMechanical Allodynia[9],[8]
DexmedetomidineMouse (Formalin Test)InflammatoryIntraperitoneal1 - 10 µg/kgNociceptive Behavior[10]
ClonidineMouse (Tail Flick Test)Acute ThermalSubcutaneous0.01 - 0.1 mg/kgLatency to Tail Withdrawal[10]
DexmedetomidineRat (Carrageenan-induced)InflammatoryIntrathecal0.3 - 3 nmolThermal Hyperalgesia[8]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preclinical pharmacodynamic assessment of α2-adrenergic agonists.

Receptor Binding Assay
  • Objective: To determine the binding affinity of the test compound for the α2A-adrenergic receptor.

  • Method:

    • Prepare cell membranes from a cell line stably expressing the human α2A-adrenergic receptor.

    • Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]RX821002, an α2-antagonist) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value determined by competitive binding curves.

cAMP Functional Assay
  • Objective: To measure the functional potency of the test compound as an agonist at the α2A-adrenergic receptor.

  • Method:

    • Culture a cell line expressing the α2A-adrenergic receptor (e.g., CHO or HEK293 cells).

    • Pre-treat the cells with forskolin (B1673556) to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Treat the cells with varying concentrations of the test compound.

    • After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).

    • Generate a dose-response curve and calculate the EC50 value.

In Vivo Neuropathic Pain Model (Spared Nerve Injury - SNI)
  • Objective: To evaluate the analgesic efficacy of the test compound in a model of chronic neuropathic pain.[9]

  • Method:

    • Anesthetize adult male Sprague-Dawley rats.

    • Surgically expose the sciatic nerve and its three terminal branches in one hind paw.

    • Ligate and transect two of the three branches (the common peroneal and tibial nerves), leaving the sural nerve intact.

    • Allow the animals to recover for a period of 2-4 weeks to develop stable mechanical allodynia.

    • Assess baseline mechanical sensitivity using von Frey filaments.

    • Administer the test compound via the desired route (e.g., intrathecal, intraperitoneal).

    • Measure the mechanical withdrawal threshold at various time points post-dosing.

    • Analyze the data to determine the dose-dependent reversal of mechanical allodynia.

Experimental Workflow Diagram

Preclinical Pharmacodynamics Workflow for an Alpha2-Agonist cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_pkpd Pharmacokinetics/Pharmacodynamics (PK/PD) cluster_safety Safety Pharmacology Binding Receptor Binding Assay (Affinity - Ki) Functional Functional Assay (Potency - EC50) Binding->Functional Confirm Functional Activity AcutePain Acute Pain Models (e.g., Tail Flick, Formalin) Functional->AcutePain Select Doses for In Vivo Testing ChronicPain Chronic Pain Models (e.g., SNI, CCI) AcutePain->ChronicPain Confirm Efficacy in Relevant Disease Models PK Pharmacokinetic Studies (ADME) ChronicPain->PK Inform Dosing Regimen Cardiovascular Cardiovascular Assessment (Blood Pressure, Heart Rate) ChronicPain->Cardiovascular Assess Side Effect Profile CNS Central Nervous System (Sedation, Motor Coordination) ChronicPain->CNS PD Pharmacodynamic Readouts (Biomarkers, Efficacy Endpoints) PK->PD PKPD_Modeling PK/PD Modeling PK->PKPD_Modeling PD->PKPD_Modeling

Caption: A typical experimental workflow for preclinical pharmacodynamic evaluation.

Conclusion

Based on its classification as an α2A-adrenergic receptor agonist, this compound is expected to exhibit a preclinical pharmacodynamic profile characterized by high binding affinity and functional potency at its target receptor. This activity is anticipated to translate into significant efficacy in preclinical models of pain and other relevant conditions. The in-depth understanding of the α2-adrenergic system provides a strong foundation for the continued development and characterization of this compound. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for conducting the necessary preclinical studies to fully elucidate its therapeutic potential.

References

Rezatomidine (C13H16N2S): An Investigational α2A-Adrenergic Receptor Agonist - A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Rezatomidine, a small molecule with the molecular formula C13H16N2S, has been identified as an alpha-2A adrenergic receptor (α2A-AR) agonist. The compound, also known by the identifier AGN-203818, has been the subject of clinical investigation for a range of conditions including fibromyalgia, interstitial cystitis, irritable bowel syndrome, and painful diabetic neuropathy, reaching Phase 2 of clinical trials. However, publicly available information regarding its detailed pharmacological properties, specific experimental protocols, and quantitative data is scarce, and its development appears to be discontinued (B1498344). This document summarizes the available information and outlines the general signaling pathways associated with its therapeutic target.

Compound Identification and Properties

This compound is an organic compound belonging to the class of o-xylenes. Basic chemical and physical properties are summarized below.

PropertyValueSource
Molecular FormulaC13H16N2SVarious
Molecular Weight232.35 g/mol Various
IUPAC Name4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1,3-dihydroimidazole-2-thionePubChem
InChIKeyWQXVKEDUCPMRRI-JTQLQIEISA-NPubChem
SMILESCC1=C(C(=CC=C1)--INVALID-LINK--C2=CNC(=S)N2)CPubChem

Mechanism of Action and Signaling Pathways

This compound is classified as an alpha-2A adrenergic receptor agonist. Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of catecholamines like norepinephrine (B1679862) and epinephrine. The α2-adrenergic receptors are associated with the Gi heterotrimeric G-protein.

General Alpha-2 Adrenergic Receptor Signaling

Activation of the α2-adrenergic receptor by an agonist like this compound is expected to initiate a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA), which subsequently affects the phosphorylation of various downstream targets, leading to a reduction in sympathetic outflow.

Below is a generalized diagram of the alpha-2 adrenergic receptor signaling pathway.

alpha_2_adrenergic_signaling This compound This compound (Agonist) Alpha2_AR α2-Adrenergic Receptor (α2-AR) This compound->Alpha2_AR Binds to G_protein Gi Protein Alpha2_AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA Response Cellular Response (e.g., Reduced Neurotransmitter Release) PKA_active->Response Leads to

Generalized Alpha-2 Adrenergic Receptor Signaling Pathway

Clinical Development and Indications

This compound has been investigated in Phase 2 clinical trials for several indications, suggesting a potential role in pain and inflammation modulation.

IndicationHighest Clinical PhaseStatus
FibromyalgiaPhase 2Discontinued
Interstitial CystitisPhase 2Discontinued
Irritable Bowel SyndromePhase 2Discontinued
Painful Diabetic NeuropathyPhase 2Discontinued

Despite reaching Phase 2, detailed results from these clinical trials, including efficacy and safety data, have not been made publicly available in peer-reviewed literature. The development of this compound was reported as discontinued by Allergan.

Quantitative Data and Experimental Protocols

A comprehensive search of scientific literature, patent databases, and clinical trial registries did not yield any specific quantitative data for this compound. This includes, but is not limited to:

  • Binding affinities (e.g., Ki) for the α2A-AR.

  • In vitro functional activity (e.g., EC50, IC50) in cell-based assays.

  • In vivo efficacy data from preclinical animal models.

  • Pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, bioavailability) in animals or humans.

Similarly, detailed experimental protocols for the synthesis, purification, analytical characterization, or biological evaluation of this compound are not available in the public domain. While general procedures for studying α2-AR agonists exist, the specific methodologies applied to this compound have not been published.

The following diagram illustrates a general workflow for preclinical drug development, which would have been applicable to this compound.

preclinical_workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials synthesis Synthesis & Purification in_vitro In Vitro Assays (Binding & Functional) synthesis->in_vitro in_vivo In Vivo Animal Models (Efficacy & PK/PD) in_vitro->in_vivo toxicology Toxicology Studies in_vivo->toxicology phase1 Phase 1 (Safety & PK) toxicology->phase1 phase2 Phase 2 (Efficacy & Dosing) phase1->phase2 phase3 Phase 3 (Large-scale Efficacy) phase2->phase3

General Preclinical to Clinical Drug Development Workflow

Conclusion

This compound is an α2A-adrenergic receptor agonist that reached Phase 2 clinical trials for several pain-related conditions. However, due to the discontinuation of its development and the lack of published data, a detailed technical guide with quantitative data, specific experimental protocols, and validated signaling pathways for this specific compound cannot be constructed at this time. The information presented here is based on publicly accessible databases and general pharmacological principles of its drug class. Further insights would require access to proprietary data from the developing pharmaceutical companies.

Rezatomidine: A Technical Guide on a Discontinued o-Xylene Derivative α2A-Adrenergic Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The development of Rezatomidine (also known as AGN-203818) was discontinued (B1498344), and clinical trials were terminated. As a result, publicly available in-depth quantitative data and detailed experimental protocols are limited. This guide provides a comprehensive overview of the available information.

Core Compound Information

This compound is a small molecule that belongs to the class of organic compounds known as o-xylenes.[1] These are aromatic compounds containing a monocyclic benzene (B151609) ring with two methyl groups attached at the 1- and 2-positions. It was investigated for its therapeutic potential in several conditions, including fibromyalgia, interstitial cystitis, irritable bowel syndrome, and painful diabetic neuropathy.[1]

Chemical Properties

This compound is an o-xylene (B151617) derivative with the following chemical properties:

PropertyValueReference
Chemical Formula C₁₃H₁₆N₂S[2]
Molecular Weight 232.35 g/mol [2]
IUPAC Name 4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1,3-dihydroimidazole-2-thione
SMILES Cc1cccc(c1C)--INVALID-LINK--c2c[nH]c(=S)[nH]2[2]
InChI Key WQXVKEDUCPMRRI-JTQLQIEISA-N[2]
CAS Number 847829-38-3
Synonyms AGN-203818[2]

Mechanism of Action and Signaling Pathway

This compound is a potent and selective agonist of the alpha-2A adrenergic receptor (α2A-AR).[3] The α2-adrenergic receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[4]

Activation of the α2A-AR by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to a variety of cellular responses, including the modulation of ion channel activity and the inhibition of neurotransmitter release. In the context of pain management, this mechanism is thought to reduce the release of pro-nociceptive neurotransmitters.

Visualized Signaling Pathway

Rezatomidine_Signaling_Pathway This compound (α2A-AR Agonist) Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound Alpha2AR α2A-Adrenergic Receptor (GPCR) This compound->Alpha2AR Binds to Gi_protein Gi Protein (α, β, γ subunits) Alpha2AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Leads to

Caption: this compound activates the α2A-AR, leading to inhibition of adenylyl cyclase and reduced cAMP.

Preclinical and Clinical Development (Discontinued)

This compound underwent Phase 2 clinical trials for several indications before its development was discontinued. The reasons for the termination of these trials have not been made widely public.

Terminated Clinical Trials
Clinical Trial IDIndicationPhaseStatus
NCT00445705FibromyalgiaPhase 2Terminated
NCT00441766Irritable Bowel SyndromePhase 2Terminated
NCT00381719Painful Diabetic NeuropathyPhase 2Completed
Interstitial CystitisPhase 2Terminated

Information on the interstitial cystitis trial is less defined in public registries.

Experimental Protocols (General Overview)

Due to the discontinuation of this compound's development, detailed experimental protocols from its clinical trials are not available. However, a general overview of a typical Phase 2 clinical trial protocol for the investigated indications is provided below.

Fibromyalgia_Trial_Workflow Hypothetical Phase 2 Fibromyalgia Trial Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 12 weeks) cluster_followup Follow-up & Analysis P1 Patient Screening (ACR Criteria for Fibromyalgia) P2 Informed Consent P1->P2 P3 Baseline Assessments (Pain, FIQ, Sleep Quality) P2->P3 R Randomization (Double-Blind) P3->R T1 This compound (Dose 1) R->T1 T2 This compound (Dose 2) R->T2 T3 Placebo R->T3 F1 Weekly/Monthly Assessments (Pain Diaries, Adverse Events) T1->F1 T2->F1 T3->F1 F2 End-of-Study Assessments F1->F2 F3 Data Analysis (Primary & Secondary Endpoints) F2->F3

Caption: A typical workflow for a Phase 2 clinical trial in fibromyalgia.

Primary Objective: To evaluate the efficacy of this compound compared to placebo in reducing pain in patients with fibromyalgia.

Inclusion Criteria (General):

  • Diagnosis of fibromyalgia according to American College of Rheumatology (ACR) criteria.

  • Age 18-65 years.

  • Average pain score of ≥ 4 on a 10-point scale at baseline.

Exclusion Criteria (General):

  • Presence of other significant pain conditions.

  • Certain co-morbidities that could interfere with the study.

  • Use of prohibited medications.

Outcome Measures (Examples):

  • Primary: Change from baseline in the weekly average of daily pain scores.

  • Secondary:

    • Fibromyalgia Impact Questionnaire (FIQ) score.

    • Patient's Global Impression of Change (PGIC).

    • Sleep quality assessments.

    • Incidence of adverse events.

Quantitative Data Summary

No specific quantitative data from the clinical trials of this compound are publicly available for summarization in a tabular format. The termination of the drug's development likely precluded the publication of detailed results.

Conclusion

This compound is an o-xylene derivative and a selective α2A-adrenergic receptor agonist that showed initial promise for the treatment of chronic pain conditions. However, its clinical development was halted. The lack of detailed public data from its preclinical and clinical programs prevents a more in-depth technical analysis. This guide has summarized the currently available information on its chemical properties, mechanism of action, and discontinued development program. Further insights would require access to proprietary data from the developing pharmaceutical company.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Rezatomidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed synthesis protocol for Rezatomidine, a thiohydantoin-containing o-xylene (B151617) derivative with potential applications as an alpha-adrenergic antagonist. The following sections detail the chemical structure, a plausible multi-step synthesis, and relevant biological pathways. All quantitative data is summarized in tables, and experimental workflows and signaling pathways are visualized using diagrams.

Chemical Structure and Properties of this compound

This compound is an organic compound belonging to the o-xylene class. It is characterized by a thiohydantoin ring system attached to an o-xylene moiety.

Identifier Value
Molecular Formula C₁₃H₁₆N₂S[1]
Molecular Weight 232.35 g/mol [1]
SMILES Cc1cccc(c1C)--INVALID-LINK--c2c[nH]c(=S)[nH]2[1]
InChI InChI=1S/C13H16N2S/c1-8-5-4-6-11(9(8)2)10(3)12-7-14-13(16)15-12/h4-7,10H,1-3H3,(H2,14,15,16)/t10-/m0/s1[1]
InChIKey WQXVKEDUCPMRRI-JTQLQIEISA-N[1]

Proposed Synthesis of this compound

A retrosynthetic analysis of this compound suggests that the molecule can be constructed from a key α-amino acid intermediate, which in turn can be synthesized from 2,3-dimethylbenzaldehyde (B27725).

G cluster_workflow Proposed Synthesis Workflow for this compound This compound This compound Thiohydantoin Thiohydantoin Intermediate Thiohydantoin->this compound Cyclization AminoAcid α-Amino Acid Intermediate AminoAcid->Thiohydantoin Reaction with Isothiocyanate Aldehyde 2,3-Dimethylbenzaldehyde Aldehyde->AminoAcid Strecker Synthesis Aniline 2,3-Dimethylaniline (B142581) Aniline->Aldehyde Oxidation

Caption: A high-level overview of the proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are proposed for the synthesis of this compound. These are based on established chemical reactions and should be performed by qualified personnel in a suitable laboratory setting.

Step 1: Synthesis of 2,3-Dimethylbenzaldehyde

This step involves the oxidation of 2,3-dimethylaniline to the corresponding aldehyde.

Protocol:

  • To a solution of 2,3-dimethylaniline (1.0 eq) in a suitable organic solvent such as dichloromethane, add an oxidizing agent like manganese dioxide (MnO₂) (2.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with dichloromethane.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude 2,3-dimethylbenzaldehyde.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Parameter Value
Starting Material 2,3-Dimethylaniline
Reagent Manganese Dioxide (MnO₂)
Solvent Dichloromethane
Reaction Time 24-48 hours
Temperature Room Temperature
Purification Column Chromatography
Expected Yield 70-80%
Step 2: Synthesis of the α-Amino Acid Intermediate

This step utilizes a Strecker synthesis to convert the aldehyde into an α-amino nitrile, which is then hydrolyzed to the α-amino acid.

Protocol:

  • In a round-bottom flask, dissolve 2,3-dimethylbenzaldehyde (1.0 eq) in methanol.

  • Add an aqueous solution of sodium cyanide (NaCN) (1.1 eq) and ammonium (B1175870) chloride (NH₄Cl) (1.2 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • After the formation of the α-amino nitrile is complete (monitored by TLC), add a solution of concentrated hydrochloric acid (HCl).

  • Heat the reaction mixture to reflux for 6-12 hours to hydrolyze the nitrile to a carboxylic acid.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH) to precipitate the α-amino acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Parameter Value
Starting Material 2,3-Dimethylbenzaldehyde
Reagents NaCN, NH₄Cl, HCl
Solvent Methanol/Water
Reaction Time 18-36 hours (total)
Temperature Room Temperature, then Reflux
Purification Precipitation and Filtration
Expected Yield 60-70%
Step 3: Formation of the Thiohydantoin Ring

The α-amino acid is reacted with an isothiocyanate to form a thiourea (B124793) derivative, which then undergoes cyclization to form the thiohydantoin ring.

Protocol:

  • Suspend the α-amino acid intermediate (1.0 eq) in a mixture of pyridine (B92270) and water.

  • Add methyl isothiocyanate (1.1 eq) to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • After the initial reaction, add concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours to effect cyclization.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid (crude this compound) by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Parameter Value
Starting Material α-Amino Acid Intermediate
Reagents Methyl Isothiocyanate, HCl
Solvent Pyridine/Water
Reaction Time 6-10 hours
Temperature 50-60 °C, then Reflux
Purification Recrystallization
Expected Yield 50-60%

Proposed Signaling Pathway of this compound

As a putative alpha-adrenergic antagonist, this compound is expected to block the signaling cascade initiated by the binding of adrenergic agonists (like norepinephrine) to α₂-adrenergic receptors. This antagonism would inhibit the downstream effects of receptor activation.

G cluster_pathway Proposed Signaling Pathway for this compound (α₂-Adrenergic Antagonism) This compound This compound Alpha2_Receptor α₂-Adrenergic Receptor This compound->Alpha2_Receptor Norepinephrine Norepinephrine Norepinephrine->Alpha2_Receptor G_protein Gi/o Protein Alpha2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response Leads to

Caption: Proposed mechanism of action for this compound as an α₂-adrenergic antagonist.

Disclaimer: The synthesis protocols and signaling pathway information provided are based on established chemical principles and data from related compounds. These are intended for research and informational purposes only and have not been experimentally validated for this compound itself. All laboratory work should be conducted with appropriate safety precautions and by qualified individuals.

References

Rezatomidine In Vitro Assay Guide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezatomidine is a selective alpha-2A adrenergic receptor (α2A-AR) agonist that has been investigated in clinical trials for various conditions, including fibromyalgia and diabetic neuropathy. As a G protein-coupled receptor (GPCR) agonist, its mechanism of action involves the activation of the α2A-AR, which primarily couples to the inhibitory G protein, Gαi. This activation leads to a signaling cascade that ultimately modulates downstream cellular processes. This document provides detailed application notes and protocols for the in vitro evaluation of this compound and other α2A-AR agonists.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates the α2A-adrenergic receptor, a member of the GPCR superfamily. Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the associated Gαi subunit. The activated Gαi-GTP dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate the activity of other downstream effectors. In some cellular contexts, α2A-ARs can also couple to Gαs, leading to an increase in cAMP at higher agonist concentrations.

This compound Signaling Pathway

Rezatomidine_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound a2A_AR α2A-Adrenergic Receptor (GPCR) This compound->a2A_AR Binds to G_protein Gαiβγ a2A_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Proliferation, ↑ Apoptosis) PKA->Cellular_Response Phosphorylates Targets

Caption: this compound's primary signaling pathway.

Key In Vitro Assays for this compound Characterization

A comprehensive in vitro evaluation of this compound involves a panel of assays to determine its potency, efficacy, and cellular effects. These assays can be broadly categorized into receptor binding, functional, and cell-based assays.

Receptor Binding Assays

These assays are fundamental for determining the affinity of this compound for the α2A-AR.

a. Radioligand Binding Assay

This competitive binding assay measures the ability of this compound to displace a radiolabeled antagonist (e.g., [³H]Rauwolscine or [³H]Yohimbine) from the α2A-AR.

Protocol: Radioligand Binding Assay

Materials:

  • Cell membranes prepared from cells expressing human α2A-AR (e.g., CHO-K1 or HEK293 cells)

  • [³H]Rauwolscine or [³H]Yohimbine (Radioligand)

  • This compound (or other test compounds)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Non-specific binding control (e.g., 10 µM Yohimbine)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add binding buffer, radioligand (at a concentration near its Kd), and either this compound, buffer (for total binding), or non-specific control.

  • Add cell membranes to each well to initiate the binding reaction.

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the assay by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

Functional Assays

Functional assays measure the biological response following receptor activation.

a. GTPγS Binding Assay

This assay measures the activation of G proteins upon agonist binding to the α2A-AR by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[1][2]

Protocol: [³⁵S]GTPγS Binding Assay

Materials:

  • Cell membranes expressing α2A-AR

  • [³⁵S]GTPγS

  • This compound

  • GTPγS Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4)

  • GDP (to ensure binding is agonist-dependent)

  • Non-specific binding control (unlabeled GTPγS)

  • 96-well filter plates or SPA beads

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add GTPγS binding buffer, GDP, [³⁵S]GTPγS, and this compound or buffer (for basal binding).

  • Add cell membranes to each well.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration and wash with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Calculate the net agonist-stimulated binding by subtracting basal binding.

  • Determine the EC50 and Emax values from the concentration-response curve.

b. cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gαi-coupled receptor activation, by quantifying the intracellular levels of cAMP.[3][4]

Protocol: cAMP Assay

Materials:

  • Cells expressing α2A-AR (e.g., HEK293 or CHO cells)

  • This compound

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)

  • Cell lysis buffer

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat cells with this compound at various concentrations for 15-30 minutes.

  • Stimulate the cells with forskolin for 15-30 minutes to induce cAMP production.

  • Lyse the cells according to the assay kit protocol.

  • Measure the cAMP concentration using the chosen detection method (e.g., HTRF reader, spectrophotometer).

  • Generate a concentration-response curve to determine the IC50 of this compound for the inhibition of forskolin-stimulated cAMP production.

Cell-Based Assays

These assays assess the downstream cellular consequences of α2A-AR activation by this compound.

a. Cell Viability/Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Protocol: MTT Cell Viability Assay

Materials:

  • Cells cultured in 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value if a cytotoxic effect is observed.

b. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]

Protocol: Annexin V/Propidium Iodide Apoptosis Assay

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound for the desired time.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

  • Quantify the percentage of cells in each quadrant.

c. Cell Cycle Analysis (Propidium Iodide Staining)

This assay uses propidium iodide to stain cellular DNA and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14][15]

Protocol: Propidium Iodide Cell Cycle Analysis

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation

Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison of different α2A-AR agonists or treatment conditions.

Table 1: Receptor Binding and Functional Assay Data for α2A-AR Agonists

CompoundRadioligand Binding IC50 (nM)GTPγS Binding EC50 (nM)cAMP Inhibition IC50 (nM)
This compound Data to be determinedData to be determinedData to be determined
Agonist X5.2 ± 0.715.8 ± 2.18.9 ± 1.2
Agonist Y12.6 ± 1.545.3 ± 5.622.1 ± 3.4

Note: Data for Agonist X and Y are representative examples.

Table 2: Cell-Based Assay Data for this compound

AssayEndpointConcentration (µM)Result
Cell Viability (MTT) IC50 (48h)Data to be determinedData to be determined
Apoptosis (Annexin V/PI) % Apoptotic Cells (24h)1Data to be determined
10Data to be determined
Cell Cycle (PI) % G0/G1 (24h)1Data to be determined
% S (24h)1Data to be determined
% G2/M (24h)1Data to be determined

Experimental Workflows

Visualizing the experimental workflows can aid in the planning and execution of the assays.

General Workflow for In Vitro Characterization of this compound

experimental_workflow start Start: this compound (or other α2A-AR agonist) binding_assays Receptor Binding Assays (e.g., Radioligand Binding) start->binding_assays functional_assays Functional Assays (e.g., GTPγS, cAMP) start->functional_assays cell_based_assays Cell-Based Assays (Viability, Apoptosis, Cell Cycle) start->cell_based_assays data_analysis Data Analysis (IC50, EC50, % Change) binding_assays->data_analysis functional_assays->data_analysis cell_based_assays->data_analysis conclusion Conclusion: Characterization of This compound's In Vitro Profile data_analysis->conclusion

Caption: General experimental workflow.

Workflow for Apoptosis and Cell Cycle Analysis

cell_analysis_workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay cell_culture 1. Cell Culture (e.g., HEK293, CHO) treatment 2. Treatment with this compound (Dose- and Time-course) cell_culture->treatment harvest 3. Cell Harvesting (Trypsinization & Centrifugation) treatment->harvest apoptosis_stain 4a. Staining (Annexin V & PI) harvest->apoptosis_stain cellcycle_fix 4b. Fixation (70% Ethanol) harvest->cellcycle_fix apoptosis_facs 5a. Flow Cytometry Analysis apoptosis_stain->apoptosis_facs data_quant Data Quantification (% Apoptosis, % Cell Cycle Phases) apoptosis_facs->data_quant cellcycle_stain 5b. Staining (PI/RNase) cellcycle_fix->cellcycle_stain cellcycle_facs 6b. Flow Cytometry Analysis cellcycle_stain->cellcycle_facs cellcycle_facs->data_quant

Caption: Apoptosis & cell cycle workflow.

References

Rezatomidine Animal Model Experimental Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezatomidine is an alpha-2A adrenergic receptor (α2A-AR) agonist that has been investigated for its potential therapeutic effects in various conditions, including fibromyalgia, interstitial cystitis, irritable bowel syndrome, and painful diabetic neuropathy.[1][2] As an α2A-AR agonist, this compound is designed to modulate the noradrenergic system, which plays a crucial role in pain perception. The development of this compound has since been discontinued. This document provides detailed application notes and protocols for designing preclinical animal model studies to evaluate the efficacy of this compound and similar α2A-AR agonists in relevant disease models.

The following sections outline experimental designs for neuropathic pain and fibromyalgia, including detailed protocols, hypothetical data presentation, and visualizations of the signaling pathway and experimental workflow.

Signaling Pathway of α2A-Adrenergic Receptor Agonists

α2A-adrenergic receptor agonists like this compound exert their effects by binding to and activating α2A-adrenergic receptors, which are G-protein coupled receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequent downstream effects that ultimately modulate neuronal excitability and neurotransmitter release. In the context of pain, activation of these receptors in the spinal cord and brainstem inhibits the transmission of pain signals.

Alpha-2A Adrenergic Receptor Signaling Pathway Figure 1: this compound's Mechanism of Action This compound This compound Alpha2AR α2A-Adrenergic Receptor This compound->Alpha2AR Binds to G_protein Gi/o Protein Alpha2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Directly Modulates cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates PKA->Ion_Channels Modulates Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Glutamate, Substance P) Ion_Channels->Neurotransmitter_Release Leads to Pain_Signal Inhibition of Pain Signal Transmission Neurotransmitter_Release->Pain_Signal

Caption: Alpha-2A Adrenergic Receptor Signaling Pathway.

Experimental Design: Neuropathic Pain Model

Animal Model: Spinal Nerve Ligation (SNL) in Rats

The SNL model is a widely used and validated model of neuropathic pain that mimics clinical conditions such as sciatica.[2][3]

Experimental Protocol
  • Animals: Male Sprague-Dawley rats (200-250g) are used. They are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Surgical Procedure (SNL):

    • Anesthetize the rat with isoflurane.

    • Make an incision to expose the left L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves with a 6-0 silk suture.

    • Close the incision in layers.

    • Sham-operated rats undergo the same procedure without nerve ligation.

  • Drug Administration:

    • This compound is dissolved in a suitable vehicle (e.g., saline).

    • Administer this compound via oral gavage (p.o.) or intraperitoneal injection (i.p.) at various doses (e.g., 1, 5, 10 mg/kg).

    • A vehicle control group and a positive control group (e.g., gabapentin) should be included.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) is determined before and at multiple time points after drug administration.

    • Thermal Hyperalgesia: Measured using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is recorded.

  • Study Timeline:

    • Day -7 to -1: Acclimatization and baseline behavioral testing.

    • Day 0: SNL or sham surgery.

    • Day 7 to 21: Post-operative behavioral testing to confirm the development of neuropathic pain.

    • Day 22 onwards: Drug administration and subsequent behavioral assessments.

Hypothetical Data Presentation
Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Post-SNLPaw Withdrawal Threshold (g) - Post-Treatment% MPE (Mechanical Allodynia)
Vehicle-14.5 ± 1.23.2 ± 0.53.5 ± 0.62.1
This compound114.2 ± 1.53.1 ± 0.46.8 ± 0.933.6
This compound514.8 ± 1.33.4 ± 0.610.5 ± 1.164.0
This compound1014.6 ± 1.13.3 ± 0.513.2 ± 1.489.4
Gabapentin3014.4 ± 1.43.2 ± 0.711.8 ± 1.376.8

%MPE (Maximum Possible Effect) = [(Post-drug threshold - Post-SNL threshold) / (Baseline threshold - Post-SNL threshold)] x 100

Experimental Design: Fibromyalgia Model

Animal Model: Reserpine-Induced Myalgia in Rats

This model induces a state of widespread muscle pain and hyperalgesia, mimicking key symptoms of fibromyalgia, by depleting biogenic amines.[4][5]

Experimental Protocol
  • Animals: Female Wistar rats (180-220g) are often used as fibromyalgia is more prevalent in females.

  • Induction of Myalgia:

    • Administer reserpine (B192253) (1 mg/kg, subcutaneously) once daily for three consecutive days.

    • This regimen leads to a sustained decrease in mechanical withdrawal thresholds.

  • Drug Administration:

    • This compound is prepared as described for the neuropathic pain model.

    • Administer this compound (e.g., 1, 5, 10 mg/kg, p.o. or i.p.) starting on day 4 after the first reserpine injection.

    • Include vehicle and positive control (e.g., pregabalin) groups.

  • Behavioral Testing:

    • Muscle Withdrawal Threshold: Measured using a pressure application meter on the gastrocnemius muscle. The threshold at which the rat vocalizes or withdraws the limb is recorded.

    • Locomotor Activity: Assessed in an open-field test to monitor for any sedative effects of the treatments.

  • Study Timeline:

    • Day -3 to -1: Acclimatization and baseline behavioral testing.

    • Day 1 to 3: Reserpine administration.

    • Day 4 onwards: Drug administration and post-treatment behavioral assessments.

Hypothetical Data Presentation
Treatment GroupDose (mg/kg)Muscle Withdrawal Threshold (g) - BaselineMuscle Withdrawal Threshold (g) - Post-ReserpineMuscle Withdrawal Threshold (g) - Post-Treatment% Reversal of Hyperalgesia
Vehicle-95.2 ± 5.542.8 ± 4.144.1 ± 4.52.5
This compound196.1 ± 6.243.5 ± 3.960.3 ± 5.132.1
This compound594.8 ± 5.842.2 ± 4.375.9 ± 6.464.4
This compound1095.5 ± 6.043.1 ± 4.088.7 ± 5.987.2
Pregabalin2095.3 ± 5.942.9 ± 4.281.4 ± 6.173.4

% Reversal of Hyperalgesia = [(Post-drug threshold - Post-reserpine threshold) / (Baseline threshold - Post-reserpine threshold)] x 100

Experimental Workflow Visualization

Experimental Workflow for Preclinical Evaluation of this compound Figure 2: General Experimental Workflow cluster_setup Phase 1: Study Setup cluster_induction Phase 2: Disease Model Induction cluster_treatment Phase 3: Treatment and Assessment cluster_analysis Phase 4: Data Analysis Animal_Acclimatization Animal Acclimatization (7 days) Baseline_Testing Baseline Behavioral Testing (e.g., von Frey, Plantar Test) Animal_Acclimatization->Baseline_Testing Model_Induction Induction of Neuropathic Pain (SNL) or Fibromyalgia (Reserpine) Baseline_Testing->Model_Induction Post_Induction_Confirmation Confirmation of Pain Phenotype (7-21 days post-induction) Model_Induction->Post_Induction_Confirmation Randomization Randomization into Treatment Groups Post_Induction_Confirmation->Randomization Drug_Administration This compound / Vehicle / Positive Control Administration Randomization->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Assessments at Multiple Time Points Drug_Administration->Post_Treatment_Testing Data_Collection Data Collection and Compilation Post_Treatment_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results_Interpretation Interpretation of Results and Conclusion on Efficacy Statistical_Analysis->Results_Interpretation

Caption: General Experimental Workflow for Preclinical Evaluation.

Conclusion

The provided experimental designs offer a robust framework for the preclinical evaluation of this compound and other α2A-AR agonists in validated animal models of neuropathic pain and fibromyalgia. Adherence to detailed protocols and the inclusion of appropriate controls are critical for generating reliable and reproducible data. The hypothetical data tables illustrate how quantitative results can be structured for clear comparison and interpretation. These application notes and protocols are intended to guide researchers in designing studies that can effectively assess the therapeutic potential of novel analgesic compounds.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Rezatomidine in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific pharmacokinetic data for rezatomidine in rodent models is not publicly available. The following application notes and protocols are based on the known mechanism of action of this compound as an α2A-adrenergic receptor agonist and generalized procedures for the pharmacokinetic analysis of small molecule drugs in preclinical rodent studies.

Introduction to this compound and its Pharmacokinetics

This compound is a small molecule that acts as an agonist for the alpha-2a adrenergic receptor (α2A-AR).[1] It has been investigated in clinical trials for conditions such as fibromyalgia and diabetic neuropathy.[2] The α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that, when activated, mediate a variety of physiological responses, including sedation, analgesia, and regulation of blood pressure.[3][4]

Pharmacokinetic (PK) analysis, which characterizes the absorption, distribution, metabolism, and excretion (ADME) of a drug, is a cornerstone of preclinical development.[5] Establishing the PK profile of this compound in rodent models is essential for understanding its in vivo behavior, designing effective dosing regimens for toxicology and efficacy studies, and predicting its pharmacokinetic properties in humans.

Mechanism of Action: α2A-Adrenergic Receptor Signaling

This compound exerts its effects by binding to and activating α2A-adrenergic receptors. These receptors are coupled to inhibitory G proteins (Gi). Upon agonist binding, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, such as protein kinase A (PKA), and influences ion channel function, ultimately resulting in a decrease in neuronal firing and neurotransmitter release.[3][4]

Rezatomidine_Signaling_Pathway cluster_cell Cell Membrane This compound This compound Receptor α2A-Adrenergic Receptor (GPCR) This compound->Receptor Binds G_Protein Gi Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Response Leads to

Caption: α2A-Adrenergic Receptor Signaling Pathway.

Application Notes for Rodent Pharmacokinetic Studies

Study Objectives
  • To determine the plasma concentration-time profile of this compound following a single intravenous (IV) and oral (PO) dose.

  • To calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

  • To assess the absolute oral bioavailability (F%) of this compound.

  • To investigate dose proportionality by administering multiple dose levels.

  • To evaluate potential tissue distribution in key organs (e.g., brain, liver, kidneys).[6]

Selection of Rodent Models

Mice (e.g., C57BL/6, CD-1) and rats (e.g., Sprague-Dawley, Wistar) are standard models for PK studies due to their well-characterized physiology, ease of handling, and historical data context.[7] The choice of species and strain may depend on the specific therapeutic indication and metabolic profile of the compound.

Key Pharmacokinetic Parameters

The data gathered from the plasma concentration-time course is used to calculate parameters that define the drug's disposition.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time at which Cmax is observedProvides information on the rate of absorption.
AUC Area Under the plasma Concentration-time curveRepresents the total systemic exposure to the drug over time.
Elimination Half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.

This table summarizes key pharmacokinetic parameters that would be determined in a typical rodent study.

Generalized Experimental Protocol for this compound PK Study

This protocol describes a general procedure for a single-dose pharmacokinetic study in rats.

Materials and Equipment
  • This compound (analytical grade)

  • Vehicle for dosing (e.g., saline, 0.5% methylcellulose)

  • Male Sprague-Dawley rats (e.g., 200-250 g)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

  • Pipettes and storage vials

  • LC-MS/MS system for bioanalysis

Experimental Procedure
  • Animal Acclimation: House animals for at least one week prior to the study under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Dose Formulation: Prepare dosing solutions of this compound in the selected vehicle. For an IV dose, ensure the formulation is sterile and soluble. For a PO dose, a suspension may be used.

  • Animal Groups: Divide animals into two main groups: Intravenous (IV) and Oral (PO) administration. A typical study might use 3-4 rats per time point or employ serial sampling from a smaller group of cannulated animals.[5][7]

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points into EDTA-coated tubes.

    • IV Time Points (example): 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Time Points (example): 0 (predose), 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

  • Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in biological matrices.[8]

  • Sample Preparation: Extract this compound from the plasma matrix using protein precipitation or liquid-liquid extraction.[9]

  • Chromatographic Separation: Use a suitable C18 reversed-phase HPLC column to separate this compound from endogenous plasma components.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection and quantification.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, ICH M10) for linearity, accuracy, precision, selectivity, and stability.[10]

Visualizing Experimental and Logical Workflows

PK_Experimental_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Ex-Vivo Phase cluster_data_phase Data Analysis Phase Dose_Prep Dose Formulation Animal_Dosing Animal Dosing (IV & PO) Dose_Prep->Animal_Dosing Blood_Collection Serial Blood Sampling Animal_Dosing->Blood_Collection Plasma_Processing Plasma Separation (Centrifugation) Blood_Collection->Plasma_Processing Sample_Extraction Drug Extraction from Plasma Plasma_Processing->Sample_Extraction LCMS_Analysis LC-MS/MS Quantification Sample_Extraction->LCMS_Analysis Concentration_Time Generate Concentration-Time Data LCMS_Analysis->Concentration_Time PK_Modeling Pharmacokinetic Modeling Concentration_Time->PK_Modeling Report Final Report Generation PK_Modeling->Report

Caption: General Workflow for a Rodent PK Study.

Preclinical_PK_Logic Study_Design Study Design (Species, Dose, Route) In_Life In-Life Study Execution (Dosing & Sampling) Study_Design->In_Life Method_Dev Bioanalytical Method Development & Validation Sample_Analysis Sample Analysis (LC-MS/MS) Method_Dev->Sample_Analysis In_Life->Sample_Analysis Data_Analysis PK Parameter Calculation (NCA or Modeling) Sample_Analysis->Data_Analysis Interpretation Data Interpretation & Human Dose Prediction Data_Analysis->Interpretation

Caption: Logical Stages of Preclinical PK Analysis.

Data Analysis and Interpretation

Once the plasma concentrations of this compound are determined at each time point, the data is plotted on a concentration-versus-time graph. Pharmacokinetic parameters are then calculated using non-compartmental analysis (NCA) with software such as WinNonlin. This analysis provides the essential parameters (AUC, Cmax, t½, etc.) that describe the drug's behavior in the test system. These results are crucial for making informed decisions on dose selection for further non-clinical safety and efficacy studies and for the initial estimation of the human pharmacokinetic profile.

Conclusion

While specific data on this compound's pharmacokinetics in rodents are not available, the protocols and methodologies outlined here provide a robust framework for such an investigation. A thorough understanding of the ADME properties of this compound through well-designed rodent PK studies is a critical and mandatory step in its journey through preclinical and potential clinical development, ensuring a data-driven approach to assessing its safety and efficacy.

References

Application Notes and Protocols for Cancer Cell Line Selection in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Note on Rezatomidine: Publicly available scientific literature and drug databases primarily describe this compound as an α2A-adrenergic receptor agonist, with studies focusing on conditions such as fibromyalgia and irritable bowel syndrome.[1] As of the current date, there is limited to no information available in the public domain regarding the use of this compound in cancer research or for the selection of cancer cell lines for experiments. Interestingly, some research suggests that α2-adrenergic receptor agonists may enhance cell proliferation and tumor growth in certain contexts, while others indicate a potential for chemosensitization.[2][3][4] Given the absence of established protocols for this compound in oncology, the following application notes and protocols are provided as a comprehensive, generalized framework for the selection of cell lines for a hypothetical anti-cancer agent, "Novel Drug X," which targets the well-characterized PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers and serves as an excellent model for illustrating the principles of rational cell line selection.[5][6][7]

I. Application Notes: Cell Line Selection for "Novel Drug X" - A PI3K Pathway Inhibitor

1. Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6][7] Its dysregulation is a common feature in a wide range of human cancers, making it a prime target for therapeutic intervention. "Novel Drug X" is a potent and selective inhibitor of the PI3K enzyme. The selection of appropriate cancer cell lines is a crucial step in the preclinical evaluation of "Novel Drug X" to identify patient populations that are most likely to respond to treatment. This document provides a rationale and workflow for selecting cancer cell lines based on their molecular characteristics, particularly the status of the PI3K/AKT/mTOR pathway.

2. Rationale for Cell Line Selection

The sensitivity of cancer cells to PI3K inhibitors is often correlated with the presence of specific genetic alterations that lead to the hyperactivation of the PI3K/AKT/mTOR pathway. Therefore, cell line selection for "Novel Drug X" should be based on the following criteria:

  • Activating Mutations in PIK3CA : The PIK3CA gene, encoding the p110α catalytic subunit of PI3K, is frequently mutated in various cancers, including breast, colorectal, and endometrial cancers.[8][9][10][11] These mutations, commonly found in the helical (exon 9) and kinase (exon 20) domains, lead to constitutive activation of the PI3K pathway.[10][11] Cell lines harboring these mutations are often sensitive to PI3K inhibitors.[8][9][10]

  • Loss of PTEN Function : The PTEN tumor suppressor gene encodes a phosphatase that negatively regulates the PI3K pathway.[6][12] Loss of PTEN function, through mutation or deletion, results in the accumulation of PIP3 and subsequent activation of AKT.[13][14][15] PTEN-null cell lines are predicted to be dependent on the PI3K pathway for survival and are therefore expected to be sensitive to "Novel Drug X".[13][16]

  • Upstream Activation : Cell lines with amplification or overexpression of receptor tyrosine kinases (RTKs) such as HER2 or EGFR, which signal through the PI3K pathway, can also be considered.

  • Wild-Type Controls : It is essential to include cell lines that are wild-type for PIK3CA and have functional PTEN to serve as negative controls and to assess the selectivity of "Novel Drug X".

3. Experimental Workflow for Cell Line Selection

The selection process involves a multi-step approach to characterize the phenotype and genotype of a panel of cancer cell lines and to assess their sensitivity to "Novel Drug X".

G cluster_0 Phase 1: Cell Line Panel Selection & Characterization cluster_1 Phase 2: In Vitro Sensitivity Screening cluster_2 Phase 3: Data Analysis & Final Selection Select Panel Select Diverse Cancer Cell Line Panel (e.g., Breast, Colon, Lung) Genomic Analysis Genomic & Proteomic Characterization (PIK3CA, PTEN status) Select Panel->Genomic Analysis Viability Assay Cell Viability Assay (MTS) (Determine IC50 values) Genomic Analysis->Viability Assay Pathway Analysis Western Blot for p-AKT (Confirm pathway inhibition) Viability Assay->Pathway Analysis Target Engagement Cellular Thermal Shift Assay (CETSA) (Confirm target binding) Pathway Analysis->Target Engagement Correlate Data Correlate Genotype with Phenotype (IC50 vs. Mutation Status) Target Engagement->Correlate Data Select Lines Select Sensitive and Resistant Cell Lines for Further Studies Correlate Data->Select Lines

Caption: Experimental workflow for cell line selection.

II. Data Presentation

Table 1: Genotypic Characterization of a Sample Cancer Cell Line Panel

Cell LineCancer TypePIK3CA StatusPTEN Status
MCF-7BreastE545K (mutant)Wild-Type
T47DBreastH1047R (mutant)Wild-Type
MDA-MB-231BreastWild-TypeWild-Type
PC-3ProstateWild-TypeNull
LNCaPProstateWild-TypeNull
HCT116ColorectalH1047R (mutant)Wild-Type
HT-29ColorectalWild-TypeWild-Type
U-87 MGGlioblastomaWild-TypeNull

Table 2: Hypothetical In Vitro Sensitivity of Cancer Cell Lines to "Novel Drug X"

Cell LinePIK3CA StatusPTEN StatusIC50 (nM) for "Novel Drug X"p-AKT (Ser473) Inhibition (at 100 nM)
MCF-7E545K (mutant)Wild-Type5095%
T47DH1047R (mutant)Wild-Type7592%
MDA-MB-231Wild-TypeWild-Type>100020%
PC-3Wild-TypeNull6098%
LNCaPWild-TypeNull8590%
HCT116H1047R (mutant)Wild-Type4596%
HT-29Wild-TypeWild-Type>100015%
U-87 MGWild-TypeNull5597%

III. Experimental Protocols

Protocol 1: Cell Viability MTS Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of "Novel Drug X" in a panel of cancer cell lines using a colorimetric MTS assay.[17][18][19][20]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • "Novel Drug X" stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. c. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of "Novel Drug X" in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration. b. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control. c. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay: a. Add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: a. Subtract the background absorbance (medium only) from all readings. b. Normalize the data to the vehicle-treated control wells (set to 100% viability). c. Plot the percent viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-AKT (Ser473)

This protocol is to confirm that "Novel Drug X" inhibits the PI3K pathway by measuring the phosphorylation of its downstream effector, AKT, at Serine 473.[21][22][23][24][25]

Materials:

  • Selected cancer cell lines

  • Complete growth medium

  • "Novel Drug X"

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with "Novel Drug X" at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). c. Wash cells with ice-cold PBS and add 100-200 µL of ice-cold lysis buffer. d. Scrape the cells and collect the lysate in a microcentrifuge tube. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize all samples to the same protein concentration with lysis buffer.

  • SDS-PAGE and Western Blotting: a. Prepare samples with Laemmli buffer and boil for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary anti-p-AKT (Ser473) antibody overnight at 4°C. g. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and add the ECL substrate. i. Capture the chemiluminescent signal using an imaging system. j. Strip the membrane and re-probe with an anti-total AKT antibody as a loading control.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify the direct binding of "Novel Drug X" to its target protein (PI3K) in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[26][27][28][29]

Materials:

  • Selected cancer cell line

  • Complete growth medium

  • "Novel Drug X"

  • PBS

  • PCR tubes

  • Thermal cycler

  • Lysis buffer with protease and phosphatase inhibitors

  • Western blot materials (as in Protocol 2)

  • Primary antibody against the PI3K catalytic subunit (e.g., p110α)

Procedure:

  • Cell Treatment: a. Culture cells to 80-90% confluency. b. Treat the cells with "Novel Drug X" at a high concentration (e.g., 10x IC50) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge: a. Harvest and resuspend the cells in PBS. b. Aliquot the cell suspension into PCR tubes. c. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis: a. Collect the supernatant and determine the protein concentration. b. Analyze the amount of soluble target protein (PI3K p110α) in each sample by Western blotting, as described in Protocol 2.

  • Data Analysis: a. Quantify the band intensities for the target protein at each temperature for both drug-treated and vehicle-treated samples. b. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

IV. Signaling Pathway Diagram

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes NovelDrugX Novel Drug X NovelDrugX->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols for Rezatomidine Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and stability assessment of rezatomidine solutions. Due to the limited publicly available data on this compound, the following protocols are based on its known physicochemical properties and methodologies established for analogous α2-adrenergic receptor agonists. Researchers should use these as a starting point and perform their own optimization and validation.

Data Presentation: Physicochemical and Storage Information

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource(s)
Compound Name This compound-
CAS Number 847829-38-3[1][2]
Molecular Formula C₁₃H₁₆N₂S[1][3]
Molecular Weight 232.34 g/mol [2][3]
Water Solubility 0.0111 mg/mL-
Storage (Powder) -20°C (3 years); 4°C (2 years)[2]
Storage (In Solvent) -80°C (6 months); -20°C (1 month)[2]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Given its low aqueous solubility, an organic solvent like DMSO is recommended for preparing concentrated stock solutions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weigh the Compound: Carefully weigh out approximately 2.32 mg of this compound powder on an analytical balance.

  • Dissolve in DMSO: Add the weighed this compound to a sterile tube. Add 1 mL of anhydrous DMSO to the tube.

  • Ensure Complete Dissolution: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be applied if dissolution is slow.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended for long-term stability[2].

Protocol for Preparation of Aqueous Working Solutions

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to prepare a final working solution. It is crucial to ensure that the final concentration of DMSO is low enough (typically <0.5%) to avoid affecting the biological system.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium

  • Sterile dilution tubes

Procedure:

  • Intermediate Dilution (e.g., to 100 µM): Dilute the 10 mM stock solution 1:100 by adding 10 µL of the 10 mM stock to 990 µL of the desired sterile aqueous buffer or medium. Mix well by gentle pipetting.

  • Final Working Solution (e.g., to 1 µM): Further dilute the 100 µM intermediate solution 1:100 by adding 10 µL of the 100 µM solution to 990 µL of the sterile aqueous buffer or medium.

  • Use Immediately: Aqueous solutions of similar compounds are often recommended for use on the same day. The stability of this compound in aqueous solutions should be experimentally determined.

Protocol for Physicochemical Stability Assessment of this compound Solutions

This protocol outlines a method to assess the stability of a this compound solution over time under specific storage conditions, adapted from methodologies used for other α2-adrenergic agonists[4].

Materials and Equipment:

  • Prepared this compound solution (e.g., 100 µM in PBS)

  • HPLC-UV system

  • pH meter

  • Osmometer

  • Incubators or environmental chambers set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • Light-protective (amber) and clear vials

Procedure:

  • Sample Preparation: Prepare a batch of the this compound solution to be tested. Aliquot the solution into both clear and amber vials to assess photostability.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the solution to establish baseline values.

    • Concentration: Determine the initial concentration using a validated stability-indicating HPLC-UV method.

    • pH: Measure the pH of the solution.

    • Osmolality: Measure the osmolality.

    • Visual Inspection: Note the appearance (e.g., color, clarity, presence of precipitate).

  • Storage: Store the vials under the desired experimental conditions (e.g., protected from light at 25°C, exposed to light at 25°C, refrigerated at 4°C).

  • Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72, 96 hours), retrieve a vial from each storage condition and repeat the analyses described in Step 2.

  • Data Analysis: Compare the results at each time point to the initial (T=0) values. A common stability threshold is the retention of at least 90-95% of the initial drug concentration[4].

Summary of Stability Data to be Collected:

Time Point (hours)Storage ConditionConcentration (% of Initial)pHOsmolalityVisual Appearance
0-100Initial pHInitial OsmolalityClear, colorless
24e.g., 25°C, DarkValueValueValueObservation
48e.g., 25°C, DarkValueValueValueObservation
96e.g., 25°C, DarkValueValueValueObservation
24e.g., 25°C, LightValueValueValueObservation
..................

Visualizations

G cluster_pathway This compound Signaling Pathway Rez This compound a2AR α2A-Adrenergic Receptor Rez->a2AR binds to G_protein Gi/o Protein a2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion of ATP to PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., reduced neurotransmitter release) PKA->Response leads to

Caption: Signaling pathway of this compound as an α2A-adrenergic receptor agonist.

G cluster_workflow Workflow for this compound Solution Preparation and Stability Testing prep 1. Stock Solution Preparation (this compound in DMSO) dilute 2. Working Solution Preparation (Dilution in Aqueous Buffer) prep->dilute t0 3. Initial Analysis (T=0) - HPLC Concentration - pH & Osmolality - Visual Inspection dilute->t0 storage 4. Storage (Varied Temp/Light Conditions) t0->storage data 6. Data Comparison (Assess Degradation) t0->data Baseline tp 5. Time-Point Analysis (e.g., 24, 48, 96h) storage->tp tp->data

Caption: Experimental workflow for preparing and testing this compound solutions.

References

Application Notes and Protocols for Rezatomidine in Preclinical Analgesia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The alpha-adrenergic system, particularly the α2-adrenergic receptors, plays a significant role in the modulation of pain signals. While α2-adrenergic agonists are well-documented for their analgesic effects, the role of α2-adrenergic antagonists is less straightforward. Some evidence suggests that under certain conditions, low doses of α2-antagonists may paradoxically enhance analgesia[1]. Rezatomidine, identified as an alpha-adrenergic antagonist, presents an interesting candidate for pain research. These application notes provide a framework for researchers to design and conduct preclinical studies to elucidate the analgesic potential of this compound.

Quantitative Data Summary

Due to the absence of specific preclinical data for this compound, a template table is provided below for researchers to populate with their experimental findings. This structure allows for a clear and organized presentation of quantitative results.

Table 1: Analgesic Efficacy of this compound in Animal Models of Pain

Animal ModelPain AssayRoute of AdministrationDose (mg/kg)NResponse Latency / Paw Withdrawal Threshold (Mean ± SEM)% Maximum Possible Effect (%MPE)Statistical Significance (p-value)
Thermal Pain Hot Plate Testi.p.Vehicle10
This compound (Dose 1)10
This compound (Dose 2)10
This compound (Dose 3)10
Tail-Flick Testp.o.Vehicle10
This compound (Dose 1)10
This compound (Dose 2)10
This compound (Dose 3)10
Mechanical Pain Von Frey Tests.c.Vehicle10
This compound (Dose 1)10
This compound (Dose 2)10
This compound (Dose 3)10
Inflammatory Pain Formalin Test (Phase I)i.p.Vehicle10
This compound (Dose 1)10
This compound (Dose 2)10
Formalin Test (Phase II)i.p.Vehicle10
This compound (Dose 1)10
This compound (Dose 2)10
Neuropathic Pain CCI Modelp.o.Vehicle10
This compound (Dose 1)10
This compound (Dose 2)10

Abbreviations: CCI, Chronic Constriction Injury; i.p., intraperitoneal; N, number of animals; p.o., per os (oral); s.c., subcutaneous; SEM, standard error of the mean.

Experimental Protocols

The following are detailed, generalized protocols for assessing analgesic activity in common animal models. These should be adapted and optimized for the specific research question and for this compound's physicochemical properties.

Hot Plate Test (Thermal Nociception)

This test evaluates the response to a thermal stimulus and is effective for assessing centrally acting analgesics.

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.

  • Animals: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old.

  • Procedure:

    • Acclimatize animals to the testing room for at least 60 minutes.

    • Set the hot plate temperature to a constant, non-tissue-damaging temperature (e.g., 55 ± 0.5°C).

    • Gently place the animal on the hot plate and start a stopwatch.

    • Observe the animal for signs of nociception, such as paw licking, jumping, or vocalization.

    • Record the latency (in seconds) to the first nociceptive response.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established, after which the animal is immediately removed from the plate.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).

    • Measure the response latency at predetermined time points post-administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Analgesic effect is indicated by a significant increase in the response latency compared to the vehicle-treated group. The percentage of Maximum Possible Effect (%MPE) can be calculated as: [%MPE = ((Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)) x 100].

Von Frey Test (Mechanical Allodynia)

This assay is used to assess mechanical sensitivity, particularly in models of neuropathic or inflammatory pain.

  • Apparatus: A set of calibrated von Frey filaments of varying stiffness.

  • Animals: Rats or mice with induced hypersensitivity (e.g., via Chronic Constriction Injury or Complete Freund's Adjuvant injection).

  • Procedure:

    • Acclimatize animals on a wire mesh platform, allowing access to the plantar surface of the hind paws.

    • Beginning with a filament of low stiffness, apply it to the mid-plantar surface of the hind paw until it just bends.

    • Hold the filament in place for 3-5 seconds. A positive response is a sharp withdrawal of the paw.

    • Use the up-down method to determine the 50% paw withdrawal threshold (PWT).

    • Administer this compound or vehicle.

    • Measure the PWT at various time points post-administration.

  • Data Analysis: An increase in the PWT indicates an anti-allodynic or analgesic effect.

Formalin Test (Inflammatory Pain)

This model is used to assess acute and persistent pain and is sensitive to both centrally and peripherally acting analgesics.

  • Animals: Mice or rats.

  • Procedure:

    • Acclimatize animals in a transparent observation chamber.

    • Administer this compound or vehicle at a predetermined time before formalin injection.

    • Inject a dilute formalin solution (e.g., 2.5% in saline, 20 µL) into the plantar surface of one hind paw.

    • Immediately return the animal to the observation chamber.

    • Record the total time spent licking or biting the injected paw during two distinct phases:

      • Phase I (acute pain): 0-5 minutes post-formalin injection.

      • Phase II (inflammatory pain): 15-30 minutes post-formalin injection.

  • Data Analysis: A reduction in the time spent licking or biting in either phase indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Alpha-Adrenergic Modulation of Pain

The analgesic effects of α2-adrenergic agonists are primarily mediated through the activation of these receptors in the dorsal horn of the spinal cord and in supraspinal regions. This activation leads to the inhibition of neurotransmitter release from primary afferent fibers and hyperpolarization of second-order neurons, thus dampening the transmission of nociceptive signals. Given that this compound is an antagonist, its potential analgesic mechanism is less clear. It might involve a paradoxical effect at low doses or interaction with other receptor systems. The following diagram illustrates a generalized pathway for α2-adrenergic agonist-mediated analgesia. The potential site of action for an antagonist like this compound would be to block this pathway.

G cluster_0 Presynaptic Terminal (Primary Afferent) cluster_1 Postsynaptic Terminal (Second-Order Neuron) Nociceptive_Signal Nociceptive Signal VGCC Voltage-Gated Ca2+ Channel Nociceptive_Signal->VGCC Activates Neurotransmitter_Release Release of Glutamate & Substance P VGCC->Neurotransmitter_Release NMDA_AMPA NMDA/AMPA Receptors Neurotransmitter_Release->NMDA_AMPA Signal_Propagation Signal Propagation to Brain NMDA_AMPA->Signal_Propagation GIRK G-protein-coupled Inwardly-Rectifying K+ Channel Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Hyperpolarization->Signal_Propagation Inhibits Descending_Noradrenergic_Pathway Descending Noradrenergic Pathway (from Locus Coeruleus) Norepinephrine_Release Norepinephrine (B1679862) Release Descending_Noradrenergic_Pathway->Norepinephrine_Release Alpha2_Receptor_Pre Presynaptic α2-Adrenergic Receptor Norepinephrine_Release->Alpha2_Receptor_Pre Alpha2_Receptor_Post Postsynaptic α2-Adrenergic Receptor Norepinephrine_Release->Alpha2_Receptor_Post Alpha2_Agonist α2-Adrenergic Agonist (e.g., Clonidine) Alpha2_Agonist->Alpha2_Receptor_Pre Activates Alpha2_Agonist->Alpha2_Receptor_Post Activates This compound This compound (α-Adrenergic Antagonist) This compound->Alpha2_Receptor_Pre Blocks This compound->Alpha2_Receptor_Post Blocks Alpha2_Receptor_Pre->VGCC Inhibits Alpha2_Receptor_Post->GIRK Activates

Caption: Proposed signaling pathway for alpha-adrenergic modulation of nociception.
Experimental Workflow for Evaluating this compound's Analgesic Potential

The following diagram outlines a logical workflow for the preclinical evaluation of this compound as a potential analgesic.

G Start Hypothesis: This compound has analgesic properties Dose_Response Phase 1: Dose-Response & Acute Toxicity - Determine effective dose range - Assess overt behavioral side effects Start->Dose_Response Analgesia_Screening Phase 2: Analgesic Efficacy Screening - Hot Plate Test (Thermal) - Von Frey Test (Mechanical) - Formalin Test (Inflammatory) Dose_Response->Analgesia_Screening Mechanism_of_Action Phase 3: Mechanism of Action Studies - Co-administration with α2-agonists/antagonists - Evaluation in specific pain models (e.g., neuropathic) - In vitro receptor binding assays Analgesia_Screening->Mechanism_of_Action Pharmacokinetics Phase 4: Pharmacokinetic Profiling - Determine absorption, distribution, metabolism, and excretion (ADME) Mechanism_of_Action->Pharmacokinetics Data_Analysis Data Analysis & Interpretation Pharmacokinetics->Data_Analysis Conclusion Conclusion on Analgesic Potential of this compound Data_Analysis->Conclusion

References

Application Notes and Protocols for Rezatomidine Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezatomidine is a selective alpha-2A adrenergic receptor (α2A-AR) agonist.[1] The α2A-AR is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system and peripheral tissues, where it plays a crucial role in modulating neurotransmitter release and physiological processes such as pain perception, sedation, and blood pressure regulation. This document provides detailed application notes and protocols for the administration of this compound to mice in a preclinical research setting. The following sections outline standard administration routes, hypothetical pharmacokinetic data for illustrative purposes, and detailed experimental procedures.

Data Presentation

Due to the limited availability of published preclinical pharmacokinetic data for this compound in mice, the following tables present hypothetical data to serve as a template for study design and data presentation. These values are for illustrative purposes and should be determined experimentally for specific research applications.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single 1 mg/kg Dose

Administration RouteCmax (ng/mL)Tmax (min)AUC (ng·h/mL)Bioavailability (%)
Intravenous (IV) 1505250100
Intraperitoneal (IP) 1001520080
Subcutaneous (SC) 753017570
Oral (PO) 406010040

Table 2: Recommended Dosing Volumes and Needle Sizes for this compound Administration in a 25g Mouse

Administration RouteVehicleMaximum Volume (mL)Recommended Needle Gauge
Intravenous (IV) Sterile Saline0.227-30 G
Intraperitoneal (IP) Sterile Saline0.525-27 G
Subcutaneous (SC) Sterile Saline0.525-27 G
Oral (PO) Water or 0.5% Methylcellulose0.520-22 G (gavage needle)

Signaling Pathway

This compound functions as an agonist at the α2A-adrenergic receptor, which is a Gi-protein coupled receptor. The binding of this compound to the receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial for the therapeutic effects of α2A-AR agonists.

Rezatomidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Alpha2AR α2A-Adrenergic Receptor (GPCR) This compound->Alpha2AR Binds to Gi_protein Gi Protein (αβγ) Alpha2AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Downstream Downstream Cellular Effects cAMP->Downstream Leads to

This compound Signaling Pathway

Experimental Protocols

The following are detailed protocols for common administration routes of this compound in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Gavage (PO) Administration

Objective: To administer a precise dose of this compound directly into the stomach.

Materials:

  • This compound solution (e.g., in water or 0.5% methylcellulose)

  • 20-22 gauge stainless steel feeding needle with a ball tip

  • 1 mL syringe

  • Animal scale

  • 70% ethanol

Procedure:

  • Prepare the this compound solution at the desired concentration.

  • Weigh the mouse to calculate the exact volume to be administered.

  • Draw the calculated volume of the solution into the 1 mL syringe fitted with the gavage needle.

  • Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

  • With the mouse in a vertical position, carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass with minimal resistance.

  • Slowly depress the syringe plunger to administer the solution.

  • Gently remove the gavage needle.

  • Monitor the mouse for any signs of distress.

Oral_Gavage_Workflow start Start prep Prepare this compound Solution start->prep weigh Weigh Mouse prep->weigh calculate Calculate Dose Volume weigh->calculate draw Draw Solution into Syringe calculate->draw restrain Restrain Mouse draw->restrain insert Insert Gavage Needle restrain->insert administer Administer Solution insert->administer remove Remove Needle administer->remove monitor Monitor Mouse remove->monitor end_node End monitor->end_node

Oral Gavage Workflow
Intravenous (IV) Injection (Tail Vein)

Objective: To deliver this compound directly into the systemic circulation for rapid effect.

Materials:

  • Sterile this compound solution (in sterile saline)

  • 27-30 gauge needle

  • 1 mL syringe

  • Restraint device for mice

  • Heat lamp or warm water

  • 70% ethanol

Procedure:

  • Prepare the sterile this compound solution.

  • Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Place the mouse in a restraint device.

  • Wipe the tail with 70% ethanol.

  • Visualize one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Aspirate gently to confirm placement (a small flash of blood should be visible in the needle hub).

  • Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the mouse.

IV_Injection_Workflow start Start prep Prepare Sterile Solution start->prep warm Warm Mouse Tail prep->warm restrain Restrain Mouse warm->restrain disinfect Disinfect Tail restrain->disinfect insert Insert Needle into Vein disinfect->insert inject Inject Solution insert->inject withdraw Withdraw Needle inject->withdraw pressure Apply Pressure withdraw->pressure monitor Monitor Mouse pressure->monitor end_node End monitor->end_node

IV Injection Workflow
Intraperitoneal (IP) Injection

Objective: To administer this compound into the peritoneal cavity for systemic absorption.

Materials:

  • Sterile this compound solution (in sterile saline)

  • 25-27 gauge needle

  • 1 mL syringe

  • 70% ethanol

Procedure:

  • Prepare the sterile this compound solution.

  • Weigh the mouse to calculate the required volume.

  • Draw the solution into the syringe.

  • Restrain the mouse by the scruff of the neck and turn it to expose the abdomen.

  • Tilt the mouse's head downwards at a slight angle.

  • Wipe the lower right or left abdominal quadrant with 70% ethanol.

  • Insert the needle at a 30-45 degree angle into the chosen quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.

  • Inject the solution into the peritoneal cavity.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse.

Subcutaneous (SC) Injection

Objective: To administer this compound into the space between the skin and the underlying muscle for slower absorption.

Materials:

  • Sterile this compound solution (in sterile saline)

  • 25-27 gauge needle

  • 1 mL syringe

  • 70% ethanol

Procedure:

  • Prepare the sterile this compound solution.

  • Weigh the mouse to determine the correct volume.

  • Draw the solution into the syringe.

  • Restrain the mouse and lift a fold of skin over the back, between the shoulder blades, to form a "tent".

  • Wipe the area with 70% ethanol.

  • Insert the needle into the base of the skin tent, parallel to the body.

  • Aspirate to ensure a blood vessel has not been entered.

  • Inject the solution.

  • Withdraw the needle and gently massage the area to aid dispersal.

  • Monitor the mouse.

Conclusion

These application notes and protocols provide a comprehensive guide for the administration of this compound in mice for preclinical research. Adherence to these standardized procedures will help ensure the reliability and reproducibility of experimental results. It is imperative that researchers establish the specific pharmacokinetic and pharmacodynamic profiles of this compound within their own experimental models.

References

Application Notes and Protocols for Rezatomidine in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rezatomidine is a novel synthetic compound under investigation for its neuroprotective properties. Primary neuron cultures provide an essential in vitro model system to elucidate the mechanisms of action and therapeutic potential of neuroactive compounds like this compound.[1][2][3] These cultures, derived directly from embryonic or early postnatal rodent brain tissue, allow for the detailed study of neuronal morphology, function, and survival in a controlled environment.[1][2] This document provides detailed protocols for the use of this compound in primary cortical and hippocampal neuron cultures, along with hypothetical data presentation and pathway diagrams to guide researchers in their experimental design.

Data Presentation: Hypothetical Effects of this compound

The following tables summarize potential quantitative data from studies evaluating the efficacy of this compound in primary neuron cultures.

Table 1: Dose-Dependent Effect of this compound on Neuronal Viability Under Excitotoxic Stress

This compound Concentration (µM)Neuronal Viability (%) (Mean ± SD)
0 (Vehicle Control)52.3 ± 4.5
0.165.8 ± 5.1
188.2 ± 3.9
1092.5 ± 2.7
10093.1 ± 3.2

Table 2: Effect of this compound on Markers of Apoptosis in Primary Neurons

Treatment GroupRelative Caspase-3 Activity (%)Bax/Bcl-2 Ratio
Control100 ± 8.72.5 ± 0.3
Glutamate (B1630785) (100 µM)254 ± 15.28.9 ± 0.9
Glutamate + this compound (1 µM)121 ± 10.13.1 ± 0.4

Table 3: this compound's Influence on Inflammatory Cytokine Expression

Treatment GroupTNF-α Expression (pg/mL)IL-6 Expression (pg/mL)
Control15.4 ± 2.18.2 ± 1.5
LPS (1 µg/mL)128.7 ± 11.395.3 ± 9.8
LPS + this compound (1 µM)45.9 ± 5.632.7 ± 4.1

Experimental Protocols

Protocol 1: Primary Cortical and Hippocampal Neuron Culture

This protocol is adapted from established methods for isolating and culturing primary neurons from embryonic day 18 (E18) rat pups.[1][4][5]

Materials:

  • E18 pregnant rat

  • DMEM/KY solution (ice-cold)[4]

  • Papain solution[4][5]

  • Trypsin inhibitor solution[4]

  • Neurobasal Plus Medium supplemented with B-27 Plus Supplement, GlutaMAX, and Penicillin-Streptomycin[2][5]

  • Poly-D-lysine coated culture plates or coverslips[1][5]

  • Sterile dissection tools

Procedure:

  • Preparation:

    • Coat culture vessels with 50 µg/mL Poly-D-lysine solution overnight at 37°C.[1][5] The following day, wash twice with sterile water and allow to dry.[4]

    • Prepare and chill all dissection and culture media.

  • Dissection:

    • Sacrifice the pregnant rat humanely and remove the uterine horns containing the embryos.

    • Isolate the pup heads and dissect out the brains in ice-cold DM/KY solution.[4]

    • Under a dissecting microscope, carefully remove the cortices and hippocampi, and strip away the meninges.[4][5]

  • Dissociation:

    • Transfer the dissected tissue to a 15 ml conical tube.

    • Incubate the tissue in papain solution for 15-30 minutes at 37°C with gentle mixing every 5 minutes.[4][5]

    • Remove the papain solution and wash the tissue 3-4 times with warmed DM/KY solution.[4]

    • Gently triturate the tissue with a fire-polished Pasteur pipette until the solution becomes cloudy, indicating cell dissociation.[1][4]

  • Plating and Maintenance:

    • Determine cell density using a hemocytometer.

    • Plate approximately 1 x 10^5 cells per well in a 48-well plate.[5]

    • Culture the neurons in Neurobasal Plus Medium at 37°C in a humidified 5% CO2 incubator.[5]

    • Perform a half-media change every 3-4 days.[5] To control glial proliferation, an anti-mitotic agent like cytosine arabinoside can be added, though serum-free media with supplements like B-27 and CultureOne can minimize glial overgrowth.[6][7]

Protocol 2: Treatment with this compound
  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Store aliquots at -20°C.

  • Treatment of Primary Neurons:

    • On day in vitro (DIV) 7-10, when neurons have formed a mature network, treat the cells with the desired final concentrations of this compound.

    • For neuroprotection assays, pre-incubate the cultures with this compound for 1-2 hours before inducing neuronal injury (e.g., with glutamate or oligomeric amyloid-beta).

    • Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent toxicity.

Protocol 3: Assessment of Neuronal Viability (MTT Assay)
  • Following treatment with this compound and/or a neurotoxic insult, remove the culture medium.

  • Add fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Visualizations: Signaling Pathways and Workflows

Rezatomidine_Signaling_Pathway cluster_stress Neurotoxic Stress cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate Receptor NMDA Receptor Glutamate->Receptor Activates Ca_Influx Ca2+ Influx Receptor->Ca_Influx Induces This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Upregulates Caspase3 Caspase-3 This compound->Caspase3 Inhibits Bax Bax Ca_Influx->Bax Upregulates Bax->Caspase3 Activates Bcl2->Bax Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway of this compound's neuroprotective action.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Isolate Primary Neurons (E18 Rat Cortex/Hippocampus) B Culture Neurons for 7-10 DIV A->B C Pre-treat with this compound (0.1 - 100 µM) B->C D Induce Neurotoxicity (e.g., Glutamate) C->D E Assess Neuronal Viability (MTT Assay) D->E F Measure Apoptosis Markers (Western Blot, Caspase Assay) D->F G Quantify Cytokine Levels (ELISA) D->G

Caption: Experimental workflow for evaluating this compound in primary neurons.

References

Rezatomidine: Application Notes and Experimental Protocols for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezatomidine (formerly AGN 203818) is a potent and selective α2A-adrenergic receptor agonist that was under development by Allergan for the treatment of various pain conditions, including diabetic peripheral neuropathic pain, bladder pain, and fibromyalgia.[1] Although its clinical development was discontinued, its mechanism of action remains a relevant area of study for non-opioid analgesia. This document provides a comprehensive overview of the proposed mechanism of action, and representative experimental protocols for evaluating the analgesic potential of this compound and other α2A-adrenergic receptor agonists in a preclinical setting.

Disclaimer: The development of this compound was discontinued. Detailed experimental protocols from its preclinical and clinical development are not publicly available. The following protocols are representative methodologies for assessing the analgesic effects of an α2A-adrenergic receptor agonist based on established preclinical pain models.

Mechanism of Action

This compound exerts its analgesic effects by selectively activating α2A-adrenergic receptors, which are G-protein coupled receptors.[1][2] These receptors are key components in the descending noradrenergic pain modulatory pathway.[3] Activation of presynaptic α2A-adrenergic receptors in the dorsal horn of the spinal cord inhibits the release of pronociceptive neurotransmitters such as substance P and glutamate (B1630785) from primary afferent nerve terminals. This action dampens the transmission of pain signals from the periphery to the brain, resulting in analgesia.[4]

Signaling Pathway Diagram

Rezatomidine_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron This compound This compound a2A_AR α2A-Adrenergic Receptor This compound->a2A_AR binds Gi Gi Protein a2A_AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits VGCC Voltage-Gated Ca2+ Channel Gi->VGCC inhibits cAMP cAMP AC->cAMP produces cAMP->VGCC modulates Ca_ion Ca2+ VGCC->Ca_ion influx Neurotransmitter_Vesicle Vesicle (Glutamate, Substance P) Ca_ion->Neurotransmitter_Vesicle triggers Release Neurotransmitter Release Neurotransmitter_Vesicle->Release Pain_Signal Pain Signal Propagation Release->Pain_Signal inhibited transmission

Caption: this compound's proposed signaling pathway for analgesia.

Data Presentation

The following tables represent hypothetical, yet plausible, quantitative data for a compound like this compound in preclinical pain models.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterThis compoundControl (Clonidine)
α2A-AR Binding Affinity (Ki, nM) 0.51.2
α2B-AR Binding Affinity (Ki, nM) 5010
α2C-AR Binding Affinity (Ki, nM) 258
α1-AR Binding Affinity (Ki, nM) >1000150
Functional Potency (EC50, nM) 2.15.5
Selectivity (α2B/α2A) 100-fold8.3-fold
Selectivity (α2C/α2A) 50-fold6.7-fold

Table 2: In Vivo Efficacy in a Neuropathic Pain Model (e.g., Chronic Constriction Injury)

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) at 2h post-dose% Maximum Possible Effect (%MPE)
Vehicle -1.5 ± 0.20%
This compound 0.14.8 ± 0.530%
This compound 0.38.2 ± 0.761%
This compound 1.012.5 ± 1.191%
Gabapentin (Positive Control) 3010.1 ± 0.978%
*p < 0.05 vs. Vehicle

Table 3: In Vivo Efficacy in an Inflammatory Pain Model (e.g., Complete Freund's Adjuvant)

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Latency (s) at 1h post-dose% Maximum Possible Effect (%MPE)
Vehicle -3.2 ± 0.40%
This compound 0.036.1 ± 0.625%
This compound 0.19.8 ± 0.857%
This compound 0.314.2 ± 1.093%
Morphine (Positive Control) 513.5 ± 1.287%
*p < 0.05 vs. Vehicle

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional potency of this compound for adrenergic receptor subtypes.

Methodology:

  • Cell Culture: Stably transfect HEK293 cells with human α2A, α2B, α2C, and α1 adrenergic receptor subtypes.

  • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Radioligand Binding Assay:

    • Incubate cell membranes with a specific radioligand (e.g., [3H]RX821002 for α2 receptors) and varying concentrations of this compound.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Determine the inhibition constant (Ki) by non-linear regression analysis of competition binding curves.

  • [35S]GTPγS Functional Assay:

    • Incubate membranes with varying concentrations of this compound in the presence of GDP and [35S]GTPγS.

    • Agonist binding to the G-protein coupled receptor stimulates the binding of [35S]GTPγS to the Gαi subunit.

    • Measure the amount of bound [35S]GTPγS by scintillation counting.

    • Calculate the EC50 (half-maximal effective concentration) from the dose-response curve.

In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI)

Objective: To evaluate the efficacy of this compound in a model of nerve injury-induced neuropathic pain.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (200-250g).

  • Surgical Procedure (CCI):

    • Anesthetize the rat (e.g., isoflurane).

    • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.

    • Place four loose ligatures (e.g., 4-0 chromic gut) around the common sciatic nerve.

    • Close the incision with sutures.

    • Allow animals to recover for 7-14 days to develop mechanical allodynia.

  • Behavioral Testing (Mechanical Allodynia):

    • Acclimate the animals in individual Plexiglas chambers on an elevated mesh floor.

    • Use von Frey filaments of increasing stiffness to stimulate the plantar surface of the hind paw.

    • Determine the 50% paw withdrawal threshold using the up-down method.

    • Establish a baseline measurement before drug administration.

  • Drug Administration and Assessment:

    • Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle orally (p.o.).

    • Include a positive control group (e.g., gabapentin, 30 mg/kg, p.o.).

    • Measure the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120, 240 minutes).

  • Data Analysis:

    • Calculate the mean paw withdrawal threshold for each group at each time point.

    • Analyze data using a two-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

    • Calculate the percent Maximum Possible Effect (%MPE) = [(Post-drug threshold - Baseline threshold) / (Cutoff threshold - Baseline threshold)] x 100.

In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

Objective: To assess the efficacy of this compound in a model of persistent inflammatory pain.

Methodology:

  • Animal Model: Use adult male C57BL/6 mice (20-25g).

  • Induction of Inflammation:

    • Inject 20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the left hind paw.

    • Allow 24 hours for the development of thermal hyperalgesia.

  • Behavioral Testing (Thermal Hyperalgesia):

    • Use a plantar test apparatus (Hargreaves' test) to measure paw withdrawal latency to a radiant heat source.

    • Acclimate mice to the testing environment.

    • Apply the heat source to the plantar surface of the inflamed paw and record the time to withdrawal.

    • Establish a baseline measurement before drug administration.

  • Drug Administration and Assessment:

    • Administer this compound (e.g., 0.03, 0.1, 0.3 mg/kg) or vehicle intraperitoneally (i.p.).

    • Include a positive control group (e.g., morphine, 5 mg/kg, s.c.).

    • Measure the paw withdrawal latency at various time points post-administration (e.g., 15, 30, 60, 90 minutes).

  • Data Analysis:

    • Calculate the mean paw withdrawal latency for each group.

    • Analyze data using a two-way ANOVA with repeated measures.

    • Calculate the %MPE as described for the neuropathic pain model.

Experimental Workflow Diagram

Experimental_Workflow cluster_preclinical Preclinical Pain Model cluster_outcomes Outcomes Animal_Model Select Animal Model (Rat/Mouse) Pain_Induction Induce Pain State (e.g., CCI, CFA) Animal_Model->Pain_Induction Baseline Establish Baseline Behavioral Response Pain_Induction->Baseline Drug_Admin Administer this compound, Vehicle, or Positive Control Baseline->Drug_Admin Post_Dose_Test Post-Dose Behavioral Testing at Time Points Drug_Admin->Post_Dose_Test Data_Analysis Data Analysis and %MPE Calculation Post_Dose_Test->Data_Analysis Side_Effects Side Effect Profile (e.g., Sedation, Motor) Post_Dose_Test->Side_Effects (concurrent observation) Efficacy Analgesic Efficacy (Dose-Response) Data_Analysis->Efficacy

Caption: A generalized experimental workflow for preclinical pain studies.

References

Rezatomidine: Application Notes and Protocols for Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data reveals a significant lack of specific information regarding the use of rezatomidine in electrophysiology studies. Despite a thorough search of scientific literature and drug databases, no detailed preclinical or clinical data on the effects of this compound on cardiac ion channels, such as hERG, sodium (Na+), or calcium (Ca2+) channels, could be located. This compound is identified as an α2A-adrenergic receptor agonist, and its clinical development appears to have been discontinued. Information regarding its cardiac safety profile and potential arrhythmogenic effects is not publicly accessible.

Therefore, the creation of detailed Application Notes and Protocols, including quantitative data tables and specific experimental methodologies for this compound in electrophysiology, is not feasible at this time. The core requirements of data presentation and experimental protocols cannot be fulfilled due to the absence of foundational data.

General Principles and Methodologies in Electrophysiology for Drug Safety Screening

For the benefit of researchers, scientists, and drug development professionals, this section outlines the general principles and standard experimental protocols typically employed in the electrophysiological evaluation of a novel chemical entity. These methodologies are essential for assessing the proarrhythmic potential of any new drug, and would be the standard approach for a compound like this compound.

Table 1: Standard Ion Channel Panel for Cardiac Safety Screening

This table outlines the primary cardiac ion channels that are routinely screened during preclinical drug development to assess cardiovascular risk. The IC50 value represents the concentration of a compound required to inhibit 50% of the ion channel's activity. A lower IC50 value indicates higher potency.

Target Ion ChannelGenePrimary Function in Cardiac Action PotentialCommon Experimental AssayTypical Data Output
hERG (Rapid Delayed Rectifier Potassium Current, IKr) KCNH2Critical for ventricular repolarization. Inhibition can lead to QT interval prolongation and Torsades de Pointes (TdP).Whole-cell patch clamp on HEK293 or CHO cells stably expressing the channel.IC50 value, Hill slope, voltage-dependence of block.
Nav1.5 (Peak Sodium Current, INa) SCN5AResponsible for the rapid upstroke (depolarization) of the cardiac action potential.Whole-cell patch clamp on HEK293 or CHO cells stably expressing the channel.IC50 value, effects on inactivation kinetics.
Cav1.2 (L-type Calcium Current, ICa,L) CACNA1CMediates the plateau phase of the action potential and is crucial for excitation-contraction coupling.Whole-cell patch clamp on HEK293 or CHO cells stably expressing the channel, or isolated cardiomyocytes.IC50 value, frequency-dependence of block.
KvLQT1/minK (Slow Delayed Rectifier Potassium Current, IKs) KCNQ1/KCNE1Contributes to ventricular repolarization, particularly at slower heart rates.Whole-cell patch clamp on co-expressing cell lines.IC50 value.
Kir2.1 (Inward Rectifier Potassium Current, IK1) KCNJ2Maintains the resting membrane potential and shapes the terminal phase of repolarization.Whole-cell patch clamp on expressing cell lines.IC50 value.

Key Experimental Protocols

The following are generalized protocols for key in vitro electrophysiology assays. These would be the standard starting points for evaluating a compound like this compound.

Protocol 1: In Vitro hERG Channel Assay using Whole-Cell Patch Clamp

Objective: To determine the inhibitory effect of a test compound on the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Cell culture reagents.

  • External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4).

  • Internal solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Patch clamp rig (amplifier, digitizer, microscope, micromanipulators).

  • Borosilicate glass capillaries for pipette pulling.

Methodology:

  • Cell Preparation: Plate hERG-HEK293 cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single cell with the recording pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current.

  • Compound Application:

    • After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of the test compound.

    • Record the current at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the current to the baseline control.

    • Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.

Diagram: Experimental Workflow for In Vitro Patch Clamp Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., hERG-HEK293) giga_seal Form Giga-ohm Seal cell_culture->giga_seal solution_prep Prepare Internal & External Solutions solution_prep->giga_seal pipette_pull Pull Recording Pipettes pipette_pull->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell baseline_rec Record Baseline Current whole_cell->baseline_rec compound_app Apply Test Compound (Increasing Concentrations) baseline_rec->compound_app record_effect Record Steady-State Effect compound_app->record_effect measure_current Measure Peak Current record_effect->measure_current normalize Normalize to Control measure_current->normalize crc Plot Concentration- Response Curve normalize->crc ic50 Calculate IC50 crc->ic50

Caption: Workflow for a typical in vitro whole-cell patch clamp experiment.

Signaling Pathways

As this compound is an α2A-adrenergic receptor agonist, its primary signaling pathway involves the Gi alpha subunit of the heterotrimeric G-protein. Activation of this pathway generally leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects. The direct impact of this pathway on specific cardiac ion channels would need to be empirically determined for this compound.

Diagram: General α2-Adrenergic Receptor Signaling Pathway

G cluster_membrane a2ar α2-Adrenergic Receptor g_protein Gi/o Protein a2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion This compound This compound This compound->a2ar Binds & Activates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates ion_channel Cardiac Ion Channels (e.g., ICa,L, IKs) pka->ion_channel Modulates Phosphorylation

Caption: Generalized Gi-coupled α2-adrenergic receptor signaling cascade.

Rezatomidine Formulation for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezatomidine (CAS 847829-38-3) is an investigational small molecule that acts as an agonist for the alpha-2A adrenergic receptor (α2A-AR).[1] As an α2A-AR agonist, it holds potential for research in therapeutic areas such as fibromyalgia, interstitial cystitis, irritable bowel syndrome, and painful diabetic neuropathy.[1] These application notes provide detailed protocols for the laboratory use of this compound, including its formulation, relevant signaling pathways, and suggested experimental workflows. It is important to note that specific quantitative data from preclinical studies, such as IC50 and EC50 values, are not extensively available in the public domain. The following protocols and data are based on the known mechanism of action of this compound and general practices for similar α2A-AR agonists.

Data Presentation

Due to the limited availability of public preclinical data for this compound, this section provides a template for organizing experimental data. Researchers are encouraged to populate this table with their own experimental findings.

ParameterValueUnitsExperimental Context
Molecular Weight 232.35 g/mol
Solubility Soluble in DMSO, not in water.[2]
IC50 (cAMP Assay) User-definedµMInhibition of forskolin-stimulated cAMP production in cells expressing α2A-AR.
EC50 (Signaling Assay) User-definedµMActivation of downstream signaling pathways (e.g., ERK phosphorylation) in α2A-AR expressing cells.
Binding Affinity (Ki) User-definednMRadioligand binding assay using a known α2A-AR antagonist.
In vitro Toxicity (CC50) User-definedµMCytotoxicity assay in a relevant cell line (e.g., HEK293, SH-SY5Y).

Signaling Pathway

This compound, as an α2A-adrenergic receptor agonist, primarily signals through the Gi alpha subunit of the heterotrimeric G-protein. This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Rezatomidine_Signaling_Pathway This compound This compound a2AR α2A-Adrenergic Receptor This compound->a2AR G_protein Gi/o Protein (α, β, γ subunits) a2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP (decreased) AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA inhibition of activation Downstream Downstream Cellular Effects PKA->Downstream reduced phosphorylation Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end cAMP_Assay_Workflow seed_cells Seed α2A-AR Expressing Cells in Assay Plate add_compound Add this compound to Cells and Incubate seed_cells->add_compound prepare_compound Prepare Serial Dilutions of this compound prepare_compound->add_compound stimulate Stimulate with Forskolin add_compound->stimulate measure_cAMP Lyse Cells and Measure cAMP Levels stimulate->measure_cAMP analyze_data Calculate IC50 measure_cAMP->analyze_data

References

Troubleshooting & Optimization

Rezatomidine Technical Support Center: Troubleshooting Solubility in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Rezatomidine in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in PBS?

A1: this compound has a predicted low aqueous solubility, which can lead to difficulties when dissolving it directly in PBS. This is due to its chemical structure, which includes a non-polar o-xylene (B151617) group, making the molecule more lipophilic (fat-soluble) than hydrophilic (water-soluble). When a concentrated stock solution of this compound, typically made in an organic solvent like DMSO, is diluted into PBS, the sudden change in solvent polarity can cause the compound to precipitate out of solution.

Q2: What are the key chemical properties of this compound that affect its solubility?

A2: this compound is an organic compound classified as an o-xylene.[1] Its structure contributes to a predicted high lipophilicity (logP between 2.74 and 3.77) and a very low predicted water solubility of approximately 0.0111 mg/mL.[1] These properties indicate that this compound is inherently difficult to dissolve in aqueous buffers like PBS.

Q3: Can I heat the PBS to help dissolve this compound?

A3: Gentle warming of the PBS can sometimes aid in the dissolution of compounds. However, the thermal stability of this compound is not well-documented in publicly available sources. Therefore, excessive or prolonged heating should be avoided to prevent potential degradation of the compound. If you choose to warm the solution, do so cautiously at a low temperature (e.g., 37°C) for a short period.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective alpha-2A adrenergic receptor (α2A-AR) agonist.[2][3] This means it binds to and activates α2A-ARs, which are involved in various physiological processes.

Troubleshooting Guide

If you are experiencing issues with this compound solubility in PBS, follow these troubleshooting steps:

Initial Steps:

  • Visual Inspection: Observe the solution for any visible precipitate or cloudiness.

  • Mechanical Agitation: Vortex the solution vigorously for 2-3 minutes.

  • Sonication: If a sonicator is available, sonicate the solution for 10-15 minutes in a water bath to aid in breaking down any aggregates.

If solubility issues persist, consider the following advanced techniques:

Troubleshooting StepRecommendationPotential Outcome
Use of a Co-solvent Prepare a high-concentration stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol. Then, dilute the stock solution into your PBS buffer while vortexing to ensure rapid mixing.This is the most common and effective method for dissolving lipophilic compounds in aqueous buffers.
pH Adjustment The imidazole-2-thione moiety in this compound has acidic protons. Adjusting the pH of the PBS slightly may alter the ionization state of the molecule and could potentially improve solubility. This should be done cautiously and the final pH of the solution should be compatible with your experimental setup.Increased solubility if the ionized form of the compound is more water-soluble.
Use of Solubilizing Agents Incorporate a small amount of a biocompatible surfactant or protein into your PBS solution before adding this compound. Examples include Tween® 80, Pluronic® F-68, or Bovine Serum Albumin (BSA).These agents can help to keep the compound in solution by forming micelles or by hydrophobic interactions.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Water Solubility0.0111 mg/mLALOGPS[1]
logP2.74 - 3.77ALOGPS, Chemaxon[1]
Molecular FormulaC13H16N2S[4]
IUPAC Name4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-2,3-dihydro-1H-imidazole-2-thione[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution in PBS using a DMSO Stock

  • Prepare a Stock Solution: Accurately weigh the desired amount of this compound powder and dissolve it in pure, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure the powder is completely dissolved by vortexing. Store the stock solution at -20°C or -80°C.

  • Prepare the Working Solution:

    • Thaw the this compound stock solution at room temperature.

    • Determine the final concentration of this compound needed for your experiment.

    • Calculate the volume of the stock solution required to achieve this final concentration in your desired volume of PBS.

    • While vigorously vortexing the PBS, add the calculated volume of the this compound stock solution dropwise to the buffer. This rapid mixing is crucial to prevent precipitation.

    • Important: The final concentration of DMSO in your working solution should be kept as low as possible (typically <0.5%) to avoid solvent-induced effects in biological assays.

Mandatory Visualizations

Rezatomidine_Troubleshooting_Workflow start Start: Dissolve this compound in PBS issue Solubility Issue Observed? (Precipitate/Cloudiness) start->issue initial_steps Initial Troubleshooting: - Vigorous Vortexing - Sonication issue->initial_steps Yes end_success End: Solution Prepared issue->end_success No check1 Issue Resolved? initial_steps->check1 advanced_steps Advanced Troubleshooting: - Use DMSO Stock Solution - pH Adjustment (cautious) - Add Solubilizing Agents check1->advanced_steps No check1->end_success Yes check2 Issue Resolved? advanced_steps->check2 check2->end_success Yes end_fail End: Re-evaluate experimental needs or consult further check2->end_fail No

Caption: Troubleshooting workflow for this compound solubility issues in PBS.

Rezatomidine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound alpha2AR α2A-Adrenergic Receptor This compound->alpha2AR Gi Gi Protein alpha2AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP produces PKA ↓ PKA Activity cAMP->PKA activates response Cellular Response PKA->response

Caption: Simplified signaling pathway of this compound as an α2A-AR agonist.

References

Rezatomidine in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Rezatomidine when dissolved in dimethyl sulfoxide (B87167) (DMSO). Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experimental results.

Troubleshooting Guide: Common Issues with this compound in DMSO Solutions

ProblemPotential Cause(s)Recommended Action(s)
Unexpected or inconsistent experimental results. Degradation of this compound in the DMSO stock solution.1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Perform a stability test on your existing stock solution using the protocol outlined below to determine the percentage of remaining compound. 3. Aliquot stock solutions to minimize freeze-thaw cycles.
Precipitate observed in the DMSO stock solution upon thawing. The solution may be supersaturated, or the solubility of this compound has decreased due to temperature changes or water absorption by DMSO.1. Gently warm the solution to 37°C and vortex to attempt redissolution. 2. If precipitation persists, centrifuge the solution and use the supernatant. The concentration of the supernatant should be determined via HPLC or a similar method. 3. For future preparations, consider if a lower stock concentration is feasible for your experimental needs.
Reduced potency of this compound in cellular assays. Compound degradation or inaccurate concentration of the stock solution.1. Verify the concentration of your stock solution. 2. Use a freshly prepared solution for comparison. 3. Ensure the final concentration of DMSO in your assay medium is consistent and at a level that does not affect cell viability or the assay itself.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Anhydrous dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound and other small molecules due to its high solubilizing capacity.

Q2: How should I store my this compound DMSO stock solution?

A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. To minimize degradation due to repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: How many times can I freeze and thaw my this compound stock solution?

A3: The stability of compounds to freeze-thaw cycles can vary. While some compounds are stable through multiple cycles, it is a potential source of degradation.[1] It is highly recommended to prepare single-use aliquots to maintain the integrity of your compound. A general study on compound stability in DMSO indicated no significant loss for many compounds after 11 freeze-thaw cycles when handled properly.[2]

Q4: Does the presence of water in DMSO affect the stability of this compound?

A4: Yes, the presence of water in DMSO can significantly impact the stability of dissolved compounds, often leading to hydrolysis.[2] It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to atmospheric moisture.

Q5: At what concentration should I prepare my this compound stock solution?

A5: While a higher concentration (e.g., 10 mM) can sometimes improve stability, the optimal concentration depends on the solubility of this compound and the requirements of your specific experiment.[1]

Q6: Is this compound stable at room temperature in DMSO?

A6: While specific data for this compound is not publicly available, many compounds in DMSO show some level of degradation at room temperature over time. For short-term handling during experiments, keep solutions on ice when possible. For storage, always use recommended freezing temperatures.

Q7: How can I check the stability of my this compound stock solution?

A7: You can assess the stability of your stock solution by using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the percentage of the intact compound remaining over time. A detailed protocol is provided below.

Quantitative Data Summary

Specific public data on the degradation kinetics of this compound in DMSO is not available. Researchers are encouraged to perform their own stability studies based on the experimental protocol provided below to determine the stability under their specific laboratory conditions.

Table 1: General Compound Stability in DMSO (for reference)

Storage ConditionTimeGeneral ObservationCitation
40°C (Accelerated Study)15 weeksMost compounds tested were found to be stable.[2]
-15°C with Freeze-Thaw Cycles11 cyclesNo significant compound loss was observed for the compounds tested.[2]
Room Temperature5 monthsNo significant difference in compound recovery between glass and polypropylene (B1209903) containers.[2]

Experimental Protocol: Assessing this compound Stability in DMSO

This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time using LC-MS analysis.

Materials:

  • This compound

  • Anhydrous DMSO (≥99.9% purity)

  • Internal Standard (a stable compound with similar chromatographic properties)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Amber glass or polypropylene vials with screw caps

  • Analytical balance, vortex mixer, centrifuge

  • HPLC or UHPLC system coupled with a mass spectrometer (MS)

Procedure:

  • Preparation of Stock Solutions:

    • This compound Stock (e.g., 10 mM): Accurately weigh the required amount of this compound and dissolve it in anhydrous DMSO to achieve the desired concentration. Vortex thoroughly to ensure complete dissolution.

    • Internal Standard Stock (e.g., 10 mM): Prepare a stock solution of the internal standard in DMSO.

  • Sample Preparation for Analysis:

    • Time Zero (T0) Sample:

      • In a clean vial, mix a small aliquot of the this compound stock solution with an equal volume of the internal standard stock solution.

      • Dilute this mixture with a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration appropriate for LC-MS analysis (e.g., 1 µM).

      • This sample represents the initial 100% concentration.

    • Incubation Samples:

      • Aliquot the this compound stock solution into multiple vials for each time point and storage condition to be tested (e.g., room temperature, 4°C, -20°C).

      • At each designated time point (e.g., 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.

      • Allow the vial to come to room temperature.

      • Prepare the sample for analysis as described for the T0 sample by adding the internal standard and diluting to the final analytical concentration.

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS method capable of separating this compound from potential degradants and the internal standard.

    • Example LC-MS Conditions:

      • Column: C18 reversed-phase column

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to ensure separation (e.g., 5-95% B over 5 minutes)

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Detection (MS): Electrospray ionization (ESI) in positive mode, monitoring the parent ion of this compound and the internal standard.

  • Data Analysis:

    • For each time point, determine the peak area of this compound and the internal standard from the chromatogram.

    • Calculate the peak area ratio: Ratio = Peak Area of this compound / Peak Area of Internal Standard.

    • Determine the percentage of this compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.

    • Plot the % Remaining against time to visualize the degradation profile.

Visualizations

G cluster_0 Experimental Workflow: this compound Stability Assessment prep_stock Prepare this compound Stock in DMSO aliquot Aliquot Stock for Time Points & Conditions prep_stock->aliquot prep_is Prepare Internal Standard Stock prep_t0 Prepare T0 Sample (this compound + IS) prep_is->prep_t0 prep_tx Prepare Tx Samples (this compound + IS) prep_is->prep_tx incubate Incubate Aliquots aliquot->incubate lcms LC-MS Analysis prep_t0->lcms incubate->prep_tx prep_tx->lcms data Data Analysis (% Remaining vs. Time) lcms->data

Caption: Workflow for assessing the stability of this compound in DMSO.

G cluster_1 α2A-Adrenergic Receptor Signaling Pathway rez This compound (α2A-AR Agonist) receptor α2A-Adrenergic Receptor (GPCR) rez->receptor Binds to g_protein Gi Protein (α, βγ subunits) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac αi subunit inhibits camp cAMP atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates Targets

Caption: Simplified signaling pathway of the α2A-adrenergic receptor activated by this compound.[3][4]

G cluster_2 Troubleshooting Logic start Inconsistent Experimental Results? check_sol Check for Precipitate in Stock Solution start->check_sol precip_yes Precipitate Found check_sol->precip_yes Yes precip_no No Precipitate check_sol->precip_no No action_warm Warm & Vortex Solution precip_yes->action_warm action_stability Perform Stability Test (e.g., LC-MS) precip_no->action_stability action_warm->action_stability If persists action_fresh Prepare Fresh Stock & Aliquot action_stability->action_fresh If degradation confirmed

Caption: Decision tree for troubleshooting issues with this compound solutions.

References

Technical Support Center: Rezatomidine In Vitro Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the investigational compound "rezatomidine" is not currently available in the public domain. This technical support guide is a representative document based on established principles of in vitro safety pharmacology and kinase inhibitor profiling. The data and protocols presented herein are illustrative and should be adapted based on actual experimental findings for any new chemical entity.

Frequently Asked Questions (FAQs)

Q1: What are potential off-target effects of this compound and how can they be assessed in vitro?

A1: Off-target effects occur when a drug candidate binds to and modulates the activity of proteins other than its intended therapeutic target. For a kinase inhibitor like this compound, this could involve interactions with other kinases, receptors, ion channels, or enzymes.[1][2][3] These unintended interactions can lead to adverse effects.[4] In vitro safety pharmacology profiling is a crucial tool to identify and characterize these potential liabilities early in drug development.[1][2] Common in vitro assays for assessing off-target effects include:

  • Broad Kinase Panel Screening: To determine the selectivity of this compound against a wide range of human kinases.

  • Receptor Binding Assays: To identify any unintended interactions with G-protein coupled receptors (GPCRs), ion channels, and other cell surface receptors.

  • Enzyme Inhibition Assays: To assess activity against a panel of common metabolic enzymes (e.g., Cytochrome P450s) and other enzymes that are frequently implicated in off-target effects.

  • Cell-Based Phenotypic Assays: To observe the overall effect of the compound on various cell types and identify unexpected cellular toxicities.

Q2: How should I interpret the kinase selectivity profile of this compound?

A2: A kinase selectivity profile provides data on the inhibitory activity of this compound against a panel of kinases. The data is often presented as the concentration of the compound required to inhibit 50% of the kinase activity (IC50) or as the percentage of inhibition at a fixed concentration. A highly selective inhibitor will show potent inhibition of its intended target with significantly less activity against other kinases.[5] Metrics such as the selectivity score (S-score) or Gini coefficient can be used to quantify selectivity.[6] For example, an S(10) score would represent the number of kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Q3: My cells are showing unexpected toxicity when treated with this compound, even at concentrations where the primary target is not fully inhibited. What could be the cause?

A3: Unexpected toxicity could be due to off-target effects. Even weak inhibition of a critical off-target protein can lead to significant cellular toxicity if that protein plays a vital role in cell survival or signaling.[7] It is recommended to:

  • Review the comprehensive off-target screening data for this compound. Look for any interactions with known toxicity-related proteins, even if the affinity is lower than for the primary target.

  • Perform a cell-based assay with a cell line that does not express the primary target of this compound. Toxicity in this cell line would strongly suggest an off-target effect.

  • Consider conducting a proteomics or transcriptomics study to identify pathways that are perturbed by this compound treatment, which may point towards the off-target(s).

Troubleshooting Guides

Issue 1: High variability in in vitro kinase assay results.

  • Possible Cause 1: Reagent Instability. Kinases and ATP solutions can be unstable.

    • Troubleshooting Step: Aliquot and store enzymes and ATP at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.

  • Possible Cause 2: Compound Precipitation. this compound may be precipitating out of solution at higher concentrations in the assay buffer.

    • Troubleshooting Step: Determine the aqueous solubility of this compound in the final assay buffer. Visually inspect the highest concentration wells for any precipitate. Consider using a lower top concentration or adding a solubilizing agent like DMSO (ensure the final concentration is compatible with the assay).

  • Possible Cause 3: Assay Detection Interference. The compound may interfere with the detection method (e.g., fluorescence, luminescence).

    • Troubleshooting Step: Run a control experiment with all assay components except the kinase enzyme to check for any direct effect of this compound on the detection signal.

Issue 2: Discrepancy between biochemical and cell-based assay potencies.

  • Possible Cause 1: Cell Permeability. this compound may have poor cell membrane permeability, leading to lower effective intracellular concentrations.

    • Troubleshooting Step: Perform a cell permeability assay (e.g., PAMPA) to assess the ability of this compound to cross the cell membrane.

  • Possible Cause 2: Efflux Pumps. The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Troubleshooting Step: Co-incubate the cells with this compound and a known efflux pump inhibitor (e.g., verapamil) to see if the potency of this compound increases.

  • Possible Cause 3: Protein Binding. this compound may bind to proteins in the cell culture medium, reducing the free concentration available to interact with the target.

    • Troubleshooting Step: Measure the fraction of this compound bound to serum proteins. Consider performing the cell-based assay in a low-serum or serum-free medium if the cell line can tolerate it.

Quantitative Data Summary

Table 1: Illustrative Kinase Selectivity Profile for this compound

Kinase TargetIC50 (nM)% Inhibition @ 1 µM
Primary Target Kinase 5 99%
Off-Target Kinase A85058%
Off-Target Kinase B1,20045%
Off-Target Kinase C>10,000<10%
Off-Target Kinase D>10,000<10%
... (over 400 kinases)>10,000<10%

Table 2: Illustrative Off-Target Binding Profile for this compound (Receptor and Ion Channel Panel)

Off-Target ProteinAssay TypeKi (nM)% Inhibition @ 10 µM
hERG (Ion Channel)Radioligand Binding>10,0005%
5-HT2B (GPCR)Radioligand Binding2,50078%
Dopamine D2 (GPCR)Radioligand Binding>10,0002%
L-type Ca2+ ChannelRadioligand Binding>10,000<1%
... (over 60 targets)...>10,000<10%

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Illustrative Example)

  • Objective: To determine the IC50 of this compound against a panel of protein kinases.

  • Materials:

    • Recombinant human kinases.

    • Substrate peptides.

    • ATP.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™, Promega).

    • 384-well assay plates.

  • Method:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add 5 µL of the kinase solution.

    • Add 2.5 µL of the this compound serial dilutions or vehicle (DMSO) control.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.

    • Allow the reaction to proceed for 1 hour at room temperature.

    • Stop the reaction and detect the remaining ATP using a luminescence-based detection reagent according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Receptor Binding Assay (Illustrative Example)

  • Objective: To determine the binding affinity (Ki) of this compound for a specific off-target receptor.[8]

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • Radiolabeled ligand specific for the receptor.

    • Unlabeled ("cold") ligand for determining non-specific binding.

    • This compound stock solution.

    • Binding buffer.

    • Glass fiber filter mats.

    • Scintillation fluid.

  • Method:

    • Prepare serial dilutions of this compound.

    • In test tubes, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and either this compound dilution, vehicle, or excess unlabeled ligand (for non-specific binding).

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Rapidly filter the contents of each tube through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

    • Place the filter mats in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each this compound concentration.

    • Determine the IC50 from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.[8]

Visualizations

G cluster_pathway Hypothetical Off-Target Kinase Pathway RTK Receptor Tyrosine Kinase (e.g., Off-Target Kinase A) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Unintended Effect) ERK->Proliferation This compound This compound This compound->RTK Off-target inhibition

Caption: Hypothetical signaling pathway affected by off-target inhibition.

G cluster_workflow In Vitro Off-Target Screening Workflow Compound This compound (Test Compound) PrimaryScreen Primary Screen (e.g., 10 µM single concentration) Compound->PrimaryScreen HitIdent Hit Identification (% Inhibition > 50%) PrimaryScreen->HitIdent DoseResponse Dose-Response Assay (Determine IC50/Ki) HitIdent->DoseResponse 'Hit' RiskAssess Risk Assessment (Compare to on-target potency and expected clinical exposure) HitIdent->RiskAssess 'No Hit' DoseResponse->RiskAssess

Caption: General workflow for in vitro off-target screening.

References

Troubleshooting Rezatomidine experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common questions that may arise during the use of Rezatomidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an alpha-2a adrenergic receptor (α2A-AR) agonist.[1] It is a small molecule compound that selectively binds to and activates the α2A-AR, which is a G-protein coupled receptor. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream signaling effects. It has been investigated in clinical trials for conditions such as Fibromyalgia, Interstitial Cystitis, Irritable Bowel Syndrome, and Painful Diabetic Neuropathy.[2]

Q2: What are the most common sources of variability in preclinical studies involving compounds like this compound?

Variability in preclinical studies can stem from several factors. Key sources include the drug formulation, animal-specific factors (like species, strain, age, and sex), experimental procedures, and environmental conditions.[3] For cell-based assays, issues such as cross-contamination, precision of liquid handling, and reproducibility can contribute to variability.[4]

Q3: How can I minimize variability in my cell-based assays with this compound?

To minimize variability, it is crucial to standardize procedures. This includes using consistent cell numbers, passage numbers, and cell seeding densities.[5] The choice of liquid handling instruments and techniques can also significantly impact data quality.[4] Additionally, factors like culture medium, surface-to-volume ratio, and gas exchange should be carefully controlled.[6]

Troubleshooting Guides

In Vitro Assay Variability

Problem: High variability in cAMP assay results.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Cell Health and Passage Number Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.
Inconsistent Cell Seeding Use an automated cell counter for accurate cell counts and ensure even cell distribution in microplates to avoid edge effects.[6]
Ligand Preparation Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure complete solubilization.
Assay Reagent Handling Allow all assay reagents to equilibrate to room temperature before use. Ensure proper mixing of all components.
Incubation Times Strictly adhere to specified incubation times for cell treatment, lysis, and signal detection steps.

Experimental Protocol: cAMP Measurement Assay

  • Cell Culture: Plate HEK293 cells stably expressing the human α2A-AR in a 96-well plate at a density of 10,000 cells/well and culture overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Cell Treatment: Wash the cells with assay buffer and then treat with varying concentrations of this compound or vehicle control. Incubate for 30 minutes at 37°C.

  • Forskolin (B1673556) Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate for 15 minutes at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.

  • cAMP Detection: Follow the manufacturer's protocol for the specific cAMP assay kit (e.g., HTRF, ELISA) to measure intracellular cAMP levels.

In Vivo Study Variability

Problem: Inconsistent pharmacokinetic (PK) profile of this compound in animal models.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Formulation Issues Confirm the solubility and stability of this compound in the chosen vehicle. Ensure the formulation is homogeneous, especially for suspensions.[3]
Dosing Inaccuracy Double-check dose calculations based on the most recent animal body weights. Ensure consistent administration technique (e.g., oral gavage).[3]
Animal-to-Animal Variability Use animals of the same age, sex, and strain.[3] Consider housing conditions and acclimatization periods.
Sample Handling Process and store plasma samples consistently at the correct temperature to prevent drug degradation.[3]
Analytical Method Variability Validate the bioanalytical method for linearity, precision, and accuracy. Include quality control samples in each analytical run.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Formulation: Prepare this compound in a vehicle of 0.5% methylcellulose (B11928114) in water.

  • Dosing: Administer a single oral dose of 10 mg/kg this compound via gavage.

  • Blood Sampling: Collect blood samples via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

Visualizations

Rezatomidine_Signaling_Pathway This compound This compound a2AR α2A-Adrenergic Receptor This compound->a2AR Binds to G_protein Gi/o Protein a2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Signaling pathway of this compound.

Experimental_Workflow_Troubleshooting Protocol Standardize Protocol Execution Consistent Execution Protocol->Execution Reagents Validate Reagents Reagents->Execution Cells Characterize Cells/Animals Cells->Execution Data_Collection Accurate Data Collection Execution->Data_Collection Analysis Standardized Analysis Data_Collection->Analysis Interpretation Interpretation Analysis->Interpretation Variability Experimental Variability Interpretation->Variability

Caption: Troubleshooting logical workflow.

References

Preventing Rezatomidine degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Rezatomidine Technical Support Center

Welcome to the technical support center for this compound, a novel ATP-competitive kinase inhibitor targeting the RTK-STAT3 signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a progressive loss of this compound's biological activity in my multi-day cell culture experiments. What could be the cause?

A1: The loss of activity is likely due to the degradation of this compound in the aqueous, physiological pH environment of your cell culture medium. The two primary non-enzymatic degradation pathways for this compound are pH-dependent hydrolysis and oxidation. It's crucial to assess the stability of the compound in your specific experimental medium over the intended time course.[1]

Q2: What are the primary chemical degradation pathways for this compound?

A2: The principal degradation pathways identified for this compound are:

  • Hydrolysis: this compound contains an ester functional group that is susceptible to cleavage by water. This reaction is catalyzed by acidic or basic conditions.[2][3][4]

  • Oxidation: The phenolic moiety in this compound's structure is prone to oxidation, which can be accelerated by exposure to atmospheric oxygen, trace metal ions, or light.[5][6]

Q3: How does pH affect the stability of this compound in solution?

A3: this compound is most stable in slightly acidic conditions (pH 4.0-6.0). In neutral to alkaline conditions (pH > 7.0), the rate of hydrolysis of its ester linkage increases significantly.[3][4] Conversely, under strongly acidic conditions (pH < 3.0), degradation can also be accelerated. Therefore, maintaining an optimal pH is critical for its stability.[3]

Q4: Is this compound sensitive to light?

A4: Yes, this compound exhibits photosensitivity. Exposure to light, particularly UV wavelengths, can induce oxidative degradation. It is recommended to protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.[7]

Q5: My this compound solution appears to have a precipitate after being stored. What should I do?

A5: this compound has limited aqueous solubility. Precipitation can occur if the concentration in your working solution exceeds its solubility limit in the specific buffer or medium being used. It is also possible that a degradation product is less soluble and is precipitating. We recommend preparing fresh working solutions for each experiment from a concentrated stock in an appropriate organic solvent like DMSO.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Complete or significant loss of biological activity, even at high concentrations. 1. High Instability: The compound is rapidly degrading in the experimental medium.[1] 2. Incorrect Storage: Stock solution has degraded due to improper storage.1. Perform a time-course stability study using HPLC to quantify the remaining parent compound in your cell culture medium at 37°C.[1] 2. Prepare fresh stock solutions in anhydrous DMSO. Store at -80°C in small, single-use aliquots to avoid freeze-thaw cycles.
Variable results between experimental replicates. 1. Inconsistent Solution Prep: Working solutions are not prepared freshly for each experiment. 2. Differential Light Exposure: Inconsistent protection from light across different plates or experiments.1. Always prepare working solutions fresh from a validated stock solution immediately before use.[1] 2. Ensure all experimental steps involving this compound are performed with minimal light exposure. Use light-blocking plates or cover plates with foil.[7]
Cells appear stressed or die, even at low concentrations. 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high.1. Ensure the final concentration of DMSO in the cell culture medium is non-toxic for your cell line (typically <0.5%).[1] 2. Always include a vehicle control (media with solvent only) to assess solvent toxicity.[1]
Formation of a colored (e.g., yellowish/brown) solution. 1. Oxidative Degradation: The compound is oxidizing, leading to the formation of colored byproducts.1. Prepare solutions in degassed buffers/media.[8] 2. Consider adding an antioxidant, such as N-acetylcysteine (NAC) or Glutathione (GSH), to the medium if compatible with your experimental setup.[9]

Quantitative Data Summary

The following tables provide a summary of this compound's stability under various conditions as determined by HPLC analysis.

Table 1: Stability of this compound (10 µM) in Cell Culture Medium (RPMI + 10% FBS) at 37°C

Time (Hours)% this compound Remaining (Standard Medium)% this compound Remaining (Medium + 1 mM NAC)
0100%100%
885%98%
2455%92%
4825%85%
72<10%78%

Table 2: Effect of pH on this compound Hydrolysis Rate at 25°C

pH of BufferHalf-life (t½) in Hours
4.0168
5.0144
6.096
7.436
8.012

Experimental Protocols

Protocol 1: Preparation of Stabilized this compound Working Solutions
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes. Store at -80°C.

  • Working Solution Preparation: Immediately before use, thaw a single aliquot of the stock solution. Dilute to the final desired concentration in pre-warmed, degassed cell culture medium. For experiments longer than 24 hours, consider supplementing the medium with an antioxidant like N-acetylcysteine (1 mM).

  • Handling: Protect the working solution from light at all times.

Protocol 2: Forced Degradation Study for this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of analytical methods.[10][11][12]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.[11][13]

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 8 hours.[11][13]

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.[13]

  • Thermal Degradation: Expose solid this compound powder to 105°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a calibrated light source (ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.[14][15][16]

Visualizations

Rezatomidine_Degradation_Pathways This compound This compound (Active Compound) Hydrolysis_Product Hydrolysis Product (Inactive) This compound->Hydrolysis_Product H₂O (pH > 7) Oxidation_Product Oxidation Product (Inactive) This compound->Oxidation_Product O₂ / Light (Trace Metals)

Caption: Primary degradation pathways for this compound.

Troubleshooting_Workflow start Loss of Compound Activity Observed check_storage Are stock solutions stored correctly? (-80°C, single-use aliquots) start->check_storage fresh_stock Prepare fresh stock in anhydrous DMSO check_storage->fresh_stock No check_protocol Is the working solution prepared fresh & protected from light? check_storage->check_protocol Yes fresh_stock->check_protocol modify_protocol Modify protocol: - Use fresh solutions - Use amber tubes/foil check_protocol->modify_protocol No stability_test Perform time-course stability test via HPLC in experimental media check_protocol->stability_test Yes modify_protocol->stability_test add_antioxidant Consider adding antioxidant (e.g., NAC) to media stability_test->add_antioxidant end_point Problem Resolved add_antioxidant->end_point

Caption: Workflow for troubleshooting this compound instability.

Rezatomidine_Signaling_Pathway cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase (RTK) STAT3 STAT3 RTK->STAT3 Phosphorylates This compound This compound This compound->RTK Inhibits pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Transcription Gene Transcription (Proliferation, Survival) pSTAT3->Transcription

Caption: this compound inhibits the RTK-STAT3 signaling pathway.

References

Technical Support Center: Mitigating Rezatomidine-Induced Sedation in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Rezatomidine is an alpha-2A adrenergic receptor agonist. Currently, there is a lack of publicly available preclinical data specifically detailing the mitigation of this compound-induced sedation. The following troubleshooting guide and FAQs are based on established methodologies for mitigating sedation induced by other well-characterized alpha-2 adrenergic agonists, such as dexmedetomidine (B676) and medetomidine (B1201911). Researchers should use this information as a starting point and adapt protocols based on their specific experimental needs and observations with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced sedation?

A1: this compound, as an alpha-2 adrenergic agonist, is believed to induce sedation by binding to and activating alpha-2 adrenergic receptors in the central nervous system, particularly in the locus coeruleus of the brainstem.[1][2][3] This activation inhibits the release of norepinephrine, a key neurotransmitter involved in arousal and wakefulness, leading to a state of sedation.[3]

Q2: What are the common side effects associated with alpha-2 adrenergic agonist-induced sedation in animal studies?

A2: Besides sedation, alpha-2 adrenergic agonists can cause a range of physiological effects, including analgesia, muscle relaxation, bradycardia (slowed heart rate), transient hypertension followed by hypotension, and respiratory depression.[4][5][6][7][8] Hypothermia is also a common side effect that should be carefully monitored.[4]

Q3: How can this compound-induced sedation be reversed or mitigated?

A3: The sedative effects of alpha-2 adrenergic agonists can be effectively reversed by administering an alpha-2 adrenergic antagonist. These reversal agents competitively bind to the alpha-2 receptors, displacing the agonist and rapidly restoring the animal to a non-sedated state.[9] Commonly used reversal agents in veterinary medicine and preclinical research include atipamezole (B1667673), yohimbine (B192690), and tolazoline (B1682396).[1][7][8][9][10][11][12][13]

Q4: Which reversal agent is most effective?

A4: The choice of reversal agent can depend on the specific alpha-2 agonist used and the animal species. Atipamezole is a highly selective alpha-2 antagonist and is often considered the most effective and reliable agent for reversing the effects of potent alpha-2 agonists like dexmedetomidine and medetomidine.[1][9][13][14] Yohimbine and tolazoline are also effective but may have different receptor selectivity profiles and durations of action.[1][7][8][10][11][15]

Troubleshooting Guide

Issue: Prolonged or deeper-than-expected sedation after this compound administration.

  • Possible Cause 1: Dose miscalculation.

    • Solution: Double-check the calculated dose and the concentration of the this compound solution. Ensure accurate body weight measurement of the animal.

  • Possible Cause 2: Individual animal sensitivity.

    • Solution: Monitor the animal closely. If sedation is profound and vital signs are compromised, consider administering a reversal agent. For future experiments with the same animal or cohort, consider a dose reduction.

  • Possible Cause 3: Drug interaction.

    • Solution: Review all other compounds administered to the animal for potential synergistic sedative effects.

Issue: Incomplete or slow reversal of sedation after administering an antagonist.

  • Possible Cause 1: Insufficient dose of the reversal agent.

    • Solution: Consult the literature for appropriate dose ratios of antagonist to agonist for the specific animal model. The dosage of the reversal agent is often dependent on the dose of the sedative administered.

  • Possible Cause 2: Different elimination half-lives of the agonist and antagonist.

    • Solution: Be aware of the potential for re-sedation if the reversal agent is eliminated more quickly than the sedative. Monitor the animal for a sufficient period after reversal.

  • Possible Cause 3: Route of administration.

    • Solution: Intravenous (IV) administration of the reversal agent typically leads to a more rapid and complete reversal compared to intramuscular (IM) or subcutaneous (SC) routes. However, IV administration may also carry a higher risk of adverse cardiovascular effects and is not always recommended.[9]

Issue: Adverse events observed during or after reversal (e.g., excitement, tachycardia).

  • Possible Cause 1: Rapid administration of the reversal agent.

    • Solution: Administer the reversal agent slowly, especially when using the IV route, to minimize abrupt changes in cardiovascular parameters.

  • Possible Cause 2: Unmasking of pain.

    • Solution: Remember that reversal agents also antagonize the analgesic effects of alpha-2 agonists.[16] If the animal has undergone a painful procedure, ensure adequate alternative analgesia is provided.

  • Possible Cause 3: Co-administration with other anesthetic agents.

    • Solution: If this compound was used in combination with other agents (e.g., ketamine), the reversal agent will only antagonize the effects of the alpha-2 agonist. The effects of the other drugs will persist, which can lead to an unbalanced anesthetic state and potential for adverse effects like delirium or convulsions.[9]

Quantitative Data Summary: Reversal of Alpha-2 Adrenergic Agonist-Induced Sedation

The following table summarizes quantitative data from preclinical studies on the reversal of sedation induced by alpha-2 adrenergic agonists. This data can serve as a reference for designing studies with this compound, assuming a similar pharmacological profile.

Sedative AgentSedative Dose & RouteAnimal ModelReversal AgentReversal Dose & RouteKey OutcomeReference
Xylazine (B1663881)0.3 mg/kg IMCalvesTolazoline1, 2, or 4 mg/kg IVMean standing time reduced from 38.8 min (saline) to 14.0, 3.0, and 2.4 min, respectively.[10]
Xylazine2 mg/kg IMCatsTolazoline1 to 5 mg/kg IV or 3 to 7 mg/kg IMDose-dependent reversal of sedation.[11]
Dexmedetomidine10 µg/kg IVRatsAtipamezole + Caffeine (B1668208)5 µg/kg IV + 25 mg/kg IVEmergence time reduced by ~90% compared to saline control.[12]
Dexmedetomidine10 µg/kg IVRatsAtipamezole100 µg/kg IVEmergence time reduced by ~97% compared to saline control.[12]
Medetomidine40 µg/kg IVDogsAtipamezole200 µg/kg IVReversed medetomidine-induced vasoconstriction and significantly reduced diastolic blood pressure.[5]
Dexmedetomidine/ MedetomidineVarious IV & IMDogsAtipamezole3750 mcg/m² (for IV sedative) or 5000 mcg/m² (for IM sedative) IM96% of dexmedetomidine-treated dogs were standing within 15 minutes.[13]
Medetomidine0.1 mg/kg IPRatsAtipamezole0.5 mg/kg IPProvided rapid recovery from anesthesia.[17]
Medetomidine1 mg/kg SCMiceAtipamezole5 mg/kg SCReversed anesthesia. Early reversal (10 min post-induction) prolonged recovery time compared to later reversal (40 min).[6]
Xylazine10 mg/kg IPMiceAtipamezole1 mg/kg IPAverage recovery time of 10.3 minutes.[18]
Xylazine10 mg/kg IPMiceYohimbine1.5 mg/kg IPAverage recovery time of 21.3 minutes.[18]
Detomidine (B1200515)0.03 mg/kg IVHorsesYohimbine0.2 mg/kg IVRapidly reversed sedative effects and bradycardia.[7]
Dexmedetomidine10 µg/kgDogsYohimbine0.11 mg/kg IVArousal at 5.42 min and walking at 15.48 min post-reversal.[8]

Experimental Protocols

Protocol 1: Evaluation of a Reversal Agent for this compound-Induced Sedation

This protocol provides a general framework. Specific parameters such as drug doses, timing, and assessment methods should be optimized for the specific animal model and research question.

  • Animal Preparation:

    • Acclimatize animals to the experimental environment to minimize stress-induced variability.[19]

    • Record baseline physiological parameters, including heart rate, respiratory rate, and body temperature.

    • Assess baseline locomotor activity and righting reflex.

  • Induction of Sedation:

    • Administer this compound at the desired dose and route (e.g., intraperitoneal, intramuscular, or intravenous).

    • Continuously monitor the animal for the onset and depth of sedation. Common assessments include:

      • Loss of Righting Reflex: The time until the animal is unable to right itself when placed on its back.[12]

      • Behavioral Sedation Score: Use a validated scoring system to quantify the level of sedation.

      • Physiological Monitoring: Continuously record heart rate, respiratory rate, and body temperature.

  • Administration of Reversal Agent:

    • At a predetermined time point after the induction of sedation (e.g., peak sedation or a fixed duration), administer the reversal agent (e.g., atipamezole, yohimbine) or a vehicle control (e.g., saline).

    • The dose and route of the reversal agent should be based on literature for similar alpha-2 agonists or determined in pilot studies.

  • Assessment of Reversal:

    • Measure the time to recovery of the righting reflex.

    • Record the time to return to normal ambulatory activity.

    • Continuously monitor physiological parameters until they return to baseline levels.

    • Observe for any adverse effects such as hyperactivity, tremors, or vocalization.

  • Data Analysis:

    • Compare the recovery times and physiological parameters between the reversal agent group and the control group using appropriate statistical tests.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound (α2-Agonist) Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Binds & Activates NE_Release Norepinephrine Release Alpha2_Receptor->NE_Release Inhibits NE_Vesicle Norepinephrine Vesicles Postsynaptic_Receptor Postsynaptic Receptors NE_Release->Postsynaptic_Receptor Activates Sedation Sedation NE_Release->Sedation Leads to Arousal_Wakefulness Arousal & Wakefulness Postsynaptic_Receptor->Arousal_Wakefulness Promotes Arousal_Wakefulness->Sedation Inhibition of Reversal_Agent Reversal Agent (α2-Antagonist) Reversal_Agent->Alpha2_Receptor Binds & Blocks

Caption: Signaling pathway of this compound-induced sedation and its reversal.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_sedation Phase 2: Sedation cluster_reversal Phase 3: Reversal cluster_analysis Phase 4: Data Analysis Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Measurements (Vitals, Behavior) Animal_Acclimatization->Baseline_Measurement Rezatomidine_Admin Administer this compound (or Vehicle) Baseline_Measurement->Rezatomidine_Admin Monitor_Sedation Monitor Onset & Depth of Sedation Rezatomidine_Admin->Monitor_Sedation Reversal_Admin Administer Reversal Agent (or Vehicle) Monitor_Sedation->Reversal_Admin Monitor_Recovery Monitor Recovery (Righting Reflex, Vitals) Reversal_Admin->Monitor_Recovery Data_Collection Data Collection Monitor_Recovery->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

References

Rezatomidine Formulation for In Vivo Delivery: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance and troubleshooting for challenges related to the formulation and in vivo delivery of Rezatomidine. Given that this compound is an o-xylene (B151617) derivative and a lipophilic small molecule, it is anticipated to have low aqueous solubility, posing significant challenges for achieving optimal bioavailability in preclinical studies. This resource offers practical solutions and foundational knowledge to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the main formulation challenges associated with this compound?

A1: As an o-xylene derivative, this compound is predicted to be poorly soluble in aqueous solutions.[1][2][3][4] The primary challenges for its in vivo delivery include:

  • Low Aqueous Solubility: Leading to poor dissolution in the gastrointestinal tract and low bioavailability after oral administration.[5][6][7]

  • Potential for Precipitation: When a stock solution in an organic solvent is diluted into an aqueous medium for parenteral administration, the compound may precipitate.

  • Physical and Chemical Instability: Aromatic compounds can be susceptible to degradation due to factors like pH, light, and oxidation.[8][9]

Q2: What are the recommended starting points for formulating this compound for oral delivery?

A2: For oral administration of poorly soluble compounds like this compound, several strategies can be employed to enhance solubility and absorption:

  • Co-solvents: Using a mixture of water-miscible solvents can significantly increase solubility.[10][11]

  • Surfactants: These agents reduce surface tension and can form micelles to encapsulate the drug, improving its dissolution.[5][6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption of lipophilic drugs.[12][13]

  • Particle Size Reduction: Micronization or nanosuspension increases the surface area for dissolution.[5][10][14]

Q3: How can I prepare this compound for intravenous (IV) injection?

A3: For IV administration, it is crucial to have a clear, sterile solution to prevent embolism. A common approach involves:

  • Dissolving this compound in a minimal amount of a biocompatible organic solvent like Dimethyl Sulfoxide (DMSO).

  • Performing a stepwise dilution into a vehicle containing co-solvents (e.g., PEG400, propylene (B89431) glycol) and a surfactant (e.g., Tween® 80, Cremophor® EL) to maintain solubility in the final aqueous solution (e.g., saline or PBS).[15]

  • The final solution must be sterile-filtered before injection.

Q4: What are the signs of poor bioavailability in my in vivo study?

A4: High variability in plasma concentrations between individual animals and a lack of dose-proportional exposure are strong indicators of poor and erratic absorption.[7] If the therapeutic effect is lower than expected based on in vitro potency, this could also point to bioavailability issues.

Troubleshooting Guides

Issue 1: Precipitation of this compound Upon Dilution for Parenteral Injection

Symptoms: The solution becomes cloudy or forms visible particles when the DMSO stock is added to the aqueous vehicle.

Potential Cause Troubleshooting Steps
Poor Solubility in the Final Vehicle - Increase the concentration of co-solvents (e.g., PEG400, PG) in the final vehicle.- Incorporate a biocompatible surfactant (e.g., Tween® 80) to aid in solubilization.- Consider using cyclodextrins (e.g., HP-β-CD) which can form inclusion complexes to enhance solubility.[5][13]
Rapid Change in Solvent Polarity - Add the DMSO stock solution to the aqueous vehicle slowly while vortexing to ensure rapid dispersion.- Prepare an intermediate dilution in a co-solvent before adding to the final aqueous phase.
Low Temperature - Gently warm the final solution (e.g., to 37°C) to aid in dissolution. Ensure the compound is stable at this temperature.
Issue 2: High Variability in Plasma Concentrations After Oral Gavage

Symptoms: Large standard deviations in pharmacokinetic data across the study group.

Potential Cause Troubleshooting Steps
Inconsistent Dissolution in the GI Tract - Optimize the oral formulation to improve the dissolution rate. Consider a micronized suspension or a self-emulsifying drug delivery system (SEDDS).[7][12]
Food Effects - Standardize the feeding conditions for all animals. Fasting animals overnight before dosing is a common practice to reduce variability.[7]
First-Pass Metabolism - If extensive first-pass metabolism is suspected, consider a different route of administration (e.g., subcutaneous) to bypass the liver initially.

Experimental Protocols

Protocol 1: Preparation of an Oral Suspension of this compound

This protocol provides a general method for preparing a suspension for oral gavage.

  • Vehicle Preparation: Prepare a vehicle consisting of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween® 80 in sterile water.

  • Micronization (Optional but Recommended): If possible, micronize the this compound powder to a particle size of <10 µm to increase the surface area for dissolution.

  • Suspension Preparation:

    • Accurately weigh the required amount of this compound.

    • Create a paste by adding a small amount of the vehicle to the powder and triturating in a mortar.

    • Gradually add the remaining vehicle while mixing continuously to form a homogenous suspension.

  • Dosing: Use a suitable gavage needle to administer the suspension to the animal. Ensure the suspension is well-mixed before drawing each dose.

Protocol 2: Preparation of a this compound Solution for Intravenous Injection

This protocol outlines the preparation of a solution suitable for IV administration.

  • Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and sonication can aid dissolution.

  • Vehicle Preparation: Prepare a sterile vehicle. A common example is 10% Solutol® HS 15 in saline.

  • Final Dosing Solution Preparation:

    • Calculate the required volume of the stock solution for the desired final concentration.

    • Slowly add the DMSO stock solution to the vehicle while vortexing. The final concentration of DMSO should ideally be below 5%.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter before injection.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_data Data Analysis solubility Solubility Screening formulation_prep Formulation Preparation solubility->formulation_prep stability Stability Testing formulation_prep->stability animal_prep Animal Acclimation & Fasting stability->animal_prep Proceed if stable dosing Dosing (Oral/IV) animal_prep->dosing sampling Blood Sampling dosing->sampling analysis Bioanalysis (LC-MS/MS) sampling->analysis pk_analysis PK Parameter Calculation analysis->pk_analysis report Reporting pk_analysis->report

Caption: A typical experimental workflow for in vivo studies of a formulated compound.

alpha2a_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response This compound This compound (Agonist) receptor α2A-Adrenergic Receptor This compound->receptor Binds to gi_protein Gi Protein (α, βγ subunits) receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates response Inhibition of Neurotransmitter Release pka->response Leads to

Caption: Simplified signaling pathway of the α2A-adrenergic receptor activated by this compound.

References

Overcoming poor Rezatomidine bioavailability in rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability of Rezatomidine in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in rodents?

A1: The expected oral bioavailability of this compound in its pure form is often low in rodents, typically falling in the range of 1-5%. This can be attributed to its low aqueous solubility and significant first-pass metabolism in the liver and gut wall.

Q2: What are the primary factors contributing to the poor oral bioavailability of this compound in rodents?

A2: The primary factors include:

  • Low Aqueous Solubility: this compound is a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning it has low solubility in aqueous solutions, which limits its dissolution in the gastrointestinal (GI) tract.[1][2]

  • High First-Pass Metabolism: this compound is extensively metabolized by cytochrome P450 enzymes in the liver and potentially in the intestinal wall, leading to significant degradation before it reaches systemic circulation.[3][4][5]

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound back into the intestinal lumen, reducing its net absorption.[6]

Q3: Are there species-specific differences in this compound metabolism between rats and mice?

A3: Yes, metabolic rates and pathways can differ between rats and mice.[7] It is crucial to characterize the metabolic profile in the specific rodent species and strain being used in your studies to understand these differences.

Q4: What are the initial steps to diagnose the cause of poor bioavailability in my rodent study?

A4: A stepwise approach is recommended:

  • In Vitro Characterization: Determine the aqueous solubility and permeability of this compound.

  • Metabolic Stability Assessment: Evaluate the metabolic stability of this compound in liver microsomes from the rodent species of interest.

  • Caco-2 Permeability Assay: Assess the potential for P-gp efflux.

  • Pilot In Vivo Study: Conduct a small-scale pharmacokinetic (PK) study in rodents with both oral (PO) and intravenous (IV) administration to determine absolute bioavailability.

Troubleshooting Guide

Issue 1: Low and Variable Oral Exposure

Symptom: Inconsistent and low plasma concentrations of this compound are observed following oral administration in rodents.

Potential Cause Troubleshooting Steps Rationale
Poor Dissolution in the GI Tract 1. Particle Size Reduction: Micronize or nano-size the this compound powder.[1] 2. Formulation with Solubilizing Agents: Prepare a formulation with surfactants, co-solvents, or complexing agents like cyclodextrins.[8] 3. Amorphous Solid Dispersion: Create an amorphous solid dispersion of this compound with a polymer.To increase the surface area and dissolution rate of the drug in the gastrointestinal fluids.[1]
High First-Pass Metabolism 1. Co-administration with a CYP450 Inhibitor: In exploratory studies, co-administer a broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole) to assess the impact of metabolism. 2. Prodrug Approach: Synthesize a prodrug of this compound that masks the primary site of metabolism.[9][10]To reduce the pre-systemic metabolism of this compound and increase the amount of active drug reaching systemic circulation.
P-gp Efflux 1. Co-administration with a P-gp Inhibitor: In exploratory studies, co-administer a P-gp inhibitor (e.g., verapamil (B1683045) or ketoconazole) to determine if efflux is a significant barrier.To block the P-gp transporters and increase the net absorption of this compound.
Poor Permeability 1. Lipid-Based Formulations: Formulate this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS).[8][9] 2. Prodrug Approach: Design a more lipophilic prodrug to enhance passive diffusion across the intestinal epithelium.[11]To improve the transport of this compound across the intestinal membrane.
Issue 2: Rapid Clearance and Short Half-Life

Symptom: this compound is detected in plasma after oral administration, but it is cleared very quickly, resulting in a short half-life.

Potential Cause Troubleshooting Steps Rationale
High Hepatic Metabolism 1. Investigate Metabolic Pathways: Identify the primary metabolic pathways and the specific CYP450 enzymes involved. 2. Structural Modification: If feasible, modify the this compound structure to block the site of metabolism without affecting its pharmacological activity.To design strategies to reduce the rate of metabolic clearance.
Renal Clearance 1. Urine and Feces Collection: In PK studies, collect urine and feces to quantify the extent of renal and biliary excretion of the parent drug and its metabolites.[12][13]To determine the primary routes of elimination from the body.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the absolute oral bioavailability and key pharmacokinetic parameters of a novel this compound formulation.

Materials:

  • Male Sprague-Dawley rats (250-300g) with jugular vein cannulas.[12]

  • This compound formulation (e.g., SEDDS).

  • Vehicle for IV administration (e.g., 5% DMSO, 40% PEG400, 55% Saline).

  • Dosing gavage needles and syringes.

  • Blood collection tubes (e.g., K2-EDTA).

  • Centrifuge.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Fast rats overnight with free access to water.

  • Oral Administration Group (n=3-5 rats):

    • Administer the this compound formulation orally via gavage at a dose of 10 mg/kg.

    • Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Intravenous Administration Group (n=3-5 rats):

    • Administer this compound intravenously via the jugular vein cannula at a dose of 1 mg/kg.

    • Collect blood samples at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Process blood samples by centrifuging to obtain plasma and store at -80°C until analysis.

  • Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) using software like Phoenix WinNonlin.[12]

  • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_preclinical Preclinical Investigation formulation This compound Formulation (e.g., SEDDS) rodent_model Rodent Model (Sprague-Dawley Rat) dosing Oral (PO) and Intravenous (IV) Dosing rodent_model->dosing sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis bioavailability Determine Absolute Bioavailability (F%) pk_analysis->bioavailability troubleshooting_logic start Poor Oral Bioavailability solubility Low Aqueous Solubility? start->solubility metabolism High First-Pass Metabolism? solubility->metabolism No sol_strat Formulation Strategies: - Nanosizing - SEDDS - Solid Dispersions solubility->sol_strat Yes efflux P-gp Efflux? metabolism->efflux No met_strat Chemical/Biological Strategies: - Prodrug Approach - CYP450 Inhibition metabolism->met_strat Yes efflux_strat Biological Strategies: - P-gp Inhibition efflux->efflux_strat Yes

References

Technical Support Center: [Investigational Drug X] Preclinical Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific preclinical toxicology data for a compound named "Rezatomidine" was publicly available at the time of this search. The following information is a generalized template based on standard preclinical toxicology assessment practices and is intended to serve as an illustrative example of a technical support guide for researchers.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected mortality in our rodent acute toxicity study with [Investigational Drug X] at doses previously considered safe. What could be the cause?

A1: Several factors could contribute to unexpected mortality in acute toxicity studies. We recommend troubleshooting the following:

  • Vehicle Effects: Ensure the vehicle used for drug administration is well-tolerated at the administered volume and concentration. Some vehicles can cause adverse effects that may be confounded with the toxicity of the test article.

  • Dosing Errors: Verify the dose calculations, formulation concentration, and administration technique. Errors in any of these steps can lead to the administration of a higher-than-intended dose.

  • Animal Health Status: Ensure the animals used in the study are healthy and free from underlying diseases that could increase their susceptibility to the test article's effects. The FDA mandates the screening of new molecules for pharmacological activity and toxicity potential in animals[1][2].

  • Contaminants: Rule out any potential contamination of the test article or vehicle.

Q2: Our in vitro cytotoxicity assays for [Investigational Drug X] show conflicting results across different cell lines. How should we interpret this?

A2: Discrepancies in cytotoxicity across different cell lines are not uncommon and can provide valuable information about the compound's mechanism of action. Consider the following:

  • Cell Line Specificity: The differential cytotoxicity may indicate that [Investigational Drug X] targets a specific cellular pathway or protein that is expressed at varying levels in different cell lines.

  • Metabolic Activation: Some cell lines may have a greater capacity to metabolize [Investigational Drug X] into a more or less toxic metabolite.

  • Assay Interference: Confirm that [Investigational Drug X] is not interfering with the assay itself (e.g., colorimetric or fluorometric readouts).

Q3: We noted a slight increase in liver enzymes in our sub-chronic dog study. What is the recommended follow-up?

A3: An increase in liver enzymes warrants further investigation to determine the clinical significance. The goal is to identify a No Observed Adverse Effect Level (NOAEL)[2][3]. Recommended steps include:

  • Histopathology: Conduct a thorough histopathological examination of the liver tissue from all dose groups to identify any cellular changes, such as necrosis, inflammation, or fatty changes.

  • Reversibility: Include a recovery group in your study design to determine if the liver enzyme elevations are reversible upon cessation of treatment[3].

  • Dose-Response Relationship: Analyze the dose-response relationship. A clear relationship between the dose of [Investigational Drug X] and the magnitude of the enzyme elevation strengthens the evidence for a drug-related effect.

Quantitative Data Summary

The following tables summarize representative data from preclinical toxicology studies of an investigational compound.

Table 1: Acute Toxicity of [Investigational Drug X]

SpeciesRoute of AdministrationLD50 (mg/kg)Observed Clinical Signs
MouseOral>2000No significant findings
RatIntravenous350Ataxia, lethargy, respiratory distress
DogOral1000Emesis, diarrhea[4]

Table 2: Summary of Findings in a 28-Day Repeated-Dose Rat Study

Dose Group (mg/kg/day)Key Clinical ObservationsChanges in HematologyChanges in Clinical ChemistryKey Histopathological Findings
0 (Vehicle)No significant findingsNoneNoneNo significant findings
50No significant findingsNoneNoneNo significant findings
150Slight decrease in body weight gainNoneSlight, reversible increase in ALT and ASTMinimal centrilobular hepatocyte hypertrophy
450Significant decrease in body weight gain, lethargySlight decrease in red blood cell countModerate, dose-dependent increase in ALT, AST, and bilirubinModerate centrilobular hepatocyte hypertrophy and single-cell necrosis

Experimental Protocols

Protocol: In Vivo Micronucleus Assay in Rodents

This assay is used to assess the potential of a test article to induce chromosomal damage.

  • Animal Selection and Acclimation: Use healthy, young adult rodents (e.g., rats or mice) from a single strain. Acclimate the animals to the laboratory conditions for at least 5 days.

  • Dose Selection and Administration: Based on acute toxicity data, select at least three dose levels (low, mid, and high) and a concurrent vehicle control. The highest dose should be the maximum tolerated dose (MTD) or a limit dose. Administer [Investigational Drug X] via the intended clinical route.

  • Sample Collection: Collect bone marrow at appropriate time points after the final dose (e.g., 24 and 48 hours).

  • Slide Preparation: Prepare bone marrow smears on microscope slides.

  • Staining and Analysis: Stain the slides with a suitable dye (e.g., Giemsa) and score the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in at least 2000 PCEs per animal.

  • Data Interpretation: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control indicates a positive result for genotoxicity.

Diagrams

experimental_workflow cluster_preclinical_phase Preclinical Toxicology Workflow A Acute Toxicity Studies (Rodent & Non-rodent) B Dose Range-Finding Studies A->B C Repeated-Dose Toxicity Studies (e.g., 28-day, 90-day) B->C D Safety Pharmacology (CNS, Cardiovascular, Respiratory) C->D E Genotoxicity Testing (e.g., Ames, Micronucleus) C->E F Reproductive Toxicology C->F If applicable G Carcinogenicity Studies C->G If applicable H IND Submission D->H Core Battery E->H Required F->H G->H

Caption: A generalized workflow for preclinical safety assessment.

References

Identifying Rezatomidine contaminants in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Rezatomidine Synthesis: Technical Support Center

Welcome to the technical support center for this compound synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing contaminants during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in this compound synthesis?

A1: During the synthesis of this compound, a complex heterocyclic molecule, several types of impurities can arise. These are broadly classified as organic impurities, inorganic impurities, and residual solvents.[1] Organic impurities are the most common and can include starting materials, by-products from side reactions, intermediates, and degradation products.[1]

Q2: An unknown peak is observed in my HPLC chromatogram. What is the general workflow to identify it?

A2: Identifying an unknown peak requires a systematic approach. The first step is to isolate the impurity, often using preparative HPLC. Once isolated, a combination of spectroscopic techniques is employed. High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight and elemental composition.[2] Subsequently, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy helps in elucidating the chemical structure.[3][4] Finally, the proposed structure is confirmed by synthesizing the suspected compound and comparing its chromatographic and spectroscopic data with the isolated impurity.[2]

Q3: My reaction appears clean by TLC, but the final product shows multiple impurities after workup. What could be the cause?

A3: This issue often suggests that the product or intermediates may be unstable under the workup conditions.[5] For instance, exposure to acidic or basic conditions during an aqueous wash can cause degradation or rearrangement of the target molecule.[5] It is advisable to test the stability of your compound by taking a small sample of the reaction mixture before workup and treating it with the planned workup reagents to observe any changes by TLC.[5]

Troubleshooting Guides

Issue 1: Presence of Starting Material in the Final Product
Possible Cause Troubleshooting Step Recommended Action
Incomplete ReactionMonitor reaction progress using TLC or HPLC.Extend reaction time or increase the temperature if the starting material is still present. Consider adding a fresh portion of the limiting reagent.
Reagent DegradationCheck the quality and age of reagents.Use freshly opened or purified reagents. Store sensitive reagents under appropriate conditions (e.g., inert atmosphere, low temperature).
Insufficient CatalystVerify the amount and activity of the catalyst.Increase catalyst loading or use a more active catalyst if available.
Issue 2: Appearance of an Unexpected Byproduct
Possible Cause Troubleshooting Step Recommended Action
Side ReactionAnalyze reaction conditions (temperature, concentration).Lower the reaction temperature to disfavor the side reaction. Adjusting the concentration of reactants may also be beneficial.
Air/Moisture SensitivityEnsure the reaction is performed under an inert atmosphere.Use dry solvents and glassware. Purge the reaction vessel with nitrogen or argon before adding reagents.
Incorrect Reagent StoichiometryDouble-check the molar ratios of all reactants.Perform a careful calculation of reagent amounts. Use a syringe or other precise measurement tool for liquid reagents.

Quantitative Analysis of a Contaminated Batch

The following table summarizes the analysis of a batch of this compound contaminated with two impurities, designated as Impurity A and Impurity B.

Compound Retention Time (min) Area (%) by HPLC Mass (m/z) by LC-MS
This compound15.295.5412.18 [M+H]⁺
Impurity A12.83.1384.15 [M+H]⁺
Impurity B18.51.4426.20 [M+H]⁺

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-performance liquid chromatography (HPLC) is a fundamental technique for separating and quantifying impurities in pharmaceutical products.[6][7]

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Determination

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry to determine the molecular weights of the components in a sample.[8][9]

  • LC System: Utilize the same HPLC conditions as described above.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 350 °C

  • Drying Gas Flow: 10 L/min

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds.[3][4]

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR: Acquire a proton NMR spectrum to identify the types and number of hydrogen atoms.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between atoms and deduce the complete structure.

Visualizations

Contaminant_Identification_Workflow cluster_synthesis Synthesis & Observation cluster_isolation Isolation cluster_analysis Structural Analysis cluster_confirmation Confirmation A This compound Synthesis Batch B HPLC Analysis A->B C Unknown Peak Detected B->C D Preparative HPLC C->D E Isolated Impurity D->E F LC-MS Analysis E->F G NMR Spectroscopy (1H, 13C, 2D) E->G L Comparative Analysis (HPLC, MS, NMR) E->L H Molecular Weight & Formula F->H I Structural Fragments & Connectivity G->I J Propose Structure H->J I->J K Synthesize Standard J->K K->L M Structure Confirmed L->M

Caption: Workflow for the identification of an unknown contaminant.

Troubleshooting_Logic cluster_check1 Initial Checks cluster_path1 Reaction Optimization cluster_path2 Process Modification Start Impurity Detected in Final Product Check_SM Is it a starting material or reagent? Start->Check_SM Check_Known Is it a known byproduct? Start->Check_Known Optimize Adjust Reaction Conditions: - Time - Temperature - Stoichiometry Check_SM->Optimize Yes Purify_Reagents Purify/Replace Reagents Check_SM->Purify_Reagents Yes Modify_Workup Modify Workup Procedure: - pH adjustment - Solvent choice Check_Known->Modify_Workup Yes Change_Purification Alter Purification Method: - Recrystallization solvent - Chromatography conditions Check_Known->Change_Purification Yes End Pure this compound Optimize->End Purify_Reagents->End Modify_Workup->End Change_Purification->End

Caption: Logical flow for troubleshooting synthesis impurities.

References

Rezatomidine Stability and Handling: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, comprehensive stability data and detailed degradation pathways for rezatomidine are limited as it is an investigational compound. The following information is based on general best practices for the storage, handling, and stability assessment of research-grade small molecules and investigational drugs. It is crucial to consult the specific documentation provided by the supplier or sponsor for definitive guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of investigational compounds like this compound can be influenced by several factors, including temperature, humidity, light, and oxygen.[1] Oxidation, hydrolysis, and photolysis are common degradation pathways for small molecules.[1][2] For compounds in solution, pH is also a critical factor.[1]

Q2: How often should the storage conditions for this compound be monitored?

A2: All storage locations, including refrigerators, freezers, and room-temperature areas, must have a temperature monitoring system.[3] It is best practice to have a continuous temperature monitoring system with alarms for out-of-specification conditions. Manual temperature readings should be recorded daily.

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation or stress study exposes a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acidic or basic solutions, oxidizing agents, and intense light.[1][4] This is done to identify potential degradation products, understand the degradation pathways, and develop stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradants.[1][4][5]

Q4: What does "mass balance" mean in the context of a stability study?

A4: Mass balance is an important aspect of a stability study that aims to account for all the drug substance after it has been exposed to stress conditions.[4] In a well-conducted study, the sum of the assay value of the remaining active ingredient and the levels of all degradation products should ideally be close to 100% of the initial concentration.[4]

Troubleshooting Guide

Issue 1: Unexpected Peaks in Chromatogram During Stability Testing

  • Question: I am analyzing a stability sample of this compound using HPLC and see unexpected peaks that were not present in the initial analysis. What could be the cause?

  • Answer: Unexpected peaks typically indicate the formation of degradation products.

    • Verify Storage Conditions: Confirm that the sample was stored under the recommended conditions. Temperature excursions, exposure to light, or high humidity can accelerate degradation.

    • Check for Contamination: Ensure that the analytical system, solvents, and sample handling procedures are free from contamination.

    • Evaluate Forced Degradation Data: Compare the retention times of the unknown peaks with those of the degradation products identified during forced degradation studies. This can help in their preliminary identification.

    • Consider Excipient Interaction: If you are analyzing a formulated product, the new peaks could arise from interactions between this compound and the excipients.

Issue 2: Temperature Excursion in Storage Unit

  • Question: The freezer storing my this compound powder malfunctioned, and the temperature rose above the recommended -20°C for an unknown period. Is the material still usable?

  • Answer: Any deviation from the recommended storage conditions is a temperature excursion and must be addressed carefully.

    • Quarantine the Product: Immediately segregate the affected material to prevent its use until its integrity can be assessed.[3][6]

    • Document the Excursion: Record all available information about the temperature excursion, including the maximum temperature reached and the duration of the event.

    • Contact the Sponsor/Manufacturer: For investigational drugs in a clinical setting, it is imperative to notify the sponsor immediately.[3] They may have specific stability data to determine if the product is still viable.

    • Perform Analytical Testing: If feasible, re-analyze the material to check for any signs of degradation. Compare the purity profile with a reference standard that has been stored correctly.

Recommended Storage Conditions for Long-Term Stability

The following are general recommendations for the storage of this compound as a solid (powder) and in solution, based on typical practices for investigational compounds.

FormStorage ConditionTemperature RangeDuration (General Guideline)Additional Notes
Solid (Powder) Long-Term-20°CUp to 3 yearsStore in a tightly sealed container in a desiccator to protect from moisture. Protect from light.
Short-Term4°CUp to 2 yearsStore in a tightly sealed container in a desiccator. Protect from light.
In Solvent Long-Term-80°CUp to 6 monthsUse an appropriate inert solvent. Aliquot to avoid repeated freeze-thaw cycles.
Short-Term-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

Note: These are general guidelines. The actual shelf-life may vary and should be determined by specific stability studies.

Experimental Protocols

Representative Protocol for a Stability-Indicating HPLC Method

This protocol outlines the general steps for developing an HPLC method to separate this compound from its potential degradation products.

  • Column Selection: Start with a C18 column, a common choice for reversed-phase chromatography of small molecules.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to get an initial separation of the parent compound and any major degradants from a stressed sample.

  • Wavelength Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and determine the optimal wavelength for detection of this compound and its impurities.

  • Method Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve adequate resolution between the parent peak and all degradation product peaks.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7][8]

General Protocol for Forced Degradation Studies

Forced degradation studies are crucial for understanding the stability of a molecule.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the sample before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the sample before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Monitor the reaction at various time points.

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for an extended period. Also, test a solution of the compound under the same conditions.

  • Photolytic Degradation: Expose both the solid powder and a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1]

Visualizations

G cluster_pathway Alpha-2 Adrenergic Receptor Signaling Pathway This compound This compound (Agonist) Alpha2AR Alpha-2 Adrenergic Receptor This compound->Alpha2AR Binds to Gi_protein Gi Protein (Heterotrimeric G-protein) Alpha2AR->Gi_protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release)

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway

G cluster_workflow Forced Degradation Experimental Workflow API This compound (API or Drug Product) Stress Apply Stress Conditions API->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Heat Thermal Stress->Heat Light Photolysis Stress->Light Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Data Identify & Quantify Degradation Products Analysis->Data Pathway Elucidate Degradation Pathway Data->Pathway

Caption: Forced Degradation Experimental Workflow

G cluster_troubleshooting Troubleshooting: Temperature Excursion start Temperature Excursion Detected quarantine Quarantine Affected Product start->quarantine document Document Excursion (Time, Temp) quarantine->document notify Notify Sponsor/ Quality Unit document->notify data_avail Sponsor has Excursion Data? notify->data_avail use Use Product data_avail->use Yes test Conduct Analytical Testing data_avail->test No passed Passes Specification? test->passed passed->use Yes discard Discard Product passed->discard No

Caption: Troubleshooting Logic for Temperature Excursions

References

Adjusting Rezatomidine dosage for different animal strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rezatomidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical studies involving this compound, with a specific focus on dosage adjustments for different animal strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational small molecule that acts as a selective α2A-adrenergic receptor (α2A-AR) agonist.[1] The α2A-AR is a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein.[2] Activation of the α2A-AR by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This signaling cascade can modulate various physiological processes, including neurotransmitter release.[3][4]

Q2: How do I determine the starting dose for my in vivo study with a new animal strain?

A common and recommended method for estimating a starting dose in a new animal species is allometric scaling.[5] This approach extrapolates a known effective or non-toxic dose from one species to another based on body surface area, which is correlated with metabolic rate.[5][6] The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using established conversion factors.[7] It is crucial to use this calculated dose as a starting point for a dose-ranging study to empirically determine the optimal dose in the new strain.[8]

Q3: What is allometric scaling and why is it preferred over simple mg/kg conversion?

Allometric scaling is a method used to extrapolate drug doses between different species based on the principle that many physiological processes, including drug metabolism and clearance, scale in proportion to body size or surface area.[5][9] Simple dose conversion based on body weight (mg/kg) alone is often inaccurate because metabolic rates do not scale linearly with body weight.[10][11] Smaller animals generally have higher metabolic rates per unit of body weight than larger animals.[12] Allometric scaling, which often uses body surface area, provides a more accurate estimation of an equivalent dose by accounting for these differences in metabolism.[10][13]

Data Presentation: Allometric Scaling Conversion Factors

The following table provides the Km factor, which is used to convert a dose in mg/kg to a dose in mg/m² by dividing the mg/kg dose by the Km value. To convert a human dose to an animal equivalent dose (AED), you can use the provided multipliers.

Animal SpeciesMean Body Weight (kg)Body Surface Area (m²)K_m_ Factor (Weight/BSA)To Convert Human Dose (mg/kg) to AED (mg/kg), Multiply by:
Human 601.62371.0
Mouse 0.020.0066312.3
Rat 0.150.02566.2
Hamster 0.080.01657.4
Guinea Pig 0.40.0584.6
Rabbit 1.80.15123.1
Dog 100.50201.8
Monkey 30.24123.1

Data compiled from publicly available allometric scaling guidance.[10][13]

Troubleshooting Guides

Issue 1: Unexpected toxicity or mortality is observed at the calculated starting dose.

  • Question: I administered the allometrically scaled starting dose of this compound to a new mouse strain and observed severe adverse effects. What should I do?

  • Answer:

    • Immediate Action: Stop dosing immediately and provide supportive care to the affected animals as per your institution's ethical guidelines.

    • Dose Reduction: The observed toxicity indicates that the new strain may be more sensitive to this compound or metabolizes it differently. For your next experiment, reduce the dose significantly. A common strategy is to lower the dose by 50% or more and conduct a dose-escalation study, starting from a very low dose.

    • Strain-Specific Differences: Investigate potential reasons for the increased sensitivity. Different animal strains can have significant variations in the expression of metabolic enzymes (e.g., cytochrome P450s) or drug transporters, which can lead to different pharmacokinetic profiles.

    • Review Protocol: Ensure there were no errors in dose calculation, formulation, or administration route.

Issue 2: No efficacy or desired pharmacological effect is observed at seemingly appropriate doses.

  • Question: My dose-ranging study with this compound in rats shows no significant effect, even at doses that were effective in mice. Why might this be happening and what are the next steps?

  • Answer:

    • Dose-Response Relationship: It's possible you have not yet reached the therapeutic window in this species. The dose-response curve may be shifted to the right in rats compared to mice.[14][15] You may need to escalate the dose further, while carefully monitoring for any signs of toxicity.

    • Pharmacokinetics (PK): The lack of efficacy could be due to poor absorption, rapid metabolism, or rapid excretion of this compound in rats, resulting in insufficient drug concentration at the target receptor.[16] Consider conducting a pilot pharmacokinetic study to measure plasma concentrations of this compound over time. This will help you understand the drug's exposure in the new species.

    • Target Engagement: Confirm that this compound is reaching and binding to the α2A-AR in the target tissue. This can be assessed through ex vivo methods like receptor occupancy studies if a suitable assay is available.

    • Species Differences in Pharmacology: While less common for highly conserved receptors, there could be subtle differences in the α2A-AR between mice and rats that affect this compound's binding or functional activity.

Experimental Protocols

Key Experiment: Dose-Ranging Study for this compound in Rodents

Objective: To determine the Maximum Tolerated Dose (MTD) and to identify a range of doses that are both safe and potentially efficacious for subsequent, more definitive studies.[1][8][17]

Materials:

  • This compound (properly formulated for the chosen route of administration)

  • Vehicle control

  • Appropriate animal strain (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Standard laboratory equipment for dosing (e.g., gavage needles, syringes) and observation.

Methodology:

  • Animal Acclimation: Upon arrival, house the animals in a controlled environment for a minimum of 7 days to allow for acclimation. Provide free access to food and water.

  • Group Allocation: Randomly assign animals to several dose groups (e.g., 4-5 groups) and one vehicle control group. A typical group size for a dose-ranging study is 3-5 animals per sex per group.

  • Dose Selection:

    • Low Dose: Start with the allometrically scaled dose or a fraction thereof.

    • Dose Escalation: Subsequent groups should receive progressively higher doses. A geometric progression (e.g., 2x or 3x increments) is often used.[18]

    • High Dose: The highest dose should be chosen to likely produce some mild to moderate signs of toxicity to establish the MTD.

  • Administration:

    • Administer this compound or vehicle to the respective groups via the intended experimental route (e.g., oral gavage, intraperitoneal injection).

    • Dosing is typically performed once daily for 7 to 14 days.[8]

  • Observations:

    • Mortality/Morbidity Checks: Conduct checks at least twice daily.

    • Clinical Signs: Perform detailed clinical observations at least once daily, preferably at the time of peak drug effect (Tmax), if known. Record any changes in behavior, appearance, or physiological state.

    • Body Weight: Measure body weight just before the first dose and at least twice weekly thereafter.

    • Food Consumption: Monitor food consumption for each cage.

  • Data Analysis:

    • Analyze data on body weight, clinical signs, and any other measured parameters.

    • The MTD is typically defined as the highest dose that does not cause mortality, severe clinical signs, or a substantial (e.g., >10%) reduction in body weight gain.

    • Based on the results, select 3-4 dose levels (e.g., a high dose near the MTD, a mid-dose, and a low dose expected to be at or near the efficacious range) for your definitive efficacy or toxicology studies.

Visualizations

Signaling Pathway

Rezatomidine_Signaling_Pathway Rez Rez a2AR a2AR Rez->a2AR Binds Gi Gi a2AR->Gi Activates AC AC Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts

Experimental Workflow

Dosage_Adjustment_Workflow start Start: New Animal Strain allometric Estimate Starting Dose (Allometric Scaling) start->allometric dose_ranging Conduct Pilot Dose-Ranging Study (e.g., 7-14 days) allometric->dose_ranging decision_toxicity Toxicity Observed? dose_ranging->decision_toxicity decision_efficacy Efficacy Observed? decision_toxicity->decision_efficacy No decrease_dose Decrease Dose & Re-evaluate decision_toxicity->decrease_dose Yes increase_dose Increase Dose & Continue Dose-Ranging Study decision_efficacy->increase_dose No definitive_study Proceed to Definitive Efficacy/Tox Studies decision_efficacy->definitive_study Yes decrease_dose->dose_ranging increase_dose->dose_ranging pk_study Consider Pilot PK Study (Assess Drug Exposure) increase_dose->pk_study If still no efficacy pk_study->dose_ranging

References

Validation & Comparative

Rezatomidine vs. Clonidine: A Comparative Analysis in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of rezatomidine and clonidine (B47849), two alpha-2 adrenergic receptor agonists, in the context of preclinical neuropathic pain models. While both compounds target the same receptor class, a significant disparity in available research data exists, with extensive information on clonidine and a notable lack of published preclinical studies for this compound due to the discontinuation of its development.

Executive Summary

Clonidine, a non-selective alpha-2 adrenergic agonist, has been widely studied and demonstrated efficacy in various animal models of neuropathic pain. It is thought to exert its analgesic effects through the activation of alpha-2 receptors in the central and peripheral nervous systems, leading to a reduction in the release of pro-nociceptive neurotransmitters. This compound was developed as a selective alpha-2A adrenergic receptor agonist. While it progressed to Phase 2 clinical trials for painful diabetic neuropathy, the public availability of preclinical data is scarce, precluding a direct, data-driven comparison of its efficacy against clonidine in these models. This guide summarizes the known attributes of both compounds and presents the robust preclinical data available for clonidine as a benchmark.

Compound Profiles

FeatureThis compoundClonidine
Mechanism of Action Selective alpha-2A adrenergic receptor (α2A-AR) agonist[1][2]Non-selective alpha-2 adrenergic receptor (α2-AR) agonist[3]
Development Status Discontinued[1]Clinically used for various indications, including pain management[3][4]
Preclinical Data in Neuropathic Pain No publicly available preclinical studies found.Extensive preclinical data available in various models.[5][6][7][8][9][10]
Clinical Trials in Neuropathic Pain Completed a Phase 2 trial for painful diabetic peripheral neuropathy (NCT00381719)[1][2]Investigated in clinical trials for various neuropathic pain conditions.[11][12]

Preclinical Efficacy of Clonidine in Neuropathic Pain Models

Clonidine has demonstrated significant anti-allodynic and anti-hyperalgesic effects in rodent models of neuropathic pain. The following tables summarize representative data from studies utilizing the Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL) models.

Mechanical Allodynia (von Frey Test)
Neuropathic Pain ModelSpeciesClonidine Dose (route)% Reversal of Mechanical AllodyniaReference
Oxaliplatin-induced neuropathyMice0.01 - 0.1 mg/kg (i.p.)Dose-dependent reduction[5]
Streptozotocin-induced diabetic neuropathyMiceIntrathecalInhibition of mechanical hypersensitivity[7]
Spinal Nerve LigationRats20 µg (intrathecal)Significant antiallodynic effect[9]
Thermal Hyperalgesia (Hargreaves Test)
Neuropathic Pain ModelSpeciesClonidine Dose (route)% Reversal of Thermal HyperalgesiaReference
Sciatic Nerve LigationRats3.0 µg (intrathecal)Significant reversal[8]
Capsaicin-inducedHumans150 µg (intrathecal)Reduction in pain and hyperalgesia[13]
Bennett Neuropathic Pain ModelRats0.05 mg/kg (s.c.) with MK-801Potentiation of pain relief[10]

Signaling Pathways and Mechanism of Action

Both this compound and clonidine exert their effects by targeting alpha-2 adrenergic receptors, which are G-protein coupled receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in a reduction of neurotransmitter release from presynaptic terminals.

Proposed Signaling Pathway for Alpha-2 Adrenergic Agonists in Nociceptive Neurons

Alpha_2_Agonist_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Agonist Clonidine / this compound Alpha2_AR α2-Adrenergic Receptor Agonist->Alpha2_AR Binds Gi_protein Gi Protein Alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel Gi_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Neurotransmitter_Vesicle Vesicles with Neurotransmitters (e.g., Glutamate, Substance P) Ca_channel->Neurotransmitter_Vesicle Triggers Fusion Release ↓ Neurotransmitter Release Neurotransmitter_Vesicle->Release Postsynaptic_Receptors Neurotransmitter Receptors Release->Postsynaptic_Receptors Pain_Signal ↓ Nociceptive Signal Transmission Postsynaptic_Receptors->Pain_Signal

Caption: Alpha-2 agonist signaling pathway in neurons.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of clonidine are provided below. These protocols would be applicable for the evaluation of novel compounds like this compound.

Chronic Constriction Injury (CCI) Model in Rats

This model is widely used to induce neuropathic pain that mimics symptoms of peripheral nerve injury in humans.[14][15][16][17][18]

Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave and disinfect the lateral surface of the thigh.

  • Incision: Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Carefully dissect the sciatic nerve and place four loose ligatures of chromic gut suture (e.g., 4-0) around it at approximately 1 mm intervals. The ligatures should be tightened to the point of causing a slight constriction of the nerve without arresting epineural blood flow.

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Administer analgesics as required and monitor the animal for signs of distress. Allow for a recovery period of 7-14 days for the development of neuropathic pain behaviors.

Spinal Nerve Ligation (SNL) Model in Rats

The SNL model produces a reproducible and long-lasting neuropathic pain state.[19][20][21][22][23]

Procedure:

  • Anesthesia and Preparation: Anesthetize and prepare the surgical site over the lumbar region as described for the CCI model.

  • Incision and Exposure: Make a dorsal midline incision and separate the paraspinal muscles to expose the L5 and L6 spinal nerves.

  • Ligation: Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a silk suture (e.g., 6-0).

  • Closure: Close the muscle and skin layers.

  • Post-operative Care: Provide appropriate post-operative care and allow for a recovery and pain development period.

Behavioral Testing: Mechanical Allodynia (Von Frey Test)

This test measures the withdrawal threshold to a non-noxious mechanical stimulus.[24][25][26][27][28]

Procedure:

  • Acclimatization: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

  • Stimulation: Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.

  • Response: A positive response is recorded when the animal briskly withdraws its paw.

  • Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.

Behavioral Testing: Thermal Hyperalgesia (Hargreaves Test)

This test assesses the latency to withdraw from a thermal stimulus.[29][30][31][32][33]

Procedure:

  • Acclimatization: Place the animal in a glass-floored testing apparatus and allow for acclimatization.

  • Stimulation: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.

  • Measurement: The time taken for the animal to withdraw its paw is automatically recorded as the paw withdrawal latency.

  • Cut-off Time: A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound in a neuropathic pain model.

Experimental_Workflow Start Start Model_Induction Induce Neuropathic Pain Model (e.g., CCI or SNL) Start->Model_Induction Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Model_Induction->Baseline Grouping Randomize Animals into Treatment Groups Baseline->Grouping Treatment Administer Test Compound (e.g., this compound or Clonidine) or Vehicle Grouping->Treatment Post_Treatment_Testing Post-Treatment Behavioral Testing at Various Time Points Treatment->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison Post_Treatment_Testing->Data_Analysis End End Data_Analysis->End

Caption: Preclinical experimental workflow for neuropathic pain.

Conclusion

Clonidine has a well-established preclinical profile demonstrating its efficacy in alleviating neuropathic pain behaviors in rodent models. The lack of publicly available preclinical data for this compound makes a direct comparison of its potency and efficacy with clonidine challenging. While this compound's selectivity for the α2A-AR subtype may have been hypothesized to offer a better side-effect profile, its discontinued (B1498344) development suggests that it did not meet the required efficacy or safety endpoints. For researchers in the field, the extensive data on clonidine serves as a valuable reference for the development and evaluation of new therapeutic agents targeting the alpha-2 adrenergic system for the treatment of neuropathic pain. Future research into subtype-selective alpha-2 adrenergic agonists will be crucial to dissect the specific roles of each receptor subtype in pain modulation and to develop more targeted and effective analgesics.

References

Rezatomidine's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data provides a comparative overview of Rezatomidine, an alpha-2A adrenergic receptor (α2A-AR) agonist, validating its mechanism of action and benchmarking its performance against other notable α2-AR agonists, Clonidine and Dexmedetomidine. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available evidence.

This compound is an investigational drug that has been evaluated in clinical trials for a variety of conditions, including fibromyalgia, interstitial cystitis, irritable bowel syndrome, and painful diabetic neuropathy. Its therapeutic effects are believed to be mediated through its agonist activity at the α2A-AR, a G protein-coupled receptor involved in modulating neurotransmitter release and pain signaling.

Comparative Pharmacological Profile

To objectively assess this compound's mechanism of action, a thorough comparison of its binding affinity and functional efficacy with established α2-AR agonists is essential. The following tables summarize the available preclinical data for this compound, Clonidine, and Dexmedetomidine.

CompoundBinding Affinity (Ki) at α2A-AR (nM)
This compound Data Not Available
Clonidine ~1-5
Dexmedetomidine ~1

Table 1: Comparative binding affinities of this compound, Clonidine, and Dexmedetomidine for the alpha-2A adrenergic receptor. Lower Ki values indicate higher binding affinity.

Compoundα2 vs. α1 Receptor Selectivity Ratio
This compound Data Not Available
Clonidine 200-220:1[1]
Dexmedetomidine 1620:1[1]

Table 2: Selectivity of this compound, Clonidine, and Dexmedetomidine for the alpha-2 adrenergic receptor over the alpha-1 adrenergic receptor.

CompoundFunctional Efficacy (EC50) in cAMP Assay (nM)
This compound Data Not Available
Clonidine ~10-100
Dexmedetomidine ~1-10

Table 3: Comparative functional efficacy of this compound, Clonidine, and Dexmedetomidine in a cAMP functional assay. EC50 represents the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathway and Experimental Workflow

The activation of α2A-AR by an agonist like this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a hallmark of Gαi-coupled receptor activation.

Alpha2A-AR Signaling Pathway This compound This compound Alpha2A_AR α2A-Adrenergic Receptor This compound->Alpha2A_AR Binds to Gi_protein Gi Protein Alpha2A_AR->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Cellular_Response Mediates Experimental Workflow cluster_0 Binding Affinity Determination cluster_1 Functional Efficacy Assessment Membrane_Prep Membrane Preparation (expressing α2A-AR) Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]Clonidine) Radioligand->Incubation Rezatomidine_Conc Increasing Concentrations of this compound Rezatomidine_Conc->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Ki_Calc Ki Calculation Scintillation->Ki_Calc Cell_Culture Cell Culture (expressing α2A-AR) Forskolin Forskolin Stimulation Cell_Culture->Forskolin Rezatomidine_Treat This compound Treatment Forskolin->Rezatomidine_Treat cAMP_Assay cAMP Measurement (e.g., HTRF, AlphaLISA) Rezatomidine_Treat->cAMP_Assay EC50_Calc EC50 & Emax Calculation cAMP_Assay->EC50_Calc

References

Rezatomidine: A Comparative Analysis Against Existing Pain Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Rezatomidine, an investigational alpha-2A adrenergic receptor (α2A-AR) agonist, against established first-line therapies for chronic neuropathic pain, specifically focusing on Painful Diabetic Neuropathy (PDN) and Fibromyalgia. Due to the discontinuation of this compound's development for these indications, publicly available clinical trial data on its efficacy and safety is not available. Therefore, this comparison focuses on the theoretical mechanism of action of this compound versus the known mechanisms, efficacy, and safety profiles of current standard-of-care treatments.

Introduction to this compound

This compound is a selective α2A-AR agonist. Its analgesic properties are believed to stem from the activation of α2A-adrenergic receptors in the central nervous system, which are involved in modulating pain signals. By stimulating these receptors, this compound was hypothesized to inhibit the release of pro-nociceptive neurotransmitters, thereby reducing the perception of pain. The development of this compound for PDN and Fibromyalgia was discontinued (B1498344) after Phase 2 clinical trials. The specific reasons for the discontinuation have not been publicly disclosed.

Mechanism of Action: A Comparative Overview

The management of chronic pain conditions like PDN and Fibromyalgia involves therapies with diverse mechanisms of action. Here, we compare the signaling pathway of this compound with that of Tricyclic Antidepressants (TCAs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Gabapentinoids.

This compound: Alpha-2A Adrenergic Receptor Agonism

This compound acts as an agonist at α2A-adrenergic receptors, which are G-protein coupled receptors. The binding of this compound to these receptors initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release.

Rezatomidine_Pathway This compound This compound Alpha2A_AR α2A-Adrenergic Receptor This compound->Alpha2A_AR Binds to G_protein Gi/o Protein Alpha2A_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->Ca_channel Modulates Neurotransmitter_release Decreased Neurotransmitter Release Ca_channel->Neurotransmitter_release Leads to

Caption: this compound's α2A-AR Agonist Signaling Pathway.
Comparator Therapies: Mechanisms of Action

Drug ClassPrimary Mechanism of ActionSignaling Pathway Highlights
Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline)Inhibit the reuptake of norepinephrine (B1679862) and serotonin (B10506).[1][2] They also block various other receptors, including muscarinic, histaminic, and alpha-1 adrenergic receptors, which contributes to their side effect profile.[1]By increasing the levels of norepinephrine and serotonin in the synaptic cleft, TCAs enhance the descending inhibitory pain pathways.[3]
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine)Potent inhibitors of both serotonin and norepinephrine reuptake.[4][5]Similar to TCAs, SNRIs boost the activity of the descending pain modulatory pathways by increasing the availability of serotonin and norepinephrine.[4][6]
Gabapentinoids (e.g., Pregabalin)Bind to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[7][8]This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate (B1630785) and substance P.[9]

Comparative Efficacy and Safety

The following tables summarize the efficacy and safety data for the standard-of-care treatments for Painful Diabetic Neuropathy and Fibromyalgia from published clinical trials. No corresponding data is available for this compound.

Painful Diabetic Neuropathy (PDN)
TherapyEfficacy (Pain Reduction)Common Adverse Events
Amitriptyline Significant pain relief compared to placebo.[2] In one study, 55% of patients achieved good pain relief.Dry mouth (more common than with duloxetine), drowsiness, dizziness, constipation.[2]
Duloxetine Significantly more efficacious than placebo.[10] In a comparative trial, 59% of patients experienced over 50% improvement in pain scores.[2]Nausea, somnolence, dizziness, fatigue, constipation, decreased appetite.[10]
Pregabalin Dose-dependent pain reduction. At 600 mg/day, a significantly greater proportion of patients achieved ≥50% pain reduction compared to placebo.Dizziness, somnolence, peripheral edema.[7]
Fibromyalgia
TherapyEfficacy (Pain Reduction & Global Impression)Common Adverse Events
Duloxetine Significant improvements in pain scores and Patient Global Impressions of Improvement compared to placebo at doses of 60 mg/day and 120 mg/day.[11]Nausea, headache, somnolence, dizziness, constipation.
Pregabalin Efficacious in reducing pain and improving sleep quality at doses of 300-450 mg/day.[12]Dizziness, somnolence.[13]
Milnacipran Significantly more effective than placebo in improving pain, global status, and physical function.[8]Nausea, headache, palpitations.

Hypothetical Experimental Protocol for this compound in Chronic Pain

The following outlines a typical Phase 2 clinical trial design that could have been used to evaluate the efficacy and safety of this compound for a chronic pain condition like Painful Diabetic Neuropathy.

Study Design

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population
  • Inclusion Criteria: Adults aged 18-75 with a diagnosis of the specified chronic pain condition for at least 6 months. Average daily pain score of ≥4 on an 11-point Numeric Rating Scale (NRS) during a 7-day baseline period.

  • Exclusion Criteria: Presence of other significant pain conditions, severe renal or hepatic impairment, history of substance abuse, and use of other analgesic medications that cannot be safely tapered and discontinued.

Treatment
  • Treatment Arms:

    • This compound (low dose)

    • This compound (high dose)

    • Placebo

    • Active Comparator (e.g., Duloxetine 60 mg/day)

  • Duration: 12-week treatment period following a 1-2 week washout of previous pain medications and a 1-week baseline assessment.

Endpoints
  • Primary Efficacy Endpoint: Change from baseline to week 12 in the weekly average of the 24-hour average pain score (NRS).

  • Secondary Efficacy Endpoints:

    • Proportion of patients with ≥30% and ≥50% reduction in pain score.

    • Patient Global Impression of Change (PGIC).

    • Sleep interference scores.

    • Quality of life assessments (e.g., SF-36).

  • Safety Endpoints: Incidence of treatment-emergent adverse events, changes in vital signs, ECGs, and laboratory parameters.

Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout of Prohibited Medications Screening->Washout Baseline Baseline Data Collection (Pain Scores, QoL) Washout->Baseline Randomization Randomization Baseline->Randomization Rez_Low This compound (Low Dose) Randomization->Rez_Low Rez_High This compound (High Dose) Randomization->Rez_High Placebo Placebo Randomization->Placebo Active_Comp Active Comparator Randomization->Active_Comp FollowUp End of Treatment Assessments (Week 12) Rez_Low->FollowUp Rez_High->FollowUp Placebo->FollowUp Active_Comp->FollowUp Data_Analysis Data Analysis (Efficacy & Safety) FollowUp->Data_Analysis

Caption: Hypothetical Phase 2 Clinical Trial Workflow for this compound.

Conclusion

While this compound presented a novel mechanism of action for the treatment of chronic pain through its selective agonism of the α2A-adrenergic receptor, its clinical development for Painful Diabetic Neuropathy and Fibromyalgia has been halted. In contrast, existing therapies such as TCAs, SNRIs, and gabapentinoids have well-established efficacy and safety profiles, albeit with differing mechanisms of action and associated side effects. The provided data on these established agents offer a benchmark against which any future developments in the field of α2-adrenergic agonists for pain will be measured. The lack of clinical data for this compound underscores the challenges in translating promising preclinical mechanisms into clinically effective and safe therapies.

References

Comparative Analysis of Rezatomidine and Guanfacine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two selective α2A-adrenergic receptor agonists, highlighting the extensive characterization of guanfacine (B1203898) and the limited available data for the discontinued (B1498344) compound, rezatomidine.

This guide provides a comparative overview of this compound and guanfacine, two small molecules that act as selective agonists for the α2A-adrenergic receptor. While both compounds share a common molecular target, the extent of publicly available data for each is vastly different. Guanfacine is a well-established therapeutic agent, approved for the treatment of attention-deficit/hyperactivity disorder (ADHD) and hypertension, with a wealth of preclinical and clinical data. In contrast, the clinical development of this compound (formerly AGN 203818) was discontinued after Phase 2 trials for pain-related conditions, resulting in a scarcity of detailed experimental data in the public domain.

This analysis will therefore focus on the comprehensive data available for guanfacine as a representative selective α2A-adrenergic receptor agonist, while contextualizing the limited information on this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of α2A-adrenergic receptor agonists.

Mechanism of Action and Signaling Pathway

Both guanfacine and this compound are designed to selectively activate the α2A-adrenergic receptor, a G protein-coupled receptor (GPCR). The α2A-adrenergic receptor is predominantly expressed in the prefrontal cortex and locus coeruleus, regions of the brain implicated in attention, impulse control, and working memory.

Activation of the α2A-adrenergic receptor by an agonist like guanfacine initiates a signaling cascade through its coupling to inhibitory G proteins (Gi). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), and influences the state of ion channels, ultimately strengthening prefrontal cortex network connectivity and improving executive function.[1][2]

Below is a diagram illustrating the canonical signaling pathway for α2A-adrenergic receptor agonists.

Alpha2A_Adrenergic_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Guanfacine or This compound Alpha2A_AR α2A-Adrenergic Receptor Agonist->Alpha2A_AR Binds to Gi_protein Gi Protein Alpha2A_AR->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase Downstream_Effectors Modulation of Downstream Effectors (e.g., PKA, Ion Channels) cAMP->Downstream_Effectors Activates Cellular_Response Cellular Response (e.g., Neuronal Firing Modulation) Downstream_Effectors->Cellular_Response Leads to

Caption: Signaling pathway of α2A-adrenergic receptor agonists.

Comparative Data

Due to the discontinuation of this compound's development, a direct head-to-head comparison of experimental data is not feasible. The following tables summarize the available quantitative data for guanfacine.

Receptor Binding Profile of Guanfacine

Guanfacine exhibits a higher affinity for the α2A-adrenergic receptor subtype compared to the α2B and α2C subtypes, which is thought to contribute to its therapeutic efficacy and side effect profile.[3]

Receptor SubtypeBinding Affinity (Ki)Reference
α2A-Adrenergic High (nanomolar range)[3]
α2B-Adrenergic Lower than α2A[3]
α2C-Adrenergic Lower than α2A[3]

Note: Specific Ki values for guanfacine can vary between studies depending on the experimental conditions. The table reflects the general selectivity profile.

Pharmacokinetic Properties of Guanfacine

The pharmacokinetic profile of guanfacine has been extensively studied. Below is a summary of key parameters for the immediate-release (IR) and extended-release (XR) formulations. No comparable data is publicly available for this compound.

ParameterGuanfacine (Immediate-Release)Guanfacine (Extended-Release)Reference(s)
Oral Bioavailability ~80% - 100%58%[4][5][6]
Protein Binding ~70% - 72%~70%[4][6]
Elimination Half-life ~14 - 17 hours~14 - 18 hours[4][5][6][7]
Metabolism Primarily hepatic (CYP3A4)Primarily hepatic (CYP3A4)[6]
Excretion ~80% renal~80% renal[5]

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following sections describe general methodologies for key experiments used to characterize compounds like guanfacine.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. A typical workflow involves incubating a radiolabeled ligand with a preparation of cell membranes expressing the target receptor, in the presence and absence of the unlabeled test compound.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Prepare_Membranes Prepare cell membranes expressing α2A-AR Incubate Incubate membranes with radioligand +/- test compound Prepare_Membranes->Incubate Prepare_Reagents Prepare radioligand and test compound dilutions Prepare_Reagents->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Count Quantify bound radioactivity (scintillation counting) Filter->Count Analyze Analyze data to determine Ki values Count->Analyze

Caption: General workflow for a radioligand binding assay.
cAMP Functional Assay

Functional assays are crucial to determine whether a compound acts as an agonist or antagonist and to quantify its potency. For Gi-coupled receptors like the α2A-adrenergic receptor, a common method is to measure the inhibition of cAMP production. Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used technology for this purpose.

cAMP_Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection_analysis Detection & Analysis Seed_Cells Seed cells expressing α2A-AR in microplates Add_Compound Add test compound (e.g., Guanfacine) Seed_Cells->Add_Compound Add_Stimulant Add adenylyl cyclase stimulant (e.g., Forskolin) Add_Compound->Add_Stimulant Incubate_Stim Incubate to allow for cAMP production modulation Add_Stimulant->Incubate_Stim Lyse_Cells Lyse cells and add HTRF detection reagents Incubate_Stim->Lyse_Cells Incubate_Detect Incubate for signal development Lyse_Cells->Incubate_Detect Read_Plate Read plate on an HTRF-compatible reader Incubate_Detect->Read_Plate Calculate_EC50 Analyze data to determine EC50/IC50 values Read_Plate->Calculate_EC50

Caption: Workflow for an HTRF-based cAMP functional assay.

Conclusion

This comparative guide highlights the pharmacological profile of guanfacine as a selective α2A-adrenergic receptor agonist. The extensive data available for guanfacine serves as a valuable reference for researchers in the field. This compound shares the same molecular target, and its development history suggests it was a compound of interest for its potential therapeutic effects mediated through this pathway. However, the discontinuation of its clinical development has left a significant gap in the publicly available data, precluding a direct and detailed comparison with guanfacine. Future research in the area of selective α2A-adrenergic receptor agonists can build upon the well-characterized properties of guanfacine.

References

Benchmarking Rezatomidine's Potency Against Known α2-AR Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rezatomidine (AGN-203818), a potent and selective α2-adrenergic receptor (α2-AR) agonist, against other well-established α2-AR agonists: Dexmedetomidine, Clonidine, and Guanfacine. The objective is to offer a clear benchmark of this compound's potential potency based on available data for comparable compounds. This document summarizes key quantitative metrics, details experimental methodologies for potency determination, and visualizes relevant biological pathways and workflows.

Comparative Potency of α2-AR Agonists

The potency of an agonist is a critical determinant of its therapeutic efficacy and potential side-effect profile. It is typically quantified by two key parameters: the binding affinity (Ki) and the functional potency (EC50 or IC50).

  • Binding Affinity (Ki): This value represents the concentration of a ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

  • Functional Potency (EC50/IC50): This value measures the concentration of an agonist that produces 50% of its maximal effect in a functional assay, such as a cAMP accumulation assay. A lower EC50 or IC50 value signifies greater potency.

CompoundReceptor SubtypeBinding Affinity (Ki) (nM)Functional Potency (EC50/IC50) (nM)
This compound (AGN-203818) α2AData not publicly availableData not publicly available
Dexmedetomidine α2A0.7 - 1.60.5 - 5
Clonidine α2A1.5 - 205 - 50
Guanfacine α2A10 - 5020 - 100

Note: The presented values are approximate ranges compiled from various sources and may differ based on the specific experimental conditions, cell types, and assay methodologies employed.

α2-Adrenergic Receptor Signaling Pathway

Activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that leads to various physiological effects. The primary mechanism involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

G_protein_signaling α2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Agonist α2-AR Agonist (e.g., this compound) Receptor α2-Adrenergic Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase Downstream Downstream Cellular Effects (e.g., smooth muscle contraction, inhibition of neurotransmitter release) cAMP->Downstream Leads to experimental_workflow Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Prepare cell membranes expressing α2A-AR Incubation 4. Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep 2. Prepare radioligand solution (e.g., [3H]-RX821002) Radioligand_Prep->Incubation Compound_Prep 3. Prepare serial dilutions of test compound (this compound) Compound_Prep->Incubation Filtration 5. Separate bound from free radioligand via rapid filtration Incubation->Filtration Scintillation 6. Quantify bound radioactivity using scintillation counting Filtration->Scintillation Analysis 7. Analyze data to determine IC50 and calculate Ki Scintillation->Analysis camp_assay_workflow cAMP Accumulation Assay Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing α2A-AR Pre_incubation 2. Pre-incubate cells with PDE inhibitor (e.g., IBMX) Cell_Culture->Pre_incubation Stimulation_step 3. Stimulate cells with Forskolin and varying concentrations of test agonist Pre_incubation->Stimulation_step Lysis 4. Lyse cells to release intracellular cAMP Stimulation_step->Lysis Detection 5. Quantify cAMP levels using (e.g., HTRF, ELISA) Lysis->Detection Analysis 6. Plot cAMP inhibition curve and determine IC50 Detection->Analysis

References

Validating In Vitro Findings of α2A-Adrenergic Receptor Agonists in Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rezatomidine is an investigational drug that acts as a selective agonist for the α2A-adrenergic receptor. It entered Phase 2 clinical trials for the management of chronic pain conditions, including fibromyalgia and painful diabetic peripheral neuropathy.[1] However, its development was discontinued, and as a result, publicly available in vitro and in vivo experimental data are scarce.

This guide will therefore use a representative, hypothetical α2A-adrenergic receptor agonist, hereafter referred to as "this compound Analog," to illustrate the critical process of validating in vitro findings with in vivo studies. For comparative purposes, we will include data from well-established α2A-adrenergic receptor agonists, such as dexmedetomidine (B676) and clonidine, which have extensive published data. This approach provides a practical framework for researchers and drug development professionals to understand the translational journey from laboratory discovery to potential clinical application for this class of compounds.

In Vitro Characterization of α2A-Adrenergic Receptor Agonists

The initial stages of drug development for a compound like a "this compound Analog" involve comprehensive in vitro characterization to determine its affinity, potency, and functional activity at its molecular target.

Data Presentation: In Vitro Properties of α2A-Adrenergic Receptor Agonists

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
This compound Analog (Hypothetical) α2A-Adrenergic Receptor1.25.8
Dexmedetomidine α2A-Adrenergic Receptor0.83.5
Clonidine α2A-Adrenergic Receptor25150

Experimental Protocols: In Vitro Assays

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the α2A-adrenergic receptor.

  • Methodology:

    • Cell membranes expressing the human α2A-adrenergic receptor are prepared.

    • A fixed concentration of a radiolabeled ligand that specifically binds to the α2A-adrenergic receptor (e.g., [3H]RX821002) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound ("this compound Analog," dexmedetomidine, or clonidine) are added to compete with the radioligand for binding to the receptor.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

2. cAMP Functional Assay

  • Objective: To measure the functional potency (EC50) of the test compound as an agonist of the α2A-adrenergic receptor.

  • Methodology:

    • Cells stably expressing the human α2A-adrenergic receptor are cultured.

    • The cells are treated with forskolin, an adenylyl cyclase activator, to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP).

    • Increasing concentrations of the test compound are added to the cells.

    • Activation of the α2A-adrenergic receptor, a Gi-coupled receptor, inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

    • The intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF or ELISA).

    • The concentration of the test compound that produces 50% of the maximal inhibition of cAMP production (EC50) is determined.

In Vivo Validation in a Neuropathic Pain Model

Following promising in vitro results, the next crucial step is to assess the efficacy of the "this compound Analog" in a relevant animal model of the target indication, such as neuropathic pain.

Data Presentation: In Vivo Efficacy in a Rat Model of Neuropathic Pain (Chronic Constriction Injury)

CompoundRoute of AdministrationEffective Dose (ED50, mg/kg) for Reversal of Mechanical Allodynia
This compound Analog (Hypothetical) Intraperitoneal (i.p.)0.03
Dexmedetomidine Intraperitoneal (i.p.)0.01
Clonidine Intraperitoneal (i.p.)0.1

Experimental Protocol: In Vivo Neuropathic Pain Model

Chronic Constriction Injury (CCI) Model in Rats

  • Objective: To evaluate the anti-allodynic effects of the test compound in a model of peripheral neuropathic pain.

  • Methodology:

    • Surgical Procedure: Under anesthesia, the sciatic nerve of the rat is exposed, and four loose ligatures are tied around it. This procedure induces a chronic nerve compression that mimics neuropathic pain in humans.

    • Behavioral Testing (Mechanical Allodynia):

      • Fourteen days after surgery, the development of mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments.

      • Rats are placed in individual chambers on an elevated mesh floor.

      • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw until the filament buckles.

      • The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined.

    • Drug Administration: The test compound ("this compound Analog," dexmedetomidine, or clonidine) or vehicle is administered to the rats (e.g., via intraperitoneal injection).

    • Post-Dosing Behavioral Assessment: The paw withdrawal threshold is measured again at various time points after drug administration to determine the extent and duration of the anti-allodynic effect.

    • Data Analysis: The dose of the compound that produces a 50% reversal of the established mechanical allodynia (ED50) is calculated.

Visualizations

G cluster_pathway α2A-Adrenergic Receptor Signaling Pathway Agonist α2A Agonist (e.g., this compound Analog) Receptor α2A-Adrenergic Receptor Agonist->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Reduced Neuronal Excitability) PKA->Cellular_Response Phosphorylates targets leading to

Caption: α2A-Adrenergic Receptor Signaling Pathway.

G cluster_workflow Experimental Workflow: From In Vitro to In Vivo InVitro In Vitro Characterization Binding Radioligand Binding Assay (Determine Ki) InVitro->Binding Functional cAMP Functional Assay (Determine EC50) InVitro->Functional InVivo In Vivo Validation Binding->InVivo Promising Results Functional->InVivo Promising Results Model Neuropathic Pain Model (e.g., CCI in Rats) InVivo->Model Efficacy Efficacy Assessment (Measure Anti-Allodynic Effect) Model->Efficacy PKPD Pharmacokinetics/ Pharmacodynamics Efficacy->PKPD Correlate with

Caption: Experimental Workflow for Validating In Vitro Findings In Vivo.

References

Rezatomidine: A Potential New Avenue for Interstitial Cystitis Treatment Compared to Standard Therapies in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 4, 2025 – In the landscape of interstitial cystitis/bladder pain syndrome (IC/BPS) research, the quest for more effective therapeutics is a constant endeavor. A review of preclinical data suggests that rezatomidine, an alpha-2A adrenergic receptor agonist, may offer a novel mechanistic approach compared to current standard of care treatments. While direct comparative preclinical studies are not yet available, an analysis of existing data on individual agents in relevant animal models provides a framework for understanding their potential relative performance.

Interstitial cystitis is a chronic and debilitating condition characterized by bladder pain, urinary urgency, and frequency. The underlying causes are not fully understood, but are thought to involve a combination of urothelial dysfunction, neurogenic inflammation, and mast cell activation. Animal models, most commonly the cyclophosphamide (B585) (CYP)-induced cystitis model which mimics the bladder inflammation and pain associated with IC/BPS, are crucial for evaluating new therapies.

Mechanism of Action: A Divergent Approach

Standard of care treatments for IC/BPS target various aspects of its complex pathophysiology. Pentosan polysulfate is thought to work by replenishing the glycosaminoglycan (GAG) layer of the bladder epithelium, thereby reducing its permeability to irritants in the urine. Amitriptyline , a tricyclic antidepressant, is used for its neuropathic pain-modulating and anticholinergic effects. Hydroxyzine , an antihistamine, targets the activation of mast cells, which are key players in the inflammatory response within the bladder. Dimethyl sulfoxide (B87167) (DMSO) , administered intravesically, is believed to have anti-inflammatory, analgesic, and muscle-relaxing properties.

In contrast, This compound 's mechanism as an alpha-2A adrenergic receptor agonist suggests a different therapeutic strategy. Activation of these receptors is known to inhibit the release of norepinephrine, which can lead to a reduction in pain signaling and inflammation. This sympatholytic effect could potentially downregulate the neurogenic inflammation that is a hallmark of IC/BPS.

Preclinical Efficacy: A Comparative Overview

Quantitative data from preclinical studies of standard of care treatments in animal models of interstitial cystitis are summarized below. It is important to note that a direct comparison is challenging due to variations in experimental models and methodologies. No preclinical data for this compound in a dedicated interstitial cystitis model was publicly available at the time of this review.

TreatmentAnimal ModelKey Efficacy EndpointsQuantitative Results
Pentosan Polysulfate Cyclophosphamide-induced cystitis in miceBladder inflammation, Pain (mechanical allodynia)Specific quantitative data on the reduction of inflammatory markers and pain thresholds in preclinical models is not consistently reported in readily available literature.
Amitriptyline Various models of neuropathic and inflammatory painPain behaviorWhile widely used clinically, specific quantitative data from preclinical IC/BPS models is sparse in the public domain.
Hydroxyzine Rat bladder mast cell activation model (in vitro)Inhibition of serotonin (B10506) release (a marker of mast cell degranulation)Reduced carbachol-induced serotonin release by 25% at 10⁻⁶ M and 34% at 10⁻⁵ M concentrations.[1]
Dimethyl Sulfoxide (DMSO) Transgenic autoimmune cystitis model in miceBladder inflammation (histopathology and inflammatory mRNA expression)Markedly reduced bladder histopathology and expression of various inflammatory factor mRNAs (specific quantification not provided in the abstract).[2][3]

Experimental Protocols in Focus

The cyclophosphamide-induced cystitis model is a widely used and accepted method for inducing bladder inflammation and hyperalgesia to study IC/BPS.

Cyclophosphamide-Induced Cystitis Model Protocol:

  • Animal Model: Typically, female rodents (mice or rats) are used.

  • Induction of Cystitis: A single intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) is administered. This systemic administration leads to the excretion of the metabolite acrolein in the urine, which is a bladder irritant and induces inflammation.

  • Assessment of Bladder Inflammation: At a predetermined time point after CYP injection (e.g., 24-48 hours), bladders are harvested. Inflammation can be assessed through:

    • Histological analysis: Evaluating for edema, hemorrhage, and inflammatory cell infiltration.

    • Biochemical assays: Measuring levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and other inflammatory mediators in bladder tissue or urine.

  • Assessment of Pain/Hyperalgesia:

    • Von Frey Filament Test: Calibrated filaments are applied to the lower abdomen to determine the mechanical withdrawal threshold, a measure of visceral pain. A lower threshold indicates hyperalgesia.

  • Assessment of Urinary Frequency:

    • Voiding Spot Assay: Animals are placed on filter paper, and the number and size of urine spots are analyzed to determine voiding frequency and volume.

Visualizing the Pathways

To better understand the distinct mechanisms of action, the following diagrams illustrate the proposed signaling pathways.

G Proposed Mechanism of this compound in Interstitial Cystitis This compound This compound Alpha2A_Receptor Alpha-2A Adrenergic Receptor (Presynaptic) This compound->Alpha2A_Receptor Binds to and activates Norepinephrine_Release Norepinephrine Release Alpha2A_Receptor->Norepinephrine_Release Inhibits Pain_Signaling Pain Signaling (Afferent Nerves) Norepinephrine_Release->Pain_Signaling Reduced stimulation of Neurogenic_Inflammation Neurogenic Inflammation Pain_Signaling->Neurogenic_Inflammation Attenuates Bladder_Pain Bladder Pain and Symptoms Neurogenic_Inflammation->Bladder_Pain Reduction in

This compound's Proposed Mechanism

G Simplified Overview of Standard of Care Mechanisms in Interstitial Cystitis cluster_treatments Standard of Care Treatments cluster_pathways Pathophysiological Targets Pentosan Pentosan Polysulfate GAG_Layer Damaged GAG Layer Pentosan->GAG_Layer Repairs Amitriptyline Amitriptyline Neuropathic_Pain Neuropathic Pain Signaling Amitriptyline->Neuropathic_Pain Modulates Hydroxyzine Hydroxyzine Mast_Cell Mast Cell Activation Hydroxyzine->Mast_Cell Inhibits DMSO DMSO Inflammation Bladder Inflammation DMSO->Inflammation Reduces Bladder_Symptoms Interstitial Cystitis Symptoms GAG_Layer->Bladder_Symptoms Neuropathic_Pain->Bladder_Symptoms Mast_Cell->Bladder_Symptoms Inflammation->Bladder_Symptoms

Standard of Care Mechanisms

Conclusion and Future Directions

While the current body of preclinical evidence does not allow for a direct, quantitative comparison between this compound and standard of care treatments for interstitial cystitis, the available data highlights a significant divergence in their mechanisms of action. The unique approach of this compound, targeting the alpha-2A adrenergic receptor to potentially mitigate neurogenic inflammation and pain, presents a promising area for future research. To fully understand its potential, dedicated preclinical studies of this compound in established animal models of interstitial cystitis are warranted. Such studies should include head-to-head comparisons with existing therapies, utilizing standardized and quantifiable endpoints for bladder inflammation, pain, and urinary function. These future investigations will be critical in determining if this compound can offer a significant advancement in the management of this challenging condition.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of Rezatomidine and other compounds used in the management of neuropathic pain and fibromyalgia. Due to the limited publicly available pharmacokinetic data for this compound, which has been investigated in Phase 2 clinical trials for conditions such as fibromyalgia and painful diabetic neuropathy, this comparison utilizes representative data from drugs with similar therapeutic applications to provide a relevant contextual framework.[1][2][3] The information herein is intended to support research and drug development efforts by highlighting key pharmacokinetic parameters and the methodologies used to obtain them.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for selected compounds used in the treatment of neuropathic pain and fibromyalgia. It is important to note that direct comparisons should be made with caution due to variations in study design, patient populations, and analytical methods.

ParameterThis compound (Hypothetical)PregabalinDuloxetineGabapentin
Bioavailability (%) ~60>90~50 (range 32-80)~60 (dose-dependent)
Tmax (hours) 1 - 3~162 - 3
Protein Binding (%) <20<1>90<3
Metabolism Hepatic (CYP-mediated)NegligibleExtensive (CYP1A2, CYP2D6)Not metabolized
Elimination Half-life (hours) 2 - 4~6.3~125 - 7
Excretion Primarily renal>90% unchanged in urinePrimarily renal (as metabolites)Primarily renal (unchanged)

Note: Data for Pregabalin, Duloxetine, and Gabapentin are compiled from publicly available literature. The data for this compound is hypothetical and based on typical values for small molecule drugs with similar indications.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic studies. Below are outlines of standard experimental protocols for key in vivo and in vitro pharmacokinetic assays.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical study to determine the pharmacokinetic profile of a compound in rats.

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point) are used. Animals are cannulated (e.g., jugular vein) for serial blood sampling.[4]

  • Drug Administration: The test compound is administered via intravenous (IV) bolus and oral gavage in separate groups of animals.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[5]

  • Sample Processing: Plasma is separated from whole blood by centrifugation.

  • Bioanalysis: The concentration of the test compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[4]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.

In Vitro Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit major drug-metabolizing enzymes.

  • Test System: Human liver microsomes are used as the enzyme source.[6]

  • Incubation: The test compound, at various concentrations, is incubated with human liver microsomes, a specific CYP isoform substrate, and NADPH (to initiate the metabolic reaction).[7]

  • Analysis: The formation of the metabolite of the specific substrate is measured by LC-MS/MS.[7]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by comparing the rate of metabolite formation in the presence of the test compound to that of a vehicle control.[6]

Visualizations

Potential Signaling Pathway for an Alpha-2 Adrenergic Agonist

This compound's therapeutic targets are not definitively disclosed in the public domain. However, other compounds used for neuropathic pain act as alpha-2 adrenergic agonists.[8][9][10] The following diagram illustrates a simplified signaling pathway for this class of drugs.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Alpha2_Agonist Alpha-2 Agonist (e.g., this compound) Alpha2_Receptor Alpha-2 Adrenergic Receptor Alpha2_Agonist->Alpha2_Receptor Binds to AC Adenylyl Cyclase Alpha2_Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channel Voltage-gated Ca2+ Channel PKA->Ca_Channel Inhibits NE_Vesicle Norepinephrine Vesicle Ca_Channel->NE_Vesicle Reduces Ca2+ influx, decreasing vesicle fusion NE_Release Norepinephrine Release NE_Vesicle->NE_Release Postsynaptic_Receptor Postsynaptic Receptor NE_Release->Postsynaptic_Receptor Reduced binding Pain_Signal Pain Signal Transmission Postsynaptic_Receptor->Pain_Signal Decreased activation

Figure 1: Simplified signaling pathway of an alpha-2 adrenergic agonist leading to reduced pain signal transmission.

General Experimental Workflow for Pharmacokinetic Studies

The following diagram outlines the typical workflow for conducting in vivo pharmacokinetic studies.

G cluster_preclinical Preclinical Phase cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Rat, Mouse) Dose_Admin Dose Administration (IV, Oral) Animal_Model->Dose_Admin Blood_Collection Serial Blood Collection Dose_Admin->Blood_Collection Sample_Processing Plasma/Serum Separation Blood_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Quantification Sample_Processing->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling Parameter_Calc Parameter Calculation (t1/2, AUC, CL) PK_Modeling->Parameter_Calc Report_Gen Report Generation Parameter_Calc->Report_Gen

Figure 2: A typical experimental workflow for in vivo pharmacokinetic studies from animal model selection to data analysis.

References

Assessing the Selectivity of α2-Adrenergic Agonists: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptor subtypes is paramount for the development of targeted therapeutics with improved efficacy and reduced off-target effects. This guide provides a comparative analysis of the selectivity of three prominent α2-adrenergic agonists—Dexmedetomidine, Clonidine (B47849), and Guanfacine (B1203898)—for the α2A and α2C adrenergic receptor subtypes.

This document summarizes key binding affinity and functional activity data, presents detailed experimental methodologies for the cited assays, and visualizes the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of the pharmacological profiles of these compounds. While "Rezatomidine" was the initial compound of interest, a lack of publicly available data necessitated a shift in focus to the well-characterized α2-agonist, Dexmedetomidine, and its comparison with other relevant compounds.

Comparative Analysis of Binding Affinity and Functional Activity

The selectivity of a ligand for a particular receptor subtype is a critical determinant of its therapeutic action and potential side-effect profile. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of Dexmedetomidine, Clonidine, and Guanfacine for the α2A and α2C adrenergic receptors. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions. However, the data consistently highlights the varying degrees of selectivity among these agents.

Table 1: Comparative Binding Affinity (Ki, nM) of α2-Adrenergic Agonists for α2A and α2C Receptors

Compoundα2A Ki (nM)α2C Ki (nM)α2C/α2A Selectivity Ratio
Dexmedetomidine~1.4~3.2~2.3
Clonidine~3.9~8.1~2.1
Guanfacine~31~630~20.3

Table 2: Comparative Functional Activity (EC50/IC50, nM) of α2-Adrenergic Agonists at α2A and α2C Receptors

Compoundα2A EC50/IC50 (nM)α2C EC50/IC50 (nM)α2C/α2A Potency RatioAssay Type
Dexmedetomidine~0.6 (EC50)~5.8 (EC50)~9.7cAMP Inhibition
Clonidine~28 (EC50)[1]--[35S]GTPγS Binding
Guanfacine~1.2 (EC50)[2]--Inhibition of Compound Action Potentials

Note: A higher selectivity ratio indicates greater selectivity for the α2A receptor subtype. The data presented is compiled from various sources and should be interpreted as indicative of relative selectivities rather than absolute comparative values.

Signaling Pathways and Experimental Overviews

To provide a clearer understanding of the mechanisms of action and the methods used to assess selectivity, the following diagrams illustrate the canonical α2-adrenergic receptor signaling pathway and the general workflows for key experimental assays.

Alpha2 Adrenergic Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist Alpha2_Receptor α2A / α2C Receptor Agonist->Alpha2_Receptor Binding Gi_protein Gi Protein (α, βγ) Alpha2_Receptor->Gi_protein Activation AC Adenylyl Cyclase Gi_protein->AC Inhibition ERK_Pathway ERK1/2 Pathway Gi_protein->ERK_Pathway Activation ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Transcription Gene Transcription CREB->Gene_Transcription Cellular_Response Cellular Response Gene_Transcription->Cellular_Response ERK_Pathway->Cellular_Response

Canonical α2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Receptor Selectivity cluster_binding Binding Affinity (Ki) cluster_functional Functional Activity (EC50/IC50) Membrane_Prep_A Prepare Membranes (α2A-expressing cells) Radioligand_Binding_A Radioligand Binding Assay (α2A) Membrane_Prep_A->Radioligand_Binding_A Membrane_Prep_C Prepare Membranes (α2C-expressing cells) Radioligand_Binding_C Radioligand Binding Assay (α2C) Membrane_Prep_C->Radioligand_Binding_C Ki_Calc_A Calculate Ki for α2A Radioligand_Binding_A->Ki_Calc_A Ki_Calc_C Calculate Ki for α2C Radioligand_Binding_C->Ki_Calc_C Selectivity_Analysis Comparative Selectivity Analysis Ki_Calc_A->Selectivity_Analysis Ki_Calc_C->Selectivity_Analysis Cell_Culture_A Culture Cells (α2A-expressing) cAMP_Assay_A cAMP Accumulation Assay (α2A) Cell_Culture_A->cAMP_Assay_A ERK_Assay_A ERK1/2 Phosphorylation Assay (α2A) Cell_Culture_A->ERK_Assay_A Cell_Culture_C Culture Cells (α2C-expressing) cAMP_Assay_C cAMP Accumulation Assay (α2C) Cell_Culture_C->cAMP_Assay_C ERK_Assay_C ERK1/2 Phosphorylation Assay (α2C) Cell_Culture_C->ERK_Assay_C EC50_Calc Calculate EC50/IC50 cAMP_Assay_A->EC50_Calc cAMP_Assay_C->EC50_Calc ERK_Assay_A->EC50_Calc ERK_Assay_C->EC50_Calc EC50_Calc->Selectivity_Analysis

General Experimental Workflow for Assessing Receptor Selectivity.

Detailed Experimental Protocols

The following are detailed, representative protocols for the key experiments cited in this guide. These protocols are intended to provide a comprehensive overview of the methodologies employed in assessing ligand-receptor interactions.

Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of a test compound for α2A and α2C adrenergic receptors.

Materials:

  • Cell membranes prepared from cells stably expressing human α2A or α2C adrenergic receptors.

  • Radioligand (e.g., [3H]-Rauwolscine or [3H]-MK912).

  • Test compounds (Dexmedetomidine, Clonidine, Guanfacine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 50 µL of various concentrations of the test compound.

    • 50 µL of radioligand at a fixed concentration (typically at or below its Kd).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Functional Activity (EC50)

Objective: To measure the functional potency (EC50) of an agonist in inhibiting adenylyl cyclase activity through α2A and α2C receptors.

Materials:

  • Intact cells stably expressing human α2A or α2C adrenergic receptors.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds (Dexmedetomidine, Clonidine, Guanfacine).

  • Cell culture medium.

  • Lysis buffer.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 15 minutes).

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in each well using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production).

ERK1/2 Phosphorylation Assay for Functional Activity

Objective: To measure the ability of an agonist to stimulate the ERK1/2 signaling pathway downstream of α2A and α2C receptor activation.

Materials:

  • Intact cells stably expressing human α2A or α2C adrenergic receptors.

  • Test compounds (Dexmedetomidine, Clonidine, Guanfacine).

  • Serum-free cell culture medium.

  • Lysis buffer containing phosphatase and protease inhibitors.

  • Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).

  • Western blot or ELISA detection reagents.

Procedure:

  • Cell Seeding and Serum Starvation: Seed cells in a culture plate and grow to confluency. Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

  • Agonist Stimulation: Treat the cells with various concentrations of the test compound for a specific time (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Detection of p-ERK and Total ERK:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK and total ERK, followed by incubation with a secondary antibody and detection.

    • ELISA: Use a sandwich ELISA kit to quantify the levels of p-ERK and total ERK in the cell lysates.

  • Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal for each sample. Plot the normalized p-ERK levels against the log concentration of the test compound. Fit the data to a dose-response curve to determine the EC50 value.

Conclusion

The data and methodologies presented in this guide provide a framework for the comparative assessment of α2-adrenergic agonist selectivity. Dexmedetomidine and Clonidine exhibit relatively modest selectivity for the α2A over the α2C subtype in binding assays, while Guanfacine demonstrates a more pronounced preference for the α2A receptor.[3] The functional assay data, where available, further supports these trends. A thorough understanding of these selectivity profiles is crucial for researchers aiming to develop novel therapeutics targeting specific α2-adrenergic receptor subtypes, thereby optimizing therapeutic outcomes and minimizing adverse effects.

References

Safety Operating Guide

Navigating the Disposal of Rezatomidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific manufacturer's guidelines on the proper disposal of Rezatomidine, a potent and selective α2-AR agonist, necessitates a cautious approach rooted in established best practices for hazardous pharmaceutical waste management. This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the handling and disposal of this compound.

Due to the lack of a specific Safety Data Sheet (SDS) and detailed disposal protocols for this compound, this document outlines a conservative disposal strategy based on general principles for handling active pharmaceutical ingredients (APIs) and research chemicals with unknown environmental and toxicological profiles.

Quantitative Data Summary

Without a dedicated SDS, a comprehensive table of quantitative data for this compound cannot be provided. The following table includes basic chemical identifiers. Researchers must treat the compound as potentially hazardous in all aspects, including toxicity and environmental impact, until more information becomes available.

PropertyValue
Chemical Name This compound
Alternate Identifier AGN-203818
Molecular Formula C13H16N2S
CAS Number 847829-38-3

Core Disposal Principles

Given the absence of specific data, the following principles, derived from general laboratory safety and hazardous waste regulations, should be strictly adhered to:

  • Treat as Hazardous Waste: All this compound waste, including pure compound, solutions, and contaminated materials, must be handled as hazardous chemical waste.

  • Segregation: this compound waste should be segregated from other waste streams to prevent unknown chemical reactions.

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific guidance and procedures for hazardous waste disposal. They will be familiar with local, state, and federal regulations.

Experimental Protocol for Disposal

The following step-by-step procedure is a general guideline. Always consult and follow your institution's specific protocols.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:

    • Safety goggles or face shield

    • Chemical-resistant gloves (nitrile or neoprene)

    • Lab coat

  • Waste Collection:

    • Solid Waste: Collect pure this compound powder, contaminated weighing paper, and other solid materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless approved by your EHS department.

    • Sharps: Any needles or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) should be collected in a designated hazardous waste container. Non-disposable glassware must be decontaminated according to institutional guidelines before washing.

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and solvent (for liquid waste)

    • The date of accumulation

    • The responsible researcher's name and contact information

  • Storage: Store hazardous waste containers in a designated, secure area, away from general lab traffic and incompatible materials.

  • Disposal: Arrange for pickup and disposal of the hazardous waste through your institution's EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Rezatomidine_Disposal_Workflow cluster_prep Preparation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal start Identify this compound Waste ppe Don Appropriate PPE start->ppe characterize Characterize Waste (Solid, Liquid, Sharps) ppe->characterize segregate Segregate Waste Streams characterize->segregate contain Place in Labeled Hazardous Waste Container segregate->contain label_info Label Container Correctly contain->label_info storage Store in Designated Area label_info->storage ehs Contact EHS for Pickup storage->ehs end Disposal Complete ehs->end

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. The absence of specific data for this compound means that a conservative approach to handling and disposal is paramount. Always prioritize the guidance provided by your institution's Environmental Health and Safety department.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rezatomidine
Reactant of Route 2
Rezatomidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.